molecular formula C28H37KO10 B15560771 Kalii Dehydrographolidi Succinas

Kalii Dehydrographolidi Succinas

Cat. No.: B15560771
M. Wt: 572.7 g/mol
InChI Key: RTHUIYGJNHLLIG-SXASYTFBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kalii Dehydrographolidi Succinas is a useful research compound. Its molecular formula is C28H37KO10 and its molecular weight is 572.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H37KO10

Molecular Weight

572.7 g/mol

IUPAC Name

potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid;hydride

InChI

InChI=1S/C28H36O10.K.H/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/q;+1;-1/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1

InChI Key

RTHUIYGJNHLLIG-SXASYTFBSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalii Dehydrographolidi Succinas, the potassium salt of dehydroandrographolide (B1139154) succinate (B1194679) (DAS), is a derivative of the diterpenoid lactone andrographolide (B1667393), the principal active component of Andrographis paniculata. This compound has garnered significant attention for its therapeutic efficacy in treating viral pneumonia and upper respiratory tract infections, underpinned by its potent anti-inflammatory, antiviral, immunomodulatory, and antithrombotic properties. This technical guide provides an in-depth exploration of the molecular mechanisms that form the basis of its pharmacological activities. Through a comprehensive review of preclinical and clinical research, we delineate the compound's engagement with key signaling pathways, including NF-κB, Akt/GSK3β, and MAPK. This document serves as a critical resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its multifaceted mechanism of action to facilitate further investigation and therapeutic innovation.

Introduction

Andrographis paniculata, a plant with a long history in traditional medicine, is the source of andrographolide, a compound known for its wide array of biological activities. However, the clinical application of andrographolide has been hampered by its poor water solubility. This compound, a water-soluble derivative, was developed to overcome this limitation, enabling parenteral administration and enhancing bioavailability. Its established clinical use in treating respiratory viral infections has prompted deeper scientific inquiry into its precise mechanisms of action at the molecular level. This guide synthesizes the current understanding of how this compound exerts its therapeutic effects.

Core Mechanisms of Action

The therapeutic effects of this compound are not attributable to a single mode of action but rather to its ability to modulate multiple, interconnected cellular signaling pathways. The primary mechanisms can be categorized as anti-inflammatory, antiviral, antithrombotic, and the regulation of cellular stress responses.

Anti-inflammatory Effects

The potent anti-inflammatory activity of this compound is central to its therapeutic efficacy. This is primarily achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

2.1.1. Inhibition of the NF-κB Signaling Pathway

Dehydroandrographolide, the active moiety of this compound, has been shown to inhibit the activation of the NF-κB pathway.[1][2] This inhibition prevents the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The parent compound, andrographolide, is known to form a covalent adduct with the p50 subunit of NF-κB, thereby blocking its DNA binding activity.[3] While the precise interaction of DAS with the NF-κB complex is still under investigation, it is understood to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the reduced nuclear translocation of the active p65/p50 heterodimer.

Signaling Pathway: NF-κB Inhibition by this compound

NF_kappaB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Leads to This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

2.1.2. Modulation of MAPKs and Nrf2 Pathways

Dehydroandrographolide also modulates other key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[4] It has been observed to suppress the phosphorylation of MAPKs, which are involved in the production of pro-inflammatory cytokines.[4] Concurrently, it can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, which helps to mitigate oxidative stress associated with inflammation.[4]

Antiviral Activity

This compound is widely used for the treatment of viral respiratory infections. Its antiviral mechanism is multifaceted, involving both direct effects on viral replication and modulation of the host immune response.

2.2.1. Inhibition of Viral Replication

Studies on the parent compound, andrographolide, suggest that it can interfere with viral entry and replication. One proposed mechanism is the prevention of vesicular acidification, a critical step for the release of the viral genome of many viruses into the cytoplasm.[5] By inhibiting this process, the uncoating of the virus is hindered, thereby preventing the initiation of replication. Dehydroandrographolide has been shown to inhibit the replication of Hepatitis B virus (HBV) DNA.[2]

2.2.2. Immunomodulation

Beyond direct antiviral effects, this compound modulates the host's immune response to infection. Its anti-inflammatory properties reduce the excessive production of pro-inflammatory cytokines, which can contribute to the pathology of severe viral illnesses.

Experimental Workflow: Investigating Antiviral Activity

Antiviral_Workflow cluster_invitro In Vitro Analysis Cell Culture Cell Culture Viral Infection Viral Infection Cell Culture->Viral Infection Treatment Treatment with This compound Viral Infection->Treatment Plaque Assay Plaque Reduction Assay Treatment->Plaque Assay qPCR RT-qPCR for Viral RNA Treatment->qPCR Western Blot Western Blot for Viral Proteins Treatment->Western Blot

Caption: A typical in vitro workflow to assess the antiviral efficacy of a compound.

Antithrombotic Effects

Recent studies have revealed a novel antithrombotic effect of Dehydroandrographolide Succinate.[6] This is achieved through a dual mechanism involving the inhibition of platelet aggregation and the enhancement of the endogenous anticoagulant system.

2.3.1. Inhibition of Platelet Aggregation

DAS has been shown to significantly inhibit platelet aggregation in a dose-dependent manner.[6] This effect is associated with a reduction in the levels of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the potent platelet aggregator thromboxane A2.[6]

2.3.2. Activation of Antithrombin III

In addition to its antiplatelet activity, DAS has been found to activate antithrombin III, a key endogenous anticoagulant that inhibits several enzymes of the coagulation cascade.[6]

Regulation of Muscle Atrophy

Dehydroandrographolide succinate has also been shown to mitigate skeletal muscle atrophy. This effect is mediated through the Akt/GSK3β and MuRF-1 signaling pathways.[7] By modulating these pathways, DAS can potentially counteract the muscle wasting associated with various pathological conditions.

Signaling Pathway: Akt/GSK3β in Muscle Atrophy

Akt_GSK3b_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates Akt Akt PI3K->Akt Activates GSK3β GSK3β Akt->GSK3β Inhibits Muscle Protein Synthesis Muscle Protein Synthesis Akt->Muscle Protein Synthesis Promotes MuRF-1 MuRF-1 GSK3β->MuRF-1 Activates Muscle Protein Degradation Muscle Protein Degradation MuRF-1->Muscle Protein Degradation Promotes This compound This compound This compound->Akt Modulates

References

Kalii Dehydrographolidi Succinas: A Technical Guide to its Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas (CAS: 76958-99-1), also known as Potassium Dehydrographolide Succinate (PDS) or by its trade name Chuanhuning, is a water-soluble derivative of dehydroandrographolide, a major bioactive component of the medicinal plant Andrographis paniculata.[1][2] Widely used in clinical practice in China and other Asian countries, it is primarily administered for the treatment of viral pneumonia and viral upper respiratory tract infections due to its recognized anti-infective, anti-inflammatory, and immunostimulatory properties.[1][2][3] This technical guide provides an in-depth overview of the current scientific understanding of the antiviral properties of this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action.

Antiviral Activity: Quantitative Data Summary

The most comprehensive in vitro antiviral data for this compound is in the context of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a significant pathogen in the swine industry.[4][5]

Table 1: In Vitro Anti-PRRSV Activity of this compound in Marc-145 Cells [4][5]

PRRSV StrainEC50 (μmol/L)Selectivity Index (SI)
GD-HD (Type 2)57.1>515
XH-GD (Type 2)85.4>344
NADC30-like HNhx (Type 2)Not specifiedNot specified

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of the compound.

Mechanisms of Antiviral Action

The antiviral effects of this compound and its related compounds appear to be multifactorial, involving both direct interaction with viral particles and modulation of host cellular pathways.

Inhibition of NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and antiviral activity of this compound is its potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Viral infections often trigger the activation of NF-κB, leading to the production of pro-inflammatory cytokines that can contribute to pathology. By inhibiting NF-κB activation, this compound can reduce this inflammatory response.[4][5]

NFkB_Pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_nucleus Host Cell cluster_drug Mechanism of Action Virus PRRSV IKK IKK Complex Virus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription NFkB_n NF-κB NFkB_n->Genes Induces PDS Kalii Dehydrographolidi Succinas PDS->IKK Inhibits

NF-κB signaling pathway inhibition.
Alleviation of Virus-Induced Oxidative Stress

Viral infections, including PRRSV, can induce oxidative stress in host cells through the generation of reactive oxygen species (ROS), which contributes to viral pathogenesis.[4][5] this compound has been shown to alleviate this virus-induced oxidative stress, thereby protecting the host cells and potentially inhibiting viral replication.[4][5]

Oxidative_Stress_Pathway Virus PRRSV Infection ROS Reactive Oxygen Species (ROS) Generation Virus->ROS Induces CellularDamage Cellular Damage & Viral Pathogenesis ROS->CellularDamage PDS Kalii Dehydrographolidi Succinas PDS->ROS Reduces

Alleviation of oxidative stress.
Direct Interaction with Viral Particles

Mechanistic studies have revealed that this compound is capable of directly interacting with PRRSV particles.[4][5] This direct interaction may inactivate the virus or prevent it from successfully binding to and entering host cells.

Inhibition of Viral Ribonucleoprotein (vRNP) Export (Observed with a related derivative)

While not directly demonstrated for this compound, studies on the related compound 14-deoxy-11,12-dehydroandrographolide (DAP) have shown potent anti-influenza A virus (H5N1) activity by restraining the nuclear export of viral ribonucleoprotein (vRNP) complexes. This mechanism effectively traps the viral genetic material within the nucleus, preventing the assembly of new virions.

vRNP_Export_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP Viral RNP Export Nuclear Export vRNP->Export Assembly Virion Assembly Export->Assembly DAP 14-deoxy-11,12- dehydroandrographolide (Related Compound) DAP->Export Inhibits

Inhibition of vRNP export by a related compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antiviral properties of this compound. Specific parameters may need to be optimized based on the virus and cell line being studied.

Antiviral Activity Assay (e.g., for PRRSV)

This protocol outlines a method to determine the EC50 of a compound against a virus using a cytopathic effect (CPE) reduction assay or viral titer reduction assay.

Antiviral_Assay_Workflow start Start seed_cells Seed Marc-145 cells in 96-well plate start->seed_cells incubate1 Incubate until confluent seed_cells->incubate1 infect_cells Infect cells with PRRSV (e.g., 100 TCID50) incubate1->infect_cells prepare_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to infected cells prepare_compound->add_compound infect_cells->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 assess_cpe Assess Cytopathic Effect (CPE) or quantify viral titer (TCID50) incubate2->assess_cpe calculate_ec50 Calculate EC50 assess_cpe->calculate_ec50 end End calculate_ec50->end

Workflow for antiviral activity assay.

Methodology:

  • Cell Culture: Marc-145 cells are seeded in 96-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is infected with a known titer of the virus (e.g., 100 TCID50).

  • Compound Treatment: Immediately after infection, serial dilutions of this compound are added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • Assessment: The cytopathic effect (CPE) is observed and scored, or the viral titer in the supernatant is quantified by TCID50 assay.

  • Data Analysis: The EC50 is calculated based on the concentration of the compound that inhibits CPE or reduces the viral titer by 50%.

NF-κB Luciferase Reporter Assay

This assay measures the effect of a compound on the NF-κB signaling pathway.

Methodology:

  • Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment: Transfected cells are pre-treated with various concentrations of this compound for a specified time.

  • Stimulation: NF-κB activation is induced by adding a stimulant (e.g., TNF-α or by viral infection).

  • Lysis and Luciferase Measurement: After incubation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability. The inhibitory effect of the compound on NF-κB activation is then calculated.

Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the levels of intracellular ROS.

Methodology:

  • Cell Culture and Infection: Cells are seeded in a multi-well plate, infected with the virus, and then treated with this compound.

  • Probe Loading: A fluorescent ROS probe (e.g., DCFH-DA) is added to the cells and incubated.

  • Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: The ROS levels in treated cells are compared to those in untreated, virus-infected cells.

Conclusion

This compound is a clinically used therapeutic agent with documented antiviral properties, particularly against PRRSV. Its mechanisms of action, which include the suppression of the NF-κB pathway and the alleviation of oxidative stress, highlight its potential as a host-directed antiviral and anti-inflammatory agent. While robust in vitro data for a wide range of human viruses is still emerging, its established clinical use for viral respiratory illnesses provides a strong rationale for further investigation and development. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the antiviral potential of this promising natural product derivative.

References

The Anti-inflammatory Effects of Kalii Dehydrographolidi Succinas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalii Dehydrographolidi Succinas, a water-soluble derivative of the active compound dehydroandrographolide (B1139154) isolated from Andrographis paniculata, is a compound with significant anti-inflammatory, immunostimulatory, and anti-infective properties. It is clinically utilized for the treatment of viral pneumonia and upper respiratory tract infections. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound and its active moiety, dehydroandrographolide. It is presumed that this compound acts as a prodrug, releasing dehydroandrographolide in vivo to exert its therapeutic effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its anti-inflammatory mechanism of action, primarily focusing on the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, also known as Potassium Dehydrographolide Succinate (B1194679), is a derivative of the diterpenoid lactone dehydroandrographolide, which is a major bioactive constituent of the medicinal plant Andrographis paniculata. This plant has a long history of use in traditional medicine for its anti-inflammatory and anti-infective properties. The succinate esterification of dehydroandrographolide enhances its water solubility, making it suitable for parenteral administration. Clinical evidence from a systematic review and meta-analysis of 11 studies involving 818 participants suggests the effectiveness and relative safety of Potassium Dehydroandrographolide Succinate Injection in treating childhood epidemic parotitis, showing a significant reduction in the time to temperature normalization and detumescence.[1][2]

Quantitative Data on Anti-inflammatory Effects

Table 1: In Vitro Anti-inflammatory Effects of Dehydroandrographolide (DA)

Cell LineStimulantParameter MeasuredConcentration of DA/DerivativeObserved EffectReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)IL-6 mRNA expressionNot specifiedSignificant downregulation[3]
RAW 264.7 macrophagesLipopolysaccharide (LPS)TNF-α mRNA expressionNot specifiedSignificant downregulation[3]
RAW 264.7 macrophagesLipopolysaccharide (LPS)iNOS protein expressionNot specifiedSignificant reduction[3]
RAW 264.7 macrophagesLipopolysaccharide (LPS)COX-2 protein expressionNot specifiedSignificant reduction[3]
Porcine Alveolar Macrophages (PAMs)PRRSVViral replication (EC50)57.1 to 85.4 µmol/L (PDS)Inhibition of viral replication[3]
Marc-145 cellsPRRSVViral replication (EC50)11.7 to 15.3 µmol/L (Andro)Inhibition of viral replication[3]

Note: PDS refers to Potassium Dehydrographolide Succinate; Andro refers to Andrographolide.

Table 2: In Vivo Anti-inflammatory Effects of Dehydroandrographolide Succinate (DAS) and Dehydroandrographolide (DAP)

Animal ModelInducing AgentCompoundDosageParameter MeasuredObserved EffectReference
BALB/c MiceLipopolysaccharide (LPS)Dehydroandrographolide Succinate (DAS)Not specifiedIL-1β, IL-6, TNF-α in BALFSignificant reduction[4]
BALB/c MiceLipopolysaccharide (LPS)Dehydroandrographolide Succinate (DAS)Not specifiedMalondialdehyde (MDA) in BALFSignificant reduction[4]
BALB/c MiceLipopolysaccharide (LPS)Dehydroandrographolide Succinate (DAS)Not specifiedSuperoxide dismutase (SOD) in BALFSignificant increase[4]
BALB/c MiceLipopolysaccharide (LPS)Dehydroandrographolide Succinate (DAS)Not specifiediNOS mRNA and protein in lungsSignificant reduction[4]
MicePoly(I:C)Dehydroandrographolide (DAP)10-40 mg/kg (oral)Inflammatory cytokines in BALFSignificant suppression[5]
MicePoly(I:C)Dehydroandrographolide (DAP)10-40 mg/kg (oral)Lung wet-dry weight ratioSignificant suppression[5]

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of dehydroandrographolide, the active metabolite of this compound, are primarily mediated through the modulation of three key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Dehydroandrographolide has been shown to inhibit the activation of the NF-κB pathway. This inhibition is thought to occur through the suppression of IKK activity, which in turn prevents the phosphorylation and degradation of IκBα. As a result, NF-κB remains in the cytoplasm, and the transcription of pro-inflammatory genes is suppressed.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Nucleus Nucleus DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription KDS Kalii Dehydrographolidi Succinas KDS->IKK Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), leading to their transcription.

Dehydroandrographolide has been shown to activate the Nrf2 pathway. This activation leads to an increased expression of antioxidant enzymes, which helps to mitigate the oxidative stress associated with inflammation.

Nrf2_Pathway cluster_cytoplasm_nrf2 Cytoplasm cluster_nucleus_nrf2 Nucleus KDS Kalii Dehydrographolidi Succinas Keap1_Nrf2 Keap1-Nrf2 (Inactive) KDS->Keap1_Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination Proteasome_Nrf2 Proteasome Cul3->Proteasome_Nrf2 Degradation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 2: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the anti-inflammatory effects of this compound and its derivatives.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL for a specified period (e.g., 4-24 hours).

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before LPS stimulation.

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Principle: Cells are transiently co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol Outline:

    • Seed cells in a 24-well plate.

    • Co-transfect cells with the NF-κB luciferase reporter and control plasmids using a suitable transfection reagent.

    • After 24 hours, pre-treat the cells with this compound.

    • Stimulate the cells with an inducer (e.g., TNF-α at 20 ng/mL) for 6-8 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Normalize firefly luciferase activity to Renilla luciferase activity.

This method is used to determine the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Principle: Nuclear and cytoplasmic protein fractions are separated and subjected to Western blotting to detect the levels of Nrf2 in each fraction.

  • Protocol Outline:

    • Treat cells with this compound for various time points.

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

    • Determine protein concentration of each fraction using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against Nrf2.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Use Lamin B and β-actin as nuclear and cytoplasmic loading controls, respectively.

In Vivo Anti-inflammatory Assays

This model is used to evaluate the in vivo anti-inflammatory effects of a compound in a model of acute lung inflammation.

  • Animal Model: Male BALB/c mice are commonly used.

  • Induction of ALI: Mice are anesthetized and intratracheally instilled with LPS (e.g., 5 mg/kg) in sterile saline. Control mice receive saline only.

  • Treatment: this compound is administered (e.g., intraperitoneally or intravenously) at various doses before or after LPS challenge.

  • Endpoint Measurements (24-48 hours post-LPS):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis:

      • Total and differential cell counts (neutrophils, macrophages).

      • Total protein concentration (as a measure of alveolar-capillary barrier permeability).

      • Cytokine levels (TNF-α, IL-6, IL-1β) measured by ELISA.

    • Lung Tissue Analysis:

      • Lung wet-to-dry weight ratio (to assess pulmonary edema).

      • Histopathological examination of H&E-stained lung sections to assess inflammation and tissue damage.

      • Myeloperoxidase (MPO) activity assay (as a marker of neutrophil infiltration).

      • Gene and protein expression of inflammatory mediators (e.g., iNOS, COX-2) by RT-qPCR and Western blotting.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Analysis_vitro Analysis Stimulation->Analysis_vitro NFkB_Assay NF-κB Reporter Assay Analysis_vitro->NFkB_Assay Western_Blot_vitro Western Blot (Nrf2, p-p65) Analysis_vitro->Western_Blot_vitro ELISA_vitro Cytokine Measurement (TNF-α, IL-6) Analysis_vitro->ELISA_vitro Animal_Model Animal Model (e.g., Mouse ALI) Treatment_invivo Treatment with This compound Animal_Model->Treatment_invivo Induction Induction of Inflammation (e.g., LPS) Treatment_invivo->Induction Analysis_invivo Analysis Induction->Analysis_invivo BALF_Analysis BALF Analysis (Cells, Protein, Cytokines) Analysis_invivo->BALF_Analysis Histology Lung Histopathology Analysis_invivo->Histology MPO_Assay MPO Assay Analysis_invivo->MPO_Assay

Figure 3: General experimental workflow for investigating anti-inflammatory effects.

Conclusion and Future Directions

This compound, through its active metabolite dehydroandrographolide, demonstrates significant anti-inflammatory properties by modulating key signaling pathways, including the inhibition of NF-κB and the activation of Nrf2. The available data, primarily from studies on dehydroandrographolide, strongly support its potential as a therapeutic agent for inflammatory conditions.

For future research, it is crucial to conduct studies that directly quantify the anti-inflammatory effects of this compound, including the determination of IC50 values for the inhibition of various inflammatory mediators. Further investigation is also needed to fully elucidate the pharmacokinetics and pharmacodynamics of the succinate form and to confirm its conversion to dehydroandrographolide in vivo. Well-designed clinical trials are warranted to further establish the efficacy and safety of this compound in a broader range of inflammatory diseases. The development of more targeted delivery systems could also enhance its therapeutic potential while minimizing potential side effects.

References

An In-depth Technical Guide to the Immunomodulatory Activity of Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide Succinate (B1194679) (PDS), is a water-soluble derivative of andrographolide (B1667393), a primary bioactive component of the medicinal plant Andrographis paniculata.[1][2] Widely utilized for its anti-inflammatory, anti-infective, and immunostimulatory properties, particularly in the context of viral respiratory infections, a detailed understanding of its specific immunomodulatory mechanisms at a cellular and molecular level is crucial for its targeted therapeutic development.[1][2] This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the immunomodulatory activity of this compound, including quantitative data, detailed experimental protocols, and elucidated signaling pathways. Due to the limited specific research on this compound, this guide also incorporates data from its parent compound, andrographolide, to provide a more complete picture of its likely biological activities, with clear distinctions made between the two compounds.

Quantitative Data on Immunomodulatory and Antiviral Activity

The immunomodulatory effects of this compound have been quantified primarily in the context of its antiviral activity. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Antiviral Activity of this compound (PDS) and Andrographolide (Andro) Against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) [3]

CompoundCell LineVirus StrainEC50 (µmol/L)CC50 (µmol/L)Selectivity Index (SI)
PDSMarc-145GD-HD57.129,409515
PDSMarc-145XH-GD85.429,409344
PDSMarc-145NADC30-like72.329,409407
PDSPAMsGD-HD47.16>1000>21.2
AndroMarc-145GD-HD11.7126.810.8
AndroMarc-145XH-GD15.3126.88.3
AndroMarc-145NADC30-like13.2126.89.6
AndroPAMsGD-HD32.98>100>3.0

EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/EC50), PAMs (Porcine Alveolar Macrophages)

Table 2: Clinical Efficacy of Potassium Dehydroandrographolide Succinate Injection (PDSI) in Treating Child Epidemic Parotitis (Meta-Analysis of 11 studies, 818 participants) [4]

Outcome MeasureComparisonResult95% Confidence IntervalP-value
Total Effective RatePDSI vs. Conventional Western MedicineRR = 1.23[1.14, 1.33]<0.01
Time of DetumescencePDSI vs. Conventional Western MedicineMD = -2.10 days[-2.78, -1.41]<0.01
Incidence of ComplicationsPDSI vs. Conventional Western MedicineRR = 0.14[0.03, 0.72]0.02

RR (Relative Risk), MD (Mean Difference)

Table 3: Immunomodulatory Effects of Andrographolide (Parent Compound) on T-Cell Responses

Experimental ModelParameter MeasuredTreatmentResultReference
Mouse model of Experimental Autoimmune Encephalomyelitis (EAE)EAE SymptomsAndrographolideSignificant reduction in symptoms[5]
In vitro T-cell proliferation assayT-cell proliferation and cytokine releaseAndrographolideInhibition of proliferation and cytokine release[5]
In vivo antibody response to a thymus-dependent antigenAntibody responseAndrographolideDrastically diminished response[5]
In vivo delayed-type hypersensitivityDTH responseAndrographolideDrastically diminished response[5]
Healthy Adults (Clinical Study)CD3+ and CD4+ T lymphocytesStandardized A. paniculata extractSignificant increase in individuals with baseline lymphocyte counts of 1000-3000 cells/mm³[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies relevant to assessing the immunomodulatory activity of this compound.

In Vitro Antiviral and NF-κB Inhibition Assay (Adapted from Zhang et al., 2021)[2]

Objective: To determine the antiviral efficacy and the effect on NF-κB activation of this compound.

Materials:

  • Cell line (e.g., Marc-145 cells or Porcine Alveolar Macrophages)

  • Virus stock (e.g., PRRSV)

  • This compound (PDS)

  • Cell culture medium and supplements

  • MTT assay kit for cytotoxicity

  • Antibodies for immunofluorescence assay (IFA): primary antibody against viral protein (e.g., PRRSV N protein) and NF-κB p65, and a fluorescently labeled secondary antibody.

  • Paraformaldehyde, Triton X-100, and Bovine Serum Albumin (BSA) for IFA.

Procedure:

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of PDS for a specified period (e.g., 24-48 hours).

    • Perform an MTT assay to determine the CC50 of the compound.

  • Antiviral Activity Assay (IFA):

    • Seed cells in a 96-well plate.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Simultaneously, treat the infected cells with various non-toxic concentrations of PDS.

    • After a suitable incubation period (e.g., 24 hours), fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with the primary antibody against the viral protein.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Visualize and quantify the number of infected cells under a fluorescence microscope to determine the EC50.

  • NF-κB p65 Nuclear Translocation Assay (IFA):

    • Follow the same procedure as the antiviral activity assay.

    • For the antibody incubation step, use a primary antibody against the NF-κB p65 subunit.

    • After incubation with the fluorescent secondary antibody, visualize the subcellular localization of p65. A reduction in nuclear fluorescence in PDS-treated cells compared to virus-only infected cells indicates inhibition of NF-κB activation.

General Protocol for In Vitro T-Cell Proliferation Assay

Objective: To assess the effect of this compound on T-lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or splenocytes from experimental animals.

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).

  • This compound.

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.

  • Flow cytometer or liquid scintillation counter.

Procedure:

  • Isolate PBMCs or splenocytes using density gradient centrifugation.

  • Label the cells with CFSE according to the manufacturer's protocol (for flow cytometry) or prepare for [³H]-thymidine incorporation.

  • Culture the cells in a 96-well plate in the presence of a T-cell mitogen.

  • Add various concentrations of this compound to the wells.

  • Incubate for 3-5 days.

  • For CFSE-labeled cells, acquire data on a flow cytometer and analyze the dilution of CFSE fluorescence as a measure of cell division.

  • For the [³H]-thymidine incorporation assay, pulse the cells with [³H]-thymidine for the final 18-24 hours of culture, then harvest the cells and measure radioactivity using a liquid scintillation counter.

Signaling Pathways and Visualizations

The immunomodulatory effects of this compound and its parent compound, andrographolide, are mediated through the modulation of key intracellular signaling pathways.

Inhibition of Virus-Induced NF-κB Activation by this compound

Research indicates that this compound exerts its antiviral effects, at least in part, by suppressing the activation of the NF-κB signaling pathway, which is often exploited by viruses for their replication.[3]

G cluster_virus Viral Infection cluster_cell Host Cell cluster_drug Drug Action Virus Virus IKK IKK Complex Virus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Viral_Replication Viral Replication Proinflammatory_Genes Pro-inflammatory Gene Transcription PDS Kalii Dehydrographolidi Succinas PDS->IKK Inhibits

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Immunomodulatory Mechanisms of Andrographolide (Parent Compound)

Andrographolide has been shown to interfere with T-cell activation by affecting dendritic cells (DCs), which are potent antigen-presenting cells. This interference leads to a downstream dampening of the adaptive immune response.

G cluster_drug Drug Action cluster_immune Immune Cell Interaction Andro Andrographolide DC Dendritic Cell (DC) Andro->DC Inhibits Maturation & Antigen Presentation TCell T-Cell DC->TCell Antigen Presentation Antigen Antigen Antigen->DC Uptake Activation T-Cell Activation (Proliferation, Cytokine Release) TCell->Activation

Caption: Andrographolide's interference with dendritic cell function and T-cell activation.

General Experimental Workflow for Assessing Immunomodulatory Activity

A structured workflow is critical for the systematic evaluation of a compound's immunomodulatory potential.

G start Compound (this compound) in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity immune_cell Immune Cell Function Assays (e.g., Proliferation, Phagocytosis) in_vitro->immune_cell cytokine Cytokine Profiling (e.g., ELISA, Luminex) in_vitro->cytokine signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) in_vitro->signaling in_vivo In Vivo Models animal_disease Animal Models of Disease (e.g., EAE, Viral Infection) in_vivo->animal_disease immune_response In Vivo Immune Response (e.g., DTH, Antibody Titer) in_vivo->immune_response cytotoxicity->in_vivo Inform immune_cell->in_vivo Inform cytokine->in_vivo Inform signaling->in_vivo Inform conclusion Elucidation of Immunomodulatory Profile animal_disease->conclusion immune_response->conclusion

Caption: A general workflow for evaluating immunomodulatory compounds.

Conclusion and Future Directions

This compound is a promising immunomodulatory agent with demonstrated clinical efficacy in treating certain viral infections.[4] Its mechanism of action appears to involve the suppression of the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.[3] However, a significant portion of the detailed mechanistic understanding is inferred from studies on its parent compound, andrographolide.

To fully realize the therapeutic potential of this compound, future research should focus on:

  • Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound in various immune cell types (T-cells, B-cells, macrophages, dendritic cells).

  • Comprehensive Cytokine Profiling: Conducting broad-spectrum cytokine and chemokine analysis to understand its detailed impact on the inflammatory milieu.

  • Comparative Studies: Performing head-to-head studies comparing the immunomodulatory potency and mechanisms of this compound with andrographolide to identify any unique properties of the succinate derivative.

  • In Vivo Model Expansion: Evaluating its efficacy in a wider range of preclinical models of inflammatory and autoimmune diseases.

By addressing these knowledge gaps, the scientific community can pave the way for more targeted and effective clinical applications of this important natural product derivative.

References

Kalii Dehydrographolidi Succinas: A Technical Guide to its Source, Extraction, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalii Dehydrographolidi Succinas, a water-soluble derivative of andrographolide (B1667393), is a potent anti-inflammatory and antiviral agent with significant therapeutic potential.[1][2][3][4][5] This technical guide provides an in-depth overview of its sourcing from Andrographis paniculata, detailing various extraction and purification methodologies for its precursor, andrographolide. Furthermore, this document outlines the chemical synthesis of this compound and elucidates its mechanism of action by illustrating its interaction with key inflammatory signaling pathways. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and development.

Source Material: Andrographis paniculata

This compound is a semi-synthetic compound derived from andrographolide, a bioactive diterpenoid lactone extracted from the leaves and stems of Andrographis paniculata (Burm.f.) Nees, a medicinal plant belonging to the Acanthaceae family.[2][4] Commonly known as "King of Bitters," this plant is indigenous to Southeast Asia and has a long history of use in traditional medicine. The concentration of andrographolide, the primary precursor for this compound, can vary depending on factors such as plant age and growing conditions.[6][7]

Extraction and Purification of Andrographolide

The initial and critical step in the production of this compound is the efficient extraction and purification of andrographolide from Andrographis paniculata. Various methods have been developed, each with distinct advantages in terms of yield, purity, and scalability.

Extraction Methodologies

Several solvent-based extraction techniques are employed to isolate andrographolide from the dried, powdered leaves of Andrographis paniculata. The choice of solvent and extraction method significantly impacts the yield and purity of the final product. Methanol (B129727) has been identified as one of the most effective solvents for this purpose.[6]

Table 1: Comparison of Andrographolide Extraction Methods

Extraction MethodSolvent SystemSolid-to-Solvent Ratio (w/v)TimeTemperatureYield of AndrographolideReference
MacerationDichloromethane (B109758):Methanol (1:1)1:1016 hRoom Temperature~0.6% w/w[8][9]
Soxhlet ExtractionMethanol1:105 hRefluxUp to 1.59% (1590.31 µg/g)[6]
Microwave-AssistedChloroform:Water (18:2)1:9.240 min210 W0.589%
Supercritical FluidCO2 with 12.5 mol% Ethanol (B145695)--323 K, 15 MPa-[10]
Purification of Andrographolide

The crude extract obtained from the initial extraction contains impurities such as chlorophyll (B73375) and other plant metabolites.[11] Purification is essential to obtain high-purity andrographolide suitable for the synthesis of this compound.

Activated charcoal is commonly used to remove pigments from the crude extract.[11] The extract is refluxed with activated charcoal, followed by filtration. This step is crucial for obtaining a light-colored crystalline product.

Crystallization is the primary method for purifying andrographolide. The decolorized extract is concentrated to induce supersaturation, followed by cooling to promote crystal formation.[12] Recrystallization from a suitable solvent, such as methanol, can further enhance the purity of the andrographolide.[8] Purity levels of over 95% can be achieved through these methods.[12]

Table 2: Purity of Andrographolide after Purification Steps

Purification StepPurity (%)Reference
Initial Crystallization93.67
Recrystallization96.0

Synthesis of this compound

This compound is synthesized from purified andrographolide through a two-step chemical process: esterification followed by salification.

Step 1: Esterification (Succinylation)

Andrographolide is reacted with succinic anhydride (B1165640) to form dehydroandrographolide (B1139154) disuccinate. This reaction is typically carried out under reflux in a non-pyridine solvent in the presence of a catalyst.[13]

Step 2: Salification

The purified dehydroandrographolide disuccinate is then reacted with a potassium salt, such as potassium hydroxide (B78521) or potassium bicarbonate, in a suitable solvent like methanol or ethanol to yield this compound.[13][14] The final product is typically a white to off-white solid.[2]

Experimental Protocols

Protocol for Andrographolide Extraction and Purification
  • Maceration:

    • Air-dry the leaves of Andrographis paniculata in the shade and grind them into a coarse powder.

    • Macerate the powdered leaves in a 1:1 mixture of dichloromethane and methanol for 16 hours at room temperature.[8][9]

    • Filter the extract and concentrate it under reduced pressure.

  • Decolorization:

    • Dissolve the crude extract in methanol.

    • Add activated charcoal (5-10% w/w of the extract) and reflux for 20-30 minutes.

    • Filter the hot solution to remove the charcoal.

  • Crystallization:

    • Concentrate the decolorized filtrate by evaporation to achieve a supersaturated solution.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Collect the crystals by filtration and wash them with cold methanol.

    • For higher purity, recrystallize the crystals from methanol.

    • Dry the purified crystals under vacuum.

Protocol for Synthesis of this compound
  • Esterification:

    • Dissolve purified andrographolide in a suitable non-pyridine solvent.

    • Add succinic anhydride and a catalyst.

    • Reflux the mixture for a specified period until the reaction is complete (monitored by TLC or HPLC).[13]

    • After cooling, purify the resulting dehydroandrographolide disuccinate.

  • Salification:

    • Dissolve the purified dehydroandrographolide disuccinate in ethanol or methanol.

    • Add a stoichiometric amount of a potassium salt solution (e.g., potassium hydroxide in ethanol) dropwise while stirring.[13][14]

    • Continue stirring for a designated time to allow for the salt formation.

    • Collect the precipitated this compound by filtration.

    • Wash the product with the solvent and dry it under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis and purity assessment of both andrographolide and this compound.[4][15]

Table 3: HPLC Parameters for Analysis

AnalyteColumnMobile PhaseFlow RateDetection WavelengthReference
AndrographolideC18Methanol:Water (70:30) with 0.1% H3PO41.0 mL/min223 nm
This compoundC185 µmol/L ammonium (B1175870) acetate (B1210297) (pH 3.0):Methanol-MS/MS detection[15]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound and its parent compound, andrographolide, are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the NF-κB and JAK/STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Andrographolide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκB kinase (IKK), which is a critical step in the canonical NF-κB pathway.[16][17][18] This inhibition prevents the degradation of IκBα and the subsequent translocation of the p65/p50 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex p_IKK p-IKK IKK_complex->p_IKK Phosphorylation IkBa IκBα p_IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) Active_NFkB Active NF-κB (p65/p50) p_IkBa->Active_NFkB Ubiquitination & Degradation Gene_Transcription Pro-inflammatory Gene Transcription Active_NFkB->Gene_Transcription Translocation Nucleus Nucleus KDGS Kalii Dehydrographolidi Succinas KDGS->IKK_complex Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is another crucial signaling cascade in immunity and inflammation. Andrographolide has been demonstrated to suppress the phosphorylation of STAT3, a key transcription factor in this pathway.[19][20] By inhibiting the activation of JAKs and subsequent phosphorylation of STAT3, this compound can reduce the expression of STAT3-regulated genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK p_JAK p-JAK JAK->p_JAK Phosphorylation STAT3 STAT3 p_JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 STAT3_dimer p-STAT3 Dimer p_STAT3->STAT3_dimer Dimerization Target_Gene Target Gene Expression STAT3_dimer->Target_Gene Translocation Nucleus Nucleus KDGS Kalii Dehydrographolidi Succinas KDGS->p_JAK Inhibits Phosphorylation

Caption: Modulation of the JAK/STAT signaling pathway by this compound.

Experimental Workflows

The overall process from plant material to the final active pharmaceutical ingredient involves a series of well-defined steps.

Experimental_Workflow Plant_Material Andrographis paniculata (Leaves) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction Drying_Grinding->Extraction Crude_Extract Crude Andrographolide Extract Extraction->Crude_Extract Purification Decolorization & Recrystallization Crude_Extract->Purification Pure_Andrographolide Pure Andrographolide Purification->Pure_Andrographolide Synthesis Esterification & Salification Pure_Andrographolide->Synthesis Final_Product Kalii Dehydrographolidi Succinas Synthesis->Final_Product Analysis QC Analysis (HPLC) Final_Product->Analysis

Caption: Overall workflow for the production of this compound.

Conclusion

This compound represents a promising therapeutic agent with well-defined anti-inflammatory and antiviral properties. This guide has provided a comprehensive overview of its production, from the botanical source to the final synthesized product, and has shed light on its molecular mechanisms of action. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of this potent compound.

References

"Kalii Dehydrographolidi Succinas" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Antiviral and Anti-inflammatory Agent

Abstract

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide (B1139154) Succinate (B1194679), is a water-soluble derivative of dehydroandrographolide, a natural diterpenoid lactone extracted from the medicinal plant Andrographis paniculata. This compound has garnered significant interest in the scientific community for its potent anti-inflammatory, antiviral, and immunomodulatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols for its analysis and evaluation of its biological activities are also presented, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising therapeutic agent.

Chemical Structure and Identification

This compound is the potassium salt of the disuccinate ester of dehydroandrographolide. The addition of succinate groups significantly enhances the water solubility of the parent compound, dehydroandrographolide, a critical advantage for pharmaceutical formulations.[1] Several related compounds and salts are referenced in the literature, and their key identifiers are summarized in the table below.

Compound Name Synonyms Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundPotassium Dehydroandrographolide SuccinateC28H35KO10570.6776958-99-1
Dehydroandrographolide Succinate14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinateC28H36O10532.58786593-06-4
Potassium Sodium Dehydroandrographolide SuccinateC28H34KNaO10592.65863319-40-8

The chemical structure of this compound is characterized by a diterpenoid lactone core derived from andrographolide (B1667393), with two succinate ester groups attached.

Physicochemical Properties

This compound is typically a white to off-white solid.[2][3][4] Its key physicochemical properties are summarized in the table below.

Property Value Reference
Appearance White to off-white solid[2][3][4]
Solubility Soluble in DMSO[2][5]
Storage (Solid) 4°C, protect from light, stored under nitrogen[2][3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)[2][3]

Synthesis and Formulation

Synthesis of this compound

A patented method describes the synthesis of potassium dehydroandrographolide succinate from andrographolide. The process involves esterification with succinic anhydride (B1165640) to form dehydroandrographolide disuccinic acid half ester, followed by dehydration and salification with a potassium salt to yield the final product.[6]

Preparation of Injectable Formulation

A method for preparing a potassium dehydroandrographolide succinate injection has also been patented. The process involves dissolving the active pharmaceutical ingredient and any excipients (such as an alkali metal salt) in water for injection, followed by sterilization and packaging.[2]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and antiviral effects.[2][5][7]

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of this compound and its parent compound, dehydroandrographolide, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

The inhibition of the NF-κB pathway by andrographolide derivatives has been shown to occur through the suppression of IκB kinase (IKK) phosphorylation.[10] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[11][12]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates p65 p65 p50 p50 NFkB_complex NF-κB Complex (p65/p50/IκBα) IkB->NFkB_complex p65->NFkB_complex p65_nuc p65 p65->p65_nuc translocation p50->NFkB_complex p50_nuc p50 p50->p50_nuc translocation NFkB_complex->IKK_complex KDHS Kalii Dehydrographolidi Succinas KDHS->IKK_complex inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Antiviral Activity

This compound has demonstrated significant antiviral activity against a range of viruses. Notably, it has been shown to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[7] The antiviral mechanism may involve direct interaction with viral particles and suppression of virus-induced oxidative stress and NF-κB activation.[7]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity and pharmacokinetics of this compound and related compounds.

Table 1: Antiviral Activity of Potassium Dehydrographolide Succinate (PDS) against PRRSV[7]

Virus Strain Cell Line EC50 (µmol/L) CC50 (µmol/L) Selectivity Index (SI)
GD-HDMarc-14557.1>19680>344
XH-GDMarc-14585.4>19680>230
NADC30-like HNhxMarc-14572.3>19680>272

Table 2: Pharmacokinetic Parameters of Dehydroandrographolide Succinate (DAS) in Healthy Chinese Volunteers (Intravenous Administration)[6]

Dose (mg) Cmax (mg/L) AUC0-12 (mg·h/L) AUC0-∞ (mg·h/L) Clearance (mL/min)
804.826.186.2113.27
16012.8516.9516.999.60
32026.9040.6540.748.07

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A detailed HPLC-ESI-MS/MS method for the quantification of Potassium Dehydroandrographolide Succinas (DAS-K) has been established.[2]

  • Column: Waters RP-C18 column

  • Mobile Phase: 5 µmol/L ammonium (B1175870) acetate (B1210297) (pH 3.0, adjusted with formic acid) and methanol

  • Detection: Micromass Quattro micro triple quadrupole mass spectrometer with positive electrospray ionization

  • Quantification: Multiple reaction monitoring (MRM) with the transition m/z 550.14 → m/z 297.04 for DAS-K

HPLC_Workflow Sample_Prep Sample Preparation (e.g., from injection solution) HPLC_System HPLC System (RP-C18 Column) Sample_Prep->HPLC_System MS_Detector Mass Spectrometer (ESI-MS/MS) HPLC_System->MS_Detector Data_Analysis Data Analysis (Quantification using MRM) MS_Detector->Data_Analysis

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is a general representation of a plaque reduction assay that can be adapted to evaluate the antiviral activity of this compound against viruses like influenza.

  • Cell Culture: Seed a monolayer of susceptible cells (e.g., MDCK for influenza virus) in 12-well plates and incubate until confluent.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition compared to the virus control to determine the EC50 value.

In Vitro Anti-inflammatory Assay (NF-κB Nuclear Translocation)

This protocol describes a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit using immunofluorescence.

  • Cell Culture and Treatment: Culture suitable cells (e.g., macrophages or epithelial cells) on coverslips and treat with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound for a specified time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of p65 nuclear translocation.

Experimental_Workflow cluster_antiviral Antiviral Activity Assessment cluster_antiinflammatory Anti-inflammatory Activity Assessment Cell_Culture_AV Cell Culture (e.g., MDCK) Virus_Infection Virus Infection (e.g., Influenza) Compound_Treatment_AV Treatment with KDHS Plaque_Assay Plaque Reduction Assay EC50_Determination EC50 Determination Cell_Culture_AI Cell Culture (e.g., Macrophages) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Compound_Treatment_AI Treatment with KDHS NFkB_Assay NF-κB Translocation Assay (Immunofluorescence) IC50_Determination IC50 Determination

Safety and Toxicity

Systematic reviews of clinical studies on Potassium Dehydroandrographolide Succinate Injection for the treatment of child epidemic parotitis have indicated that it is relatively safe, with some reported adverse drug reactions including rash and diarrhea.[3] The CC50 value for Potassium Dehydrographolide Succinate in Marc-145 cells was found to be greater than 19680 µmol/L, suggesting low in vitro cytotoxicity.[7]

Conclusion

This compound is a promising pharmaceutical agent with well-documented anti-inflammatory and antiviral properties. Its enhanced water solubility compared to its parent compound makes it a viable candidate for various pharmaceutical formulations. The primary mechanism of action involves the inhibition of the pro-inflammatory NF-κB signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a therapeutic agent for viral and inflammatory diseases. Further studies are warranted to explore its full therapeutic potential and to establish its efficacy and safety in a broader range of clinical applications.

References

An In-depth Technical Guide to Kalii Dehydrographolidi Succinas (CAS: 76958-99-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide (B1139154) Succinate (B1194679), is a water-soluble derivative of dehydroandrographolide, a principal bioactive component isolated from the medicinal plant Andrographis paniculata (Burm.f.) Nees.[1][2] With the CAS number 76958-99-1, this compound has garnered significant attention for its potent anti-inflammatory, antiviral, and immunomodulatory properties.[1] It is clinically utilized, particularly in the form of injections, for the treatment of viral pneumonia and upper respiratory tract infections.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and key experimental data, to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is a semi-synthetic compound derived from andrographolide (B1667393).[2] Its chemical structure is designed to improve the solubility and bioavailability of the parent compound, dehydroandrographolide.[2] The key properties are summarized in the table below.

PropertyValueReference
CAS Number 76958-99-1[1]
Molecular Formula C28H35KO10MedChemExpress
Molecular Weight 570.67 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Purity ≥98% (HPLC)[1][2]
Plant Source Andrographis Paniculata (Burm.f) Nees[1]

Synthesis

A detailed method for the preparation of this compound is outlined in patent CN102617527A. The synthesis is a two-step process:

  • Esterification: Andrographolide is used as the raw material and reacts with succinic anhydride (B1165640) in a non-pyridine solvent under heating reflux in the presence of a catalyst. The weight-to-weight ratio of andrographolide to the catalyst is between 1:10 and 1:1. This reaction yields dehydroandrographolide disuccinate.[]

  • Salification: The purified dehydroandrographolide disuccinate then reacts with a potassium salt, such as potassium hydroxide, in a solvent like methanol, ethanol, or an aqueous solution to produce this compound.[]

This method is described as practical, cost-effective, and suitable for industrial-scale production.[]

Mechanism of Action

This compound exerts its therapeutic effects through a multi-targeted mechanism of action, primarily involving anti-inflammatory, antiviral, and immunomodulatory pathways.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory effects of this compound and its parent compound, dehydroandrographolide, are largely attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.

  • NF-κB Pathway Inhibition: In inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has been shown to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[6]

  • Nrf2 Pathway Activation: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and cytoprotective genes. Dehydroandrographolide, the active moiety of this compound, has been shown to activate the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress and inflammation.[7]

Anti-inflammatory and Antioxidant Signaling Pathways Signaling Pathways of this compound cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus_NFkB NF-κB (p50/p65) in Nucleus NF-κB (p50/p65)->Nucleus_NFkB translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_NFkB->Pro-inflammatory Genes activates transcription KDGS_NFkB Kalii Dehydrographolidi Succinas KDGS_NFkB->IKK inhibits Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus_Nrf2 Nrf2 in Nucleus Nrf2->Nucleus_Nrf2 translocates ARE Antioxidant Response Element Nucleus_Nrf2->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription KDGS_Nrf2 Kalii Dehydrographolidi Succinas KDGS_Nrf2->Keap1 inhibits binding to Nrf2

Caption: NF-κB and Nrf2 signaling pathways modulated by this compound.

Antiviral Activity

The antiviral mechanism of this compound involves multiple stages of the viral life cycle. Studies have shown that it can directly interact with viral particles and also inhibit viral replication within host cells.[6]

A key study on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) demonstrated that Potassium Dehydrographolide Succinate (PDS) exhibits robust antiviral activity.[6] The proposed mechanisms include:

  • Direct Virucidal Effect: PDS has been shown to directly interact with PRRSV particles, suggesting a potential virucidal or entry-inhibiting effect.[6]

  • Inhibition of Viral Replication: By suppressing NF-κB activation, which is often exploited by viruses for their own replication, PDS hinders the viral life cycle post-entry.[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the evaluation of this compound.

In Vitro Antiviral Activity Assay (against PRRSV)

This protocol is adapted from a study investigating the anti-PRRSV activity of Potassium Dehydrographolide Succinate (PDS).[6]

  • Cell Culture and Virus Propagation:

    • Marc-145 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

    • The PRRSV GD-HD strain is propagated in Marc-145 cells in DMEM with 3% FBS. Viral titers are determined by a microtitration infectivity assay.[6]

  • Cytotoxicity Assay (MTT Assay):

    • Seed Marc-145 cells (5 x 10^4 cells/well) in 96-well plates and incubate for 36 hours.

    • Replace the medium with fresh medium containing serially diluted PDS and incubate for an additional 48 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 490 nm. The 50% cytotoxic concentration (CC50) is calculated.[6]

  • Antiviral Activity Assay (Indirect Immunofluorescence Assay - IFA):

    • Seed Marc-145 cells in 96-well plates and grow to confluence.

    • Infect cells with PRRSV (0.05 MOI) for 2 hours.

    • Remove the viral inoculum and add medium containing different concentrations of PDS.

    • After 24 hours, fix the cells with 80% acetone (B3395972) and block with 5% skim milk.

    • Incubate with a primary antibody against the PRRSV N protein, followed by a fluorescently labeled secondary antibody.

    • Visualize and count the fluorescent cells to determine the percentage of inhibition. The 50% effective concentration (EC50) is calculated.[6]

  • Time-of-Addition Assay:

    • To determine the stage of the viral life cycle affected, PDS is added at different time points:

      • Pre-treatment: Cells are incubated with PDS for 2-8 hours before viral infection.

      • Co-treatment: PDS is added simultaneously with the virus.

      • Post-treatment: PDS is added at various time points after viral infection.

    • Viral replication is quantified at the end of the experiment to identify the most sensitive phase to PDS treatment.[6]

Antiviral Assay Workflow General Workflow for In Vitro Antiviral Assay Start Start Cell_Seeding Seed Host Cells (e.g., Marc-145) Start->Cell_Seeding Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine CC50 Cell_Seeding->Cytotoxicity_Assay Viral_Infection Infect Cells with Virus (e.g., PRRSV) Cell_Seeding->Viral_Infection Compound_Prep->Cytotoxicity_Assay Treatment Add Compound Dilutions to Infected Cells Compound_Prep->Treatment Viral_Infection->Treatment Incubation Incubate for 24-48h Treatment->Incubation Quantification Quantify Viral Replication (IFA, qRT-PCR, Western Blot) Incubation->Quantification Data_Analysis Calculate EC50 and Selectivity Index (SI = CC50/EC50) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro antiviral efficacy of a test compound.

Quantitative Data

Pharmacokinetic Data

A study in healthy Chinese volunteers provided the following pharmacokinetic data for intravenously administered dehydroandrographolide succinate (DAS).[6]

DoseCmax (mg/L)AUC0–12 (mg·L−1·h)Tmax (h)t1/2 (h)
80 mg4.826.180.94 - 1.01.51 - 1.89
160 mg12.8516.950.94 - 1.01.51 - 1.89
320 mg26.9040.650.94 - 1.01.51 - 1.89

Data presented as mean values.

In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of Potassium Dehydrographolide Succinate (PDS) against different strains of PRRSV in Marc-145 cells.[6]

PRRSV StrainEC50 (μmol/L)CC50 (μmol/L)Selectivity Index (SI = CC50/EC50)
GD-HD57.1>29400>515
XH-GD85.4>29400>344
NADC30-like HNhx67.3>29400>437
Clinical Efficacy (Pediatric Epidemic Parotitis)

A meta-analysis of 11 studies involving 818 participants evaluated the efficacy of Potassium Dehydrographolide Succinate Injection (PDSI) for treating child epidemic parotitis.[8][9]

OutcomeResult95% Confidence IntervalP-value
Total Effective Rate (vs. conventional therapy)RR = 1.23[1.14, 1.33]<0.01
Time of Detumescence (days, vs. conventional therapy)MD = -2.10[-2.78, -1.41]<0.01
Incidence of Complications (vs. conventional therapy)RR = 0.14[0.03, 0.72]0.02

RR = Relative Risk; MD = Mean Difference.

Conclusion and Future Directions

This compound is a promising therapeutic agent with well-documented anti-inflammatory, antiviral, and immunomodulatory activities. Its mechanisms of action, centered around the modulation of the NF-κB and Nrf2 signaling pathways, provide a strong rationale for its clinical use in inflammatory and infectious diseases. The available pharmacokinetic and clinical data support its efficacy and safety profile.

Future research should focus on:

  • Elucidating the detailed molecular interactions with components of the NF-κB and Nrf2 pathways.

  • Expanding the investigation of its antiviral spectrum to other clinically relevant viruses.

  • Conducting large-scale, randomized controlled trials to further validate its clinical efficacy in various indications.

  • Exploring novel drug delivery systems to enhance its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the scientific understanding and clinical application of this compound.

References

An In-depth Technical Guide to Kalii Dehydrographolidi Succinas (C28H35KO10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalii Dehydrographolidi Succinas, the potassium salt of dehydroandrographolide (B1139154) succinate (B1194679), is a derivative of a diterpenoid lactone isolated from the plant Andrographis paniculata. With the molecular formula C28H35KO10, this compound has garnered significant attention for its potent anti-inflammatory, antiviral, and immunomodulatory properties. Extensively used in the treatment of viral pneumonia and upper respiratory tract infections, its therapeutic effects are primarily attributed to the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This technical guide provides a comprehensive overview of the existing scientific knowledge on this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and clinical efficacy.

Physicochemical Properties and Pharmacokinetics

This compound is a water-soluble derivative of dehydroandrographolide, designed to improve its bioavailability for clinical applications.

Quantitative Pharmacokinetic Data

A clinical study in healthy Chinese volunteers receiving intravenous infusions of dehydroandrographolide succinate (DAS) revealed non-linear pharmacokinetic characteristics. To ensure effective concentrations, multiple small doses are recommended in clinical regimens[1].

Parameter80 mg Dose160 mg Dose320 mg Dose
Cmax (mg/L) 4.8212.8526.90
AUC0–12 (mg·h/L) 6.1816.9540.65
Tmax (h) 0.94 - 1.00.94 - 1.00.94 - 1.0
t1/2 (h) 1.51 - 1.891.51 - 1.891.51 - 1.89
Urinary Excretion (24h, unchanged) 10.1% - 15.5%10.1% - 15.5%10.1% - 15.5%

Data adapted from a study on dehydroandrographolide succinate injection in healthy Chinese volunteers[1].

Mechanism of Action

The therapeutic effects of this compound are rooted in its ability to modulate critical inflammatory and antiviral signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

A primary mechanism of the anti-inflammatory action of dehydroandrographolide and its derivatives is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The compound is believed to exert its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active p65/p50 NF-κB dimer, thereby preventing the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa P-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa->NFkB Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome NFkB_n NF-κB (p65/p50) DNA DNA NFkB_n->DNA Binds to ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->ProInflammatory Initiates KDHS Kalii Dehydrographolidi Succinas KDHS->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.
Immunomodulatory and Antiviral Activity: Modulation of the JAK/STAT Pathway

The JAK/STAT pathway is another crucial signaling cascade that this compound and its parent compounds modulate. This pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.

Andrographolide, the precursor to this compound, has been shown to suppress the phosphorylation of JAK1 and JAK2, which in turn prevents the phosphorylation and nuclear translocation of STAT3. By inhibiting this pathway, the compound can reduce the expression of genes that promote inflammation and cell survival, contributing to its immunomodulatory and anticancer effects.

JAK_STAT_Inhibition cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 P-STAT3 STAT3->p_STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to STAT3_dimer_n STAT3 Dimer DNA DNA STAT3_dimer_n->DNA Binds to TargetGenes Target Gene Transcription DNA->TargetGenes KDHS Kalii Dehydrographolidi Succinas KDHS->JAK Inhibits Phosphorylation

Modulation of the JAK/STAT Signaling Pathway.

Antiviral Activity

This compound has demonstrated significant antiviral activity against a range of viruses, particularly those causing respiratory infections.

Quantitative Antiviral Data

In a study investigating its effects on Porcine reproductive and respiratory syndrome virus (PRRSV), this compound (PDS) exhibited potent antiviral activity.

Virus StrainCell LineEC50 (µmol/L)CC50 (µmol/L)Selectivity Index (SI)
PRRSV GD-HD Marc-14557.1529,409>514
PRRSV XH-GD Marc-14585.4129,409>344
PRRSV NADC30-like Marc-14567.3329,409>436

Data from a study on the anti-PRRSV activity of Potassium Dehydrographolide Succinate[2].

Clinical Efficacy

The clinical utility of Potassium Dehydrographolide Succinate Injection (PDSI) has been evaluated in systematic reviews and meta-analyses for viral infections in pediatric populations.

Treatment of Infantile Pneumonia

A meta-analysis of nine studies involving 1056 participants showed that PDSI was significantly superior to conventional therapy.

OutcomeResult
Total Effective Rate RR = 1.21 (95% CI: 1.14, 1.27), P < 0.00001
Time to Temperature Recovery MD = -1.43 days (95% CI: -1.75, -1.11), P < 0.00001
Rale Disappearance and Cough Relief MD = -1.44 days (95% CI: -1.93, -0.90), P < 0.00001

RR: Relative Risk; MD: Mean Difference. Data from a systematic review and meta-analysis on PDSI for infantile pneumonia[3].

Treatment of Child Epidemic Parotitis (Mumps)

A meta-analysis of 11 studies with 818 participants indicated that PDSI was more effective than conventional therapy.

OutcomeResult
Total Effective Rate RR = 1.23 (95% CI: 1.14, 1.33), P < 0.01
Time to Detumescence MD = -2.10 days (95% CI: -2.78, -1.41), P < 0.01
Incidence of Complications RR = 0.14 (95% CI: 0.03, 0.72), P = 0.02

RR: Relative Risk; MD: Mean Difference. Data from a systematic review and meta-analysis on PDSI for child epidemic parotitis[1].

Experimental Protocols

The following are outlines of common experimental protocols used to evaluate the bioactivity of this compound and related compounds.

Antiviral Activity Assessment

Antiviral_Workflow Start Start Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Start->Cytotoxicity PlaqueAssay Plaque Reduction Assay Determine EC50 Start->PlaqueAssay SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI TimeOfAddition Time-of-Addition Assay PlaqueAssay->TimeOfAddition PlaqueAssay->SI End End TimeOfAddition->End SI->End

General workflow for antiviral activity assessment.

a) Cytotoxicity Assay (MTT Assay):

  • Seed susceptible cells (e.g., Marc-145) in 96-well plates and incubate until a monolayer is formed.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Calculate the 50% cytotoxic concentration (CC50).

b) Plaque Reduction Neutralization Test (PRNT):

  • Prepare serial dilutions of the test compound.

  • Mix each dilution with a known concentration of the virus and incubate to allow for neutralization.

  • Inoculate susceptible cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

  • Incubate until visible plaques are formed in the control wells (virus only).

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

c) Time-of-Addition Assay:

  • To determine the stage of the viral life cycle affected, the compound is added at different time points:

    • Pre-treatment: Cells are incubated with the compound before virus infection.

    • Co-treatment: The compound is added simultaneously with the virus.

    • Post-treatment: The compound is added at various time points after virus infection.

  • After incubation, viral replication is quantified (e.g., by plaque assay or qPCR).

  • The results indicate whether the compound acts on viral entry, replication, or later stages of the viral life cycle.

NF-κB Inhibition Assessment

a) Luciferase Reporter Gene Assay:

  • Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

  • Pre-treat the transfected cells with various concentrations of this compound.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • The inhibition of NF-κB activity is determined by the reduction in firefly luciferase expression relative to the control.

b) Immunofluorescence for p65 Nuclear Translocation:

  • Culture cells on coverslips and pre-treat with the test compound.

  • Stimulate with an NF-κB activator (e.g., TNF-α).

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Visualize the subcellular localization of p65 using fluorescence microscopy. Inhibition is indicated by the retention of p65 in the cytoplasm.

Conclusion

This compound is a promising therapeutic agent with well-documented anti-inflammatory and antiviral properties. Its mechanisms of action, centered on the inhibition of the NF-κB and JAK/STAT signaling pathways, provide a strong rationale for its clinical use in inflammatory and infectious diseases. The available quantitative data from pharmacokinetic, in vitro, and clinical studies support its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for further research and development of this and related compounds. As our understanding of the complex interplay of signaling pathways in disease continues to grow, the multi-target effects of this compound make it a valuable molecule for further investigation and potential therapeutic applications.

References

The Efficacy and Molecular Mechanisms of Kalii Dehydrographolidi Succinas in Viral Pneumonia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas (KDS), also known as Potassium Dehydroandrographolide Succinate, is a water-soluble derivative of andrographolide, a major bioactive component of the medicinal plant Andrographis paniculata.[1][2] For decades, KDS has been utilized in clinical practice, particularly in China, for the management of viral pneumonia and other respiratory tract infections.[1][2] Its therapeutic effects are attributed to a combination of anti-inflammatory, antiviral, and immunomodulatory properties.[1][2] This technical guide provides an in-depth overview of the current research on KDS for viral pneumonia, focusing on quantitative clinical data, detailed experimental protocols, and the underlying molecular signaling pathways.

Clinical Efficacy in Infantile Pneumonia: A Meta-Analysis

A systematic review and meta-analysis of nine randomized controlled trials (RCTs) involving 1056 pediatric patients provides significant evidence for the clinical efficacy of Potassium Dehydroandrographolide Succinate (PDS) injection in the treatment of infantile pneumonia. The meta-analysis demonstrated that PDS, as an adjunct to conventional therapy, significantly improved several key clinical outcomes.

Table 1: Efficacy of Potassium Dehydroandrographolide Succinate (PDS) in Infantile Pneumonia

Outcome MeasurePDS + Conventional TherapyConventional Therapy AloneRelative Risk (RR) / Mean Difference (MD) [95% CI]P-value
Total Effective Rate Improved---RR = 1.21 [1.14, 1.27]< 0.00001
Time to Temperature Recovery (days) Reduced---MD = -1.43 [-1.75, -1.11]< 0.00001
Time to Disappearance of Rales and Cough (days) Reduced---MD = -1.44 [-1.93, -0.90]< 0.00001

Table 2: Reported Adverse Drug Reactions

Adverse ReactionNumber of Studies ReportingDescription
Rash5Mild, transient skin rashes
Diarrhea5Mild gastrointestinal upset

No serious adverse drug reactions were reported in the included studies.

Experimental Protocols

In Vitro Investigation of NF-κB Signaling Pathway Inhibition

This protocol is adapted from a study by Su et al. (2021) investigating the effects of Potassium Dehydroandrographolide Succinate (PDS) on the NF-κB signaling pathway in virus-infected cells.

1. Cell Culture and Viral Infection:

  • Cells: Marc-145 cells or primary porcine alveolar macrophages (PAMs) are cultured in appropriate media.

  • Virus: Porcine reproductive and respiratory syndrome virus (PRRSV) is used for infection.

  • Procedure: Cells are seeded in 6-well plates and infected with PRRSV at a specified multiplicity of infection (MOI).

2. PDS Treatment:

  • Following viral infection, cells are treated with varying concentrations of PDS.

3. Western Blot Analysis for NF-κB Pathway Proteins:

  • Cell Lysis: At 24 hours post-infection, cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (p-p65) and IκBα (p-IκBα). A primary antibody against the viral N protein is used to assess viral replication. GAPDH or β-actin is used as a loading control.

  • Secondary Antibody and Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

4. Immunofluorescence Assay for p65 Nuclear Translocation:

  • Cell Preparation: Cells are grown on coverslips in 24-well plates, infected with PRRSV, and treated with PDS.

  • Fixation and Permeabilization: At 24 hours post-infection, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

  • Blocking and Staining: Cells are blocked with 1% BSA and incubated overnight at 4°C with a primary antibody against NF-κB p65. Subsequently, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG).

  • Nuclear Counterstaining: Cell nuclei are stained with DAPI.

  • Microscopy: Coverslips are mounted, and the subcellular localization of p65 is observed using a fluorescence microscope.

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response to viral infections.

G cluster_0 Viral Infection / LPS cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation KDS Kalii Dehydrographolidi Succinas KDS->IKK_complex Inhibits Phosphorylation KDS->IkBa_p65_p50 Prevents Degradation DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Viral infection or stimulation by lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), initiating a signaling cascade through the adaptor protein MyD88. This leads to the activation of the IκB kinase (IKK) complex. The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB heterodimer (p65/p50). This phosphorylation marks IκBα for ubiquitination and subsequent degradation, releasing the p65/p50 dimer. The active p65/p50 then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β.

Research indicates that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and subsequent degradation of IκBα.[2] This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators.[2]

Experimental Workflow for In Vivo Studies

The following represents a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of viral pneumonia.

G cluster_0 1. Animal Model Induction cluster_1 2. Treatment Regimen cluster_2 3. Monitoring and Sample Collection cluster_3 4. Analysis A1 Acclimatization of Mice (e.g., BALB/c) A2 Intranasal Inoculation with Influenza A Virus A1->A2 B1 Randomization into Groups: - Model Control (Saline) - KDS Treatment (various doses) - Positive Control (e.g., Oseltamivir) A2->B1 B2 Daily Intraperitoneal or Intravenous Administration of Treatments B1->B2 C1 Daily Monitoring of: - Body Weight - Survival Rate - Clinical Symptoms B2->C1 C2 Euthanasia at Pre-determined Time Points (e.g., day 3, 5, 7) C1->C2 C3 Collection of: - Bronchoalveolar Lavage Fluid (BALF) - Lung Tissue - Serum C2->C3 D1 BALF Analysis: - Cell Count and Differentials - Cytokine Levels (ELISA) C3->D1 D2 Lung Tissue Analysis: - Histopathology (H&E Staining) - Viral Titer (TCID50 Assay) - Gene Expression (qRT-PCR) - Protein Expression (Western Blot) C3->D2 D3 Serum Analysis: - Cytokine Levels (ELISA) C3->D3

Caption: In Vivo Experimental Workflow for KDS in Viral Pneumonia.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for viral pneumonia. Clinical data from a meta-analysis supports its efficacy and safety in pediatric populations. Preclinical research has elucidated its primary mechanism of action, which involves the inhibition of the pro-inflammatory NF-κB signaling pathway. The experimental protocols and workflows outlined in this guide provide a framework for further research into the precise molecular interactions and for the continued development of KDS as a valuable treatment for viral respiratory infections. Further high-quality, large-scale randomized controlled trials are warranted to solidify its clinical utility in a broader patient population.

References

A Technical Guide to Kalii Dehydrographolidi Succinas in Upper Respiratory Tract Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide Succinate, is a water-soluble derivative of dehydroandrographolide, a principal bioactive component isolated from the plant Andrographis paniculata.[1][2] This compound has garnered significant attention in the scientific community for its potent anti-inflammatory, antiviral, and immunomodulatory properties, making it a promising candidate for the treatment of upper respiratory tract infections (URTIs).[1][2] URTIs, predominantly of viral origin, represent a major global health burden, and the multi-faceted mechanism of action of this compound offers a compelling therapeutic strategy.

This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various URTI models. It details the experimental protocols for key assays, presents quantitative data on its efficacy, and elucidates the underlying molecular mechanisms and signaling pathways.

Antiviral Activity in Respiratory Infection Models

This compound has demonstrated significant antiviral activity against a range of viruses implicated in upper respiratory tract infections. Its efficacy is attributed to the inhibition of viral replication and modulation of host-cellular pathways that are essential for the viral life cycle.

In Vitro Antiviral Efficacy

In vitro studies are fundamental in determining the direct antiviral potential of a compound. The following table summarizes the quantitative data from in vitro antiviral assays for this compound and its related compounds.

Table 1: In Vitro Antiviral Activity of this compound and Related Andrographolide (B1667393) Derivatives

CompoundVirusCell LineAssayEndpointResultReference
Potassium Dehydrographolide Succinate (PDS)Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) - GD-HD strainMarc-145Immunofluorescence AssayEC5057.15 µmol/L[3]
Potassium Dehydrographolide Succinate (PDS)Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) - XH-GD strainMarc-145Immunofluorescence AssayEC5085.41 µmol/L[3]
Potassium Dehydrographolide Succinate (PDS)Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) - NADC30-like HNhx strainMarc-145Immunofluorescence AssayEC5068.32 µmol/L[3]
AndrographolideRespiratory Syncytial Virus (RSV)A549qPCRRSV N gene load reductionSignificant reduction at 5, 10, and 20 µM[4]
AndrographolideRespiratory Syncytial Virus (RSV)16HBEqPCRRSV N gene load reductionSignificant reduction at 5, 10, and 20 µM[4]
14-Deoxy-11,12-dehydroandrographolide (DAP)Influenza A Virus (H5N1)A549CPE ReductionIC50Not specified, but showed potent activity[5]
14-Deoxy-11,12-dehydroandrographolide (DAP)Influenza A Virus (H1N1)A549CPE ReductionIC50Not specified, but showed potent activity[5]
14-Deoxy-11,12-dehydroandrographolide (DAP)Influenza A Virus (H3N2)A549CPE ReductionIC50Not specified, but showed potent activity[5]

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. CPE: Cytopathic effect.

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a standard method for assessing the antiviral activity of this compound against respiratory viruses like influenza or RSV.

Materials:

  • Vero or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Respiratory virus stock (e.g., Influenza A/PR/8/34)

  • This compound

  • Avicel or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero or A549 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Inoculation: The following day, wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM.

  • Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS. Add DMEM containing 2% FBS and varying concentrations of this compound.

  • Overlay: After 2 hours, remove the drug-containing medium and overlay the cells with a mixture of 2x DMEM and Avicel solution.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until viral plaques are visible.

  • Staining and Quantification: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value can be determined by plotting the percentage of plaque reduction against the log of the drug concentration.

Anti-inflammatory Effects in Respiratory Models

A key component of the pathology of severe URTIs is an excessive inflammatory response. This compound and its parent compounds have been shown to potently suppress this inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of this compound are mediated through the downregulation of pro-inflammatory cytokines and other inflammatory markers.

Table 2: In Vitro and In Vivo Anti-inflammatory Effects of Andrographolide Derivatives

CompoundModelStimulantMeasured MediatorEffectReference
AndrographolideRAW264.7 macrophagesLPSTNF-α, IL-6, IL-1β (protein and mRNA)Dose-dependent inhibition[6]
AndrographolideA549 cellsRSVIL-6, IL-8 (protein)Significant attenuation[7]
14-Deoxy-11,12-dehydroandrographolide (DAP)A549 cellsH5N1 Influenza VirusTNF-α, IL-6, IL-8, IFN-α, IL-1β, IFN-β (mRNA)Significant reduction[5]
Dehydroandrographolide (DAP)Acute Lung Injury Mouse ModelPoly(I:C)Total cells, total protein, inflammatory cytokines in BALFDose-dependent suppression (10-40 mg/kg)[8]
Dehydroandrographolide (DAP)Acute Lung Injury Mouse ModelPoly(I:C)Lung wet-dry weight ratioEffective suppression[8]

LPS: Lipopolysaccharide. RSV: Respiratory Syncytial Virus. Poly(I:C): Polyinosinic:polycytidylic acid. BALF: Bronchoalveolar lavage fluid.

Experimental Protocol: Measurement of Cytokines in Bronchoalveolar Lavage Fluid (BALF) of a Mouse Model of Acute Lung Injury

This protocol describes the induction of viral-like acute lung injury in mice and the subsequent analysis of inflammatory markers in the BALF.

Materials:

  • BALB/c mice

  • Polyinosinic:polycytidylic acid (Poly(I:C))

  • This compound

  • Sterile PBS

  • ELISA kits for murine TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for one week prior to the experiment.

  • Induction of Lung Injury: Intratracheally instill Poly(I:C) (5 mg/kg) to induce a viral-like acute lung injury.

  • Drug Administration: Administer this compound orally at various doses (e.g., 10, 20, 40 mg/kg) 1 hour before and 12 hours after Poly(I:C) instillation.

  • Bronchoalveolar Lavage: 24 hours after Poly(I:C) administration, euthanize the mice and perform bronchoalveolar lavage by instilling and retrieving 1 mL of sterile, cold PBS three times through a tracheal cannula.

  • BALF Processing: Centrifuge the collected BALF at 500 x g for 10 minutes at 4°C. Collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the BALF supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Mechanism of Action: Signaling Pathways

The antiviral and anti-inflammatory effects of this compound are orchestrated through the modulation of key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by viral components or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Andrographolide and its derivatives have been shown to inhibit NF-κB activation.[9]

NF_kB_Inhibition cluster_stimulus Viral PAMPs / Pro-inflammatory Cytokines cluster_receptor Cell Membrane / Cytoplasm cluster_nucleus Nucleus Stimulus Viral PAMPs (e.g., dsRNA) TLR3 TLR3 Stimulus->TLR3 IKK IKK complex TLR3->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB_complex NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB_complex->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_genes induces KDHS Kalii Dehydrographolidi Succinas KDHS->IKK inhibits KDHS->NFkB_nucleus inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Upregulation of the Heme Oxygenase-1 (HO-1) Pathway

Heme Oxygenase-1 (HO-1) is an enzyme with potent anti-inflammatory and antioxidant properties. Its expression is regulated by the transcription factor Nrf2. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of HO-1 and other cytoprotective genes. Andrographolide has been shown to upregulate HO-1 expression.[10]

HO1_Upregulation cluster_stimulus Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (from viral infection) Keap1 Keap1 ROS->Keap1 induces dissociation from Nrf2 Nrf2_complex Nrf2 Nrf2_nucleus Nrf2 Nrf2_complex->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds HO1_gene HO-1 Gene Transcription ARE->HO1_gene HO1_protein HO-1 Protein HO1_gene->HO1_protein Anti_inflammatory Anti-inflammatory Effects HO1_protein->Anti_inflammatory KDHS Kalii Dehydrographolidi Succinas KDHS->Nrf2_nucleus promotes nuclear translocation

Caption: Upregulation of the HO-1 pathway by this compound.

Experimental Workflow: NF-κB Luciferase Reporter Assay

This workflow outlines the key steps in an NF-κB luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB activation.

NFkB_Luciferase_Workflow start Start: Seed HEK293T cells with NF-κB luciferase reporter plasmid transfection Transfect cells start->transfection treatment Pre-treat cells with This compound transfection->treatment stimulation Stimulate with TNF-α treatment->stimulation lysis Lyse cells stimulation->lysis measurement Measure luciferase activity lysis->measurement analysis Analyze data: Calculate % inhibition measurement->analysis end End analysis->end

Caption: Experimental workflow for an NF-κB luciferase reporter assay.

Conclusion

This compound exhibits significant potential as a therapeutic agent for upper respiratory tract infections. Its multifaceted mechanism of action, encompassing direct antiviral activity and potent anti-inflammatory effects through the modulation of the NF-κB and HO-1 signaling pathways, makes it a compelling candidate for further drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to further investigate and harness the therapeutic benefits of this promising natural product derivative. Further clinical investigations are warranted to establish its safety and efficacy in human populations.

References

Kalii Dehydrographolidi Succinas: A Technical Review of its Pharmacological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium dehydroandrographolide (B1139154) succinate (B1194679), is a derivative of andrographolide (B1667393), a bioactive diterpenoid lactone extracted from the plant Andrographis paniculata.[1][2][3] This compound is a prominent component of traditional Chinese medicine and has been developed as a water-soluble formulation for clinical use, primarily in the treatment of viral pneumonia and upper respiratory tract infections.[4][5][6] Its therapeutic effects are attributed to its potent anti-inflammatory, antiviral, and immunomodulatory properties.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its pharmacological effects, underlying mechanisms of action, and clinical efficacy.

Pharmacological Effects and Mechanism of Action

The therapeutic effects of this compound are largely attributed to its influence on key signaling pathways involved in inflammation and the immune response. The parent compound, andrographolide, has been extensively studied for its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[2][7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Andrographolide has been shown to inhibit NF-κB activation by preventing its binding to DNA.[4][9] One proposed mechanism is the covalent modification of the reduced cysteine 62 of the p50 subunit of NF-κB, which blocks its DNA-binding activity.[7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory proteins such as cyclooxygenase-2 (COX-2).[4][9]

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and immune cell function. Andrographolide has been demonstrated to suppress the activation of the JAK/STAT3 pathway by inhibiting the phosphorylation of JAK1/2 and STAT3.[1][10] This action can enhance the chemosensitivity of cancer cells to chemotherapeutic agents like doxorubicin (B1662922).[1] The inhibition of STAT3 phosphorylation occurs at both tyrosine 705 and serine 727 residues.[10]

Regulation of the MyD88/CDH13 Signaling Pathway

Specific research on Potassium dehydroandrographolide succinate (PDA) has revealed its role in regulating the Myeloid differentiation primary response 88 (MyD88)/T-cadherin (CDH13) signaling pathway in the context of vascular remodeling.[11][12] Studies have shown that PDA upregulates MyD88 expression and interacts with CDH13 in smooth muscle cells, which can influence cell proliferation and migration.[11][12] While this research was conducted in the context of vascular disease, it provides direct evidence of a signaling pathway modulated by the succinate derivative.

Quantitative Data

Clinical Efficacy in Infantile Pneumonia

A meta-analysis of nine randomized controlled trials involving 1056 children with infantile pneumonia demonstrated the clinical benefits of Potassium dehydroandrographolide succinate injection when combined with conventional therapy.[13][14][15]

Outcome MeasureResult95% Confidence Intervalp-value
Total Effective Rate (Relative Risk) 1.211.14 - 1.27< 0.00001
Time of Temperature Recovery (Mean Difference in days) -1.43-1.75 to -1.11< 0.00001
Time to Rale Disappearance and Cough Relief (Mean Difference in days) -1.44-1.93 to -0.90< 0.00001
Antiplatelet Activity

Dehydroandrographolide succinate has been shown to inhibit platelet aggregation.

ParameterValue
ED50 for Platelet Aggregation Inhibition 386.9 mg/kg[16][17][18]
Adverse Drug Reaction (ADR) Incidence

A meta-analysis of clinical studies on andrographolide derivative injections reported the following ADR incidences.[3][19]

Andrographolide DerivativeOverall ADR Incidence95% Confidence Interval
Potassium sodium dehydroandrographolide succinate (PSDS) 3.69%2.59% - 4.94%
Potassium dehydroandrographolide succinate (PDS) 5.33%3.68% - 7.72%

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Objective: To investigate the inhibitory effect of andrographolide on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cells.[20][21][22]

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of andrographolide for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.[20][22]

  • Incubation: Cells are incubated for a further period (e.g., 18-24 hours).[20][22]

  • Analysis of Pro-inflammatory Mediators:

    • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

    • Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20]

    • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of genes encoding pro-inflammatory cytokines are determined by quantitative real-time polymerase chain reaction (qRT-PCR).[20]

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To determine the effect of andrographolide on the activation of key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Methodology:

  • Cell Lysis: Following treatment and stimulation as described above, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).[20]

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Visualizations

Signaling Pathway Diagrams

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates Andrographolide Andrographolide Andrographolide->NF_kB inhibits DNA binding DNA DNA NF_kB_nucleus->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by andrographolide.

JAK_STAT_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Andrographolide Andrographolide Andrographolide->JAK inhibits Andrographolide->STAT inhibits phosphorylation DNA DNA STAT_dimer->DNA binds Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by andrographolide.

MyD88_CDH13_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response CDH13 T-cadherin (CDH13) Proliferation_Migration Proliferation & Migration CDH13->Proliferation_Migration promotes MyD88 MyD88 MyD88->CDH13 interacts with PDA Potassium dehydroandrographolide succinate (PDA) PDA->MyD88 upregulates

Caption: Regulation of the MyD88/CDH13 signaling pathway by PDA.

Conclusion

This compound is a pharmacologically active compound with well-documented anti-inflammatory, antiviral, and immunomodulatory effects. Its clinical efficacy, particularly in the treatment of pediatric pneumonia, is supported by meta-analysis of clinical trial data. The underlying mechanism of action is closely linked to the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB and JAK/STAT pathways, by its parent compound, andrographolide. Furthermore, direct evidence shows that the succinate form modulates the MyD88/CDH13 pathway. The availability of a water-soluble formulation enhances its therapeutic potential. Further high-quality clinical trials are warranted to fully elucidate its efficacy and safety profile for various therapeutic applications. The detailed understanding of its mechanism of action at the molecular level provides a solid foundation for future drug development and optimization efforts.

References

An In-depth Technical Guide to Kalii Dehydrographolidi Succinas: History, Discovery, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalii Dehydrographolidi Succinas, a water-soluble derivative of andrographolide (B1667393), has emerged as a significant therapeutic agent, particularly in the management of viral respiratory infections. This document provides a comprehensive overview of its history, discovery, and the molecular mechanisms underpinning its therapeutic effects. Extracted from the traditional medicinal plant Andrographis paniculata, andrographolide's poor water solubility limited its clinical application. The development of this compound in China, starting from the 1970s, overcame this limitation, enabling its formulation for intravenous administration. This guide details its journey from a traditional remedy to a modern pharmaceutical, presenting key quantitative data on its pharmacokinetics and antiviral efficacy. Furthermore, it elucidates its mechanism of action, focusing on the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Detailed experimental protocols for foundational research assays are also provided to facilitate further investigation into this promising compound.

Introduction

This compound, also known as Potassium Dehydroandrographolide (B1139154) Succinate (B1194679) (PDS) or by its clinical name Chuanhuning, is a testament to the synergy of traditional medicine and modern pharmaceutical science. It is a semi-synthetic derivative of andrographolide, the principal bioactive constituent of Andrographis paniculata. This plant has a rich history of use in traditional medicine across Asia for treating a variety of ailments, including infections and inflammatory conditions. The primary impetus for the development of this compound was to enhance the aqueous solubility of andrographolide, thereby making it suitable for injectable formulations for acute clinical situations.[1] Its primary applications are in the treatment of viral pneumonia and upper respiratory tract infections, where it exerts potent anti-inflammatory, antiviral, and immunomodulatory effects.[2]

History and Discovery

The journey of this compound begins with its parent compound, andrographolide, isolated from Andrographis paniculata. The therapeutic potential of this plant has been recognized for centuries in traditional systems of medicine. However, the poor water solubility of andrographolide was a significant hurdle to its widespread clinical use, particularly in severe infections where rapid and high bioavailability is required.

To address this challenge, Chinese scientists began research in the 1970s to develop water-soluble derivatives of andrographolide.[3] This research led to the synthesis of several derivatives, with this compound emerging as a leading candidate. The process involves the esterification of dehydroandrographolide with succinic anhydride, followed by the formation of a potassium salt, which dramatically improves its solubility in water. This innovation paved the way for its development as an injectable drug, allowing for intravenous administration and rapid achievement of therapeutic concentrations in the bloodstream. It has since been widely used in clinical practice in China for the treatment of various infectious diseases.[1]

Quantitative Data

Pharmacokinetics

A study in healthy Chinese volunteers provides key pharmacokinetic parameters for Dehydroandrographolide Succinate (DAS) following intravenous administration.

Parameter80 mg Dose160 mg Dose320 mg Dose
Cmax (mg/L) 4.8212.8526.90
AUC0–12 (mg·L−1·h) 6.1816.9540.65
t1/2 (h) 1.511.89-
Tmax (h) 0.941.0-
Urinary Excretion (24h, % of dose) 12.33 ± 3.4215.56 ± 2.4110.17 ± 2.74

Table 1: Pharmacokinetic parameters of Dehydroandrographolide Succinate (DAS) in healthy volunteers after a single intravenous dose.[4][5]

Antiviral Efficacy

The in vitro antiviral activity of this compound (PDS) has been evaluated against various viruses.

VirusCell LineIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
PRRSV (GD-HD) Marc-14557.1529,409>515
PRRSV (XH-GD) Marc-14585.4129,409>344
PRRSV (NADC30-like) Marc-14578.2329,409>375
PRRSV PAMs-9359-

Table 2: In vitro antiviral activity of Potassium Dehydrographolide Succinate (PDS) against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[6][[“]]

Mechanism of Action

The therapeutic effects of this compound are attributed to its modulation of key inflammatory and immune signaling pathways, primarily the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound is believed to inhibit this pathway by interfering with the phosphorylation of IκBα, thereby preventing its degradation and the subsequent nuclear translocation of NF-κB. This leads to a reduction in the production of inflammatory cytokines.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Proteasome Proteasome IkBa_p65_p50->Proteasome ubiquitination & degradation of IκBα p65_p50_n p65/p50 p65_p50->p65_p50_n translocation KDGS Kalii Dehydrographolidi Succinas KDGS->IKK_complex inhibits DNA DNA p65_p50_n->DNA binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Viral infections can activate these pathways, contributing to the inflammatory response. Andrographolide and its derivatives have been shown to modulate MAPK signaling, although the precise interactions of this compound with specific components of these pathways require further elucidation. It is proposed that by modulating the phosphorylation of key kinases in these pathways, this compound can further contribute to its anti-inflammatory effects.

MAPK_Modulation cluster_pathways MAPK Cascades cluster_mapk MAP Kinases Extracellular_Stimuli Extracellular Stimuli (e.g., Viral Infection) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates ERK ERK MAPKK->ERK phosphorylates JNK JNK MAPKK->JNK phosphorylates p38 p38 MAPKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response KDGS Kalii Dehydrographolidi Succinas KDGS->MAPKKK modulates KDGS->MAPKK modulates KDGS->ERK modulates KDGS->JNK modulates KDGS->p38 modulates

Figure 2: Proposed modulation of the MAPK signaling pathways by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that is cytotoxic to a specific cell line, typically expressed as the 50% cytotoxic concentration (CC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Cell line of interest (e.g., Vero, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a cell-free blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours (depending on the cell line and experimental design) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiviral Efficacy: Plaque Reduction Assay

Objective: To determine the concentration of this compound that inhibits the production of infectious virus particles by 50% (IC50).

Materials:

  • This compound

  • Virus of interest (e.g., Influenza A virus)

  • Host cell line (e.g., MDCK)

  • Infection medium (serum-free medium, possibly with TPCK-trypsin for influenza)

  • Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.

  • Infection: Wash the confluent cell monolayers with PBS and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells. Add overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a formaldehyde (B43269) solution and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

In Vivo Efficacy in a Murine Model of Acute Lung Injury

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • BALB/c mice (or other suitable strain)

  • Anesthetic

  • Intratracheal administration device

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide the mice into several groups: a control group, an LPS model group, and LPS + this compound treatment groups (at various doses).

  • Induction of Lung Injury: Anesthetize the mice and intratracheally instill a single dose of LPS to induce acute lung injury. The control group receives saline.

  • Treatment: Administer this compound (e.g., via intravenous or intratracheal route) at a specified time point relative to LPS administration (e.g., 1 hour before or after).

  • Sample Collection: At a predetermined time after LPS challenge (e.g., 6 or 24 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid.

  • Analysis:

    • Perform a cell count and differential on the BAL fluid to assess inflammatory cell infiltration.

    • Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) and total protein in the BAL fluid using ELISA and a protein assay, respectively.

  • Histopathology: Collect lung tissues for histopathological examination to assess the degree of lung injury.

  • Data Analysis: Compare the inflammatory parameters between the different groups to determine the in vivo efficacy of this compound.

InVivo_Workflow Acclimatization Animal Acclimatization Grouping Animal Grouping Acclimatization->Grouping LPS_Induction LPS-induced Lung Injury Grouping->LPS_Induction Treatment Treatment with This compound LPS_Induction->Treatment Sample_Collection Sample Collection (BAL fluid, Lung Tissue) Treatment->Sample_Collection Analysis Analysis (Cell Count, Cytokines, Histology) Sample_Collection->Analysis Data_Analysis Data Analysis and Efficacy Determination Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Kalii Dehydrographolidi Succinas In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydrographolide Succinate (PDS) or Dehydroandrographolide Succinate (DAS), is a water-soluble derivative of andrographolide, a major bioactive component of Andrographis paniculata. This compound has garnered significant interest in the scientific community for its therapeutic potential, including antiviral, anti-inflammatory, and antithrombotic activities. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Antiviral Activity: Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

This compound has demonstrated potent antiviral effects against PRRSV in vitro. The following protocols are based on established methodologies to quantify its inhibitory activity.[[“]]

Table 1: Antiviral Activity of this compound (PDS) against different PRRSV strains in Marc-145 cells[1]
PRRSV StrainEC50 (µmol/L)Selectivity Index (SI)
GD-HD57.1515
XH-GD85.4344
NADC30-like HNhx68.3430

*EC50 (Half-maximal effective concentration) is the concentration of the drug that inhibits 50% of viral replication. *Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates a more favorable safety profile.

Experimental Protocol: PRRSV Inhibition Assay

This protocol determines the concentration at which this compound inhibits PRRSV replication in a cell culture model.

Materials:

  • Marc-145 cells (or primary porcine alveolar macrophages - PAMs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • PRRSV strains (e.g., GD-HD, XH-GD)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed Marc-145 cells in 96-well plates at a density of 1 × 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMEM.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Infect the cells with PRRSV at a multiplicity of infection (MOI) of 0.1.

    • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add 100 µL of the different concentrations of this compound to the respective wells. Include a virus-only control and a mock-infected control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Inhibition:

    • Viral inhibition can be assessed by various methods, such as quantitative real-time PCR (qRT-PCR) to measure viral RNA levels or an immunofluorescence assay (IFA) to detect viral protein expression.

    • The EC50 value is calculated from the dose-response curve.

  • Cytotoxicity Assay:

    • In a parallel plate with uninfected cells, add the same concentrations of this compound to determine its cytotoxic effect.

    • After the incubation period, assess cell viability using an MTT assay. The 50% cytotoxic concentration (CC50) is then calculated.

Proposed Mechanism of Antiviral Action

The antiviral mechanism of this compound against PRRSV is believed to involve multiple pathways. It has been shown to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response and viral replication. Additionally, it may enhance oxidative stress induced by the viral infection and has been found to directly interact with PRRSV particles.[[“]]

antiviral_mechanism KDS Kalii Dehydrographolidi Succinas PRRSV PRRSV Particle KDS->PRRSV Direct Interaction NFkB NF-κB Activation KDS->NFkB Suppresses OxidativeStress Oxidative Stress KDS->OxidativeStress Enhances Cell Host Cell PRRSV->Cell Infects Cell->NFkB Induces Cell->OxidativeStress Induces Replication Viral Replication NFkB->Replication Promotes Replication->Cell Leads to cell damage

Caption: Proposed antiviral mechanism of this compound.

Antithrombotic Activity

In vitro studies using human blood samples have demonstrated the antithrombotic effects of Dehydroandrographolide Succinate (DAS).[2]

Table 2: Effect of Dehydroandrographolide Succinate (DAS) on Platelet Aggregation and Coagulation Parameters[2]
ParameterControlDAS (400 mg/kg equivalent)
Platelet Aggregation Rate (%)Varies (baseline)Significantly Inhibited
TXB2 Level (pg/mL)1531.95 ± 649.90511.08 ± 411.82
Antithrombin III (AT-III) Activity (%)103.22 ± 16.22146.46 ± 8.96
Coagulation Factor V (FV) (%)304.12 ± 79.65443.44 ± 75.04
Coagulation Factor VII (FVII) (%)324.19 ± 48.03790.66 ± 225.56
Coagulation Factor VIII (FVIII) (%)524.79 ± 115.47679.92 ± 143.34
Coagulation Factor X (FX) (%)34.90 ± 7.40102.76 ± 29.41
Coagulation Factor XI (FXI) (%)38.12 ± 10.3365.47 ± 34.08
Experimental Protocol: Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist.

Materials:

  • Freshly drawn human venous blood

  • Anticoagulant (e.g., 3.8% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregation agonist (e.g., adenosine (B11128) diphosphate (B83284) - ADP, arachidonic acid - AA)

  • This compound

  • Platelet aggregometer

Procedure:

  • Blood Collection and PRP Preparation: Collect human blood into tubes containing sodium citrate. Centrifuge the blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

  • Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Place the PRP samples in the aggregometer cuvettes.

    • Add the platelet aggregation agonist to induce aggregation.

    • Monitor the change in light transmission for 5-10 minutes. PPP is used to set the 100% aggregation baseline.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the compound to the vehicle control.

Experimental Workflow: Coagulation Factor Assays

coagulation_workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Blood Human Blood Sample PRP Platelet-Rich Plasma (PRP) Blood->PRP Low-speed centrifugation Incubation Incubate PRP with This compound PRP->Incubation CoagulationAnalyzer Automated Coagulation Analyzer Incubation->CoagulationAnalyzer FactorAssay Measure activity of specific coagulation factors (FV, FVII, etc.) CoagulationAnalyzer->FactorAssay Comparison Compare activity to control FactorAssay->Comparison

Caption: Workflow for in vitro coagulation factor assays.

Anti-inflammatory Activity

While specific in vitro anti-inflammatory data for this compound is not detailed in the provided search results, its parent compound, andrographolide, is known to possess anti-inflammatory properties. A common in vitro model to assess this activity is the inhibition of tumor necrosis factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated macrophages. This assay is highly relevant for evaluating the anti-inflammatory potential of this compound.

Experimental Protocol: TNF-α Release Assay in Macrophages

This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • TNF-α ELISA kit

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in culture plates and allow them to adhere overnight. For THP-1 cells (a human monocytic cell line), differentiation into macrophages may be required using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a non-stimulated control and an LPS-only control.

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the compound compared to the LPS-only control.

Signaling Pathway: LPS-induced TNF-α Production

lps_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene NFkB->TNFa_gene Induces transcription of Nucleus->TNFa_gene Contains TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Leads to production of KDS Kalii Dehydrographolidi Succinas KDS->IKK Inhibits

Caption: Simplified signaling pathway of LPS-induced TNF-α production.

References

Application Notes and Protocols for Cell-Based Antiviral Activity Assays of Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas (KDS), also known as Potassium Dehydroandrographolide Succinate, is a water-soluble derivative of andrographolide (B1667393), a bioactive diterpenoid lactone extracted from the medicinal plant Andrographis paniculata.[1] This plant has a long history of use in traditional medicine for treating respiratory infections, pneumonia, and other inflammatory conditions.[1][2] KDS has been developed to improve the poor water solubility of andrographolide, enhancing its potential for clinical applications.[2] Like its parent compound, KDS is recognized for its anti-inflammatory, anti-infective, and immunostimulatory properties.[1]

These application notes provide a comprehensive guide for researchers to evaluate the antiviral activity of this compound using established cell-based assays. The protocols detailed herein are designed to determine the compound's efficacy and cytotoxicity, crucial parameters in the early stages of antiviral drug discovery and development.

Mechanism of Action

The antiviral mechanism of andrographolide and its derivatives, including KDS, is multifaceted, involving both direct action on viral replication and modulation of the host's immune and inflammatory responses. A primary mechanism of the anti-inflammatory effects of andrographolide derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines.[4] Andrographolide has been shown to covalently modify the p50 subunit of NF-κB, which can inhibit its DNA binding activity.[3] This interference with the NF-κB pathway leads to a reduction in the production of inflammatory mediators, which can mitigate the pathology of viral infections.

Data Presentation: Antiviral Activity of Andrographolide and its Derivatives

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
AndrographolideDengue Virus (DENV-2)HepG221.30>100>4.7
AndrographolideDengue Virus (DENV-2)HeLa22.74>100>4.4
14-α-lipoyl andrographolide (AL-1)Influenza A (H1N1)MDCK7.2>785109
14-α-lipoyl andrographolide (AL-1)Influenza A (H5N1)MDCK15.2>78551.6
14-α-lipoyl andrographolide (AL-1)Influenza A (H9N2)MDCK8.4>78593.5
AndrographolideSARS-CoV-2Calu-30.03413.2-81.5>380
Andrographolide Derivative 4SARS-CoV-2Vero-E68.1>10>1.2
Andrographolide Derivative 6SARS-CoV-2Vero-E62.1>10>4.8
Andrographolide Derivative 7SARS-CoV-2Vero-E63.7>10>2.7

Experimental Protocols

The following are detailed protocols for foundational cell-based assays to determine the antiviral activity and cytotoxicity of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of KDS that is toxic to the host cells, which is essential for differentiating between antiviral effects and general cytotoxicity.

Materials:

  • This compound (KDS)

  • Susceptible host cell line (e.g., Vero, MDCK, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 90-95% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a series of dilutions of KDS in complete cell culture medium. It is recommended to use a 2-fold serial dilution starting from a high concentration (e.g., 1000 µM).

  • Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the prepared KDS dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC₅₀ value is the concentration of KDS that reduces cell viability by 50%.

Protocol 2: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral infectivity by an antiviral compound.

Materials:

  • This compound (KDS)

  • Susceptible host cell line

  • Virus stock with a known titer

  • Complete cell culture medium

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixation

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.

  • Compound and Virus Preparation: Prepare serial dilutions of KDS in serum-free medium. In separate tubes, mix each KDS dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL.

  • Incubation of Virus-Compound Mixture: Incubate the mixtures for 1 hour at 37°C to allow KDS to interact with the virus.

  • Infection: Wash the cell monolayers with PBS and then inoculate with 200 µL of the virus-KDS mixtures. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 2-3 mL of the overlay medium.

  • Incubation for Plaque Formation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each KDS concentration relative to the virus-only control. The EC₅₀ is the concentration of KDS that reduces the number of plaques by 50%.

Visualizations

Experimental Workflow

G cluster_0 Cytotoxicity Assay (MTT) cluster_1 Plaque Reduction Assay cluster_2 Data Analysis A1 Seed Cells (96-well plate) A2 Add KDS Dilutions A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (4h) A4->A5 A6 Add DMSO A5->A6 A7 Read Absorbance (570nm) A6->A7 A8 Calculate CC50 A7->A8 C1 Determine Selectivity Index (SI) SI = CC50 / EC50 A8->C1 B1 Seed Cells (6-well plate) B2 Prepare Virus + KDS Mixtures B1->B2 B3 Infect Cell Monolayer B2->B3 B4 Adsorption (1-2h) B3->B4 B5 Add Overlay Medium B4->B5 B6 Incubate (2-5 days) B5->B6 B7 Fix and Stain (Crystal Violet) B6->B7 B8 Count Plaques B7->B8 B9 Calculate EC50 B8->B9 B9->C1

Caption: Workflow for antiviral evaluation of KDS.

NF-κB Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Viral PAMPs / LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB | NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto sequesters NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->genes activates transcription NFkB_nuc->genes | KDS Kalii Dehydrographolidi Succinas (KDS) KDS->IKK inhibits KDS->NFkB_cyto covalently modifies p50 KDS->NFkB_nuc inhibits DNA binding nucleus Nucleus inflammation Inflammation genes->inflammation

Caption: Inhibition of the NF-κB signaling pathway by KDS.

References

Application Notes and Protocols: Kalii Dehydrographolidi Succinas Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydrographolide Succinate (PDS), is a derivative of andrographolide, a natural compound extracted from the plant Andrographis paniculata. This compound has demonstrated significant antiviral properties, particularly against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). One of the standard methods to quantify the in vitro antiviral activity of such compounds is the plaque reduction assay. This document provides a detailed protocol for conducting a plaque reduction assay to evaluate the efficacy of this compound and summarizes the available quantitative data. Additionally, it illustrates the key signaling pathway involved in its mechanism of action.

Quantitative Data Summary

The antiviral activity of this compound (PDS) against various strains of PRRSV has been evaluated, yielding the following quantitative data. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits 50% of viral plaque formation, while the selectivity index (SI) is a ratio of the compound's cytotoxicity to its antiviral activity, indicating its therapeutic window.

CompoundVirus StrainCell LineEC₅₀ (µmol/L)Selectivity Index (SI)Reference
Potassium Dehydrographolide Succinate (PDS)PRRSV GD-HDMarc-14557.1515[1]
Potassium Dehydrographolide Succinate (PDS)PRRSV XH-GDMarc-14585.4344[1]
Potassium Dehydrographolide Succinate (PDS)PRRSV NADC30-like HNhxMarc-145Not specified>344[1]
Andrographolide (Andro)PRRSV GD-HDMarc-14511.710.8[1]
Andrographolide (Andro)PRRSV XH-GDMarc-14515.38.3[1]
Andrographolide (Andro)PRRSV NADC30-like HNhxMarc-145Not specified>8.3[1]

Experimental Protocol: Plaque Reduction Assay

This protocol outlines the steps to determine the antiviral activity of this compound against PRRSV using a plaque reduction assay in Marc-145 cells.

Materials:

  • This compound (PDS)

  • Marc-145 cells (a subclone of MA-104 monkey kidney cells)

  • Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • SeaPlaque Agarose (B213101) or Carboxymethylcellulose (CMC)

  • Neutral Red or Crystal Violet stain

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture Marc-145 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Seed the Marc-145 cells into 6-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations for the assay.

  • Virus Infection:

    • When the Marc-145 cell monolayer is confluent, remove the growth medium.

    • Wash the monolayer gently with sterile PBS.

    • In separate tubes, mix a known titer of PRRSV (e.g., 100 plaque-forming units, PFU) with each dilution of this compound and with medium alone (virus control). Incubate these mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

    • Inoculate the cell monolayers with the virus-compound mixtures. Also include a cell control (medium only) and a compound cytotoxicity control (highest concentration of the compound, no virus).

    • Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution.

  • Overlay Application:

    • After the adsorption period, remove the inoculum from the wells.

    • Gently wash the monolayers with PBS to remove unbound virus.

    • Prepare a 2X DMEM solution and a 1.6% SeaPlaque Agarose solution. Mix them in equal volumes to get a 1X DMEM with 0.8% agarose overlay. Alternatively, a carboxymethylcellulose (CMC) overlay can be used.

    • For the treatment wells, add the corresponding concentration of this compound to the overlay medium.

    • Carefully add the overlay medium to each well and allow it to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • For Agarose Overlay: Add a second overlay containing neutral red stain and incubate for a few hours until the plaques are visible as clear zones against a background of living, stained cells.

    • For CMC Overlay: Remove the liquid overlay and fix the cells with a solution like 4% paraformaldehyde. After fixation, stain the cells with crystal violet. Plaques will appear as clear, unstained areas.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and using a dose-response curve fitting model.

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis A Seed Marc-145 cells in 6-well plates D Infect cell monolayers A->D B Prepare serial dilutions of This compound C Pre-incubate PRRSV with compound dilutions B->C C->D E Apply agarose/CMC overlay containing the compound D->E F Incubate for 3-5 days E->F G Stain with Neutral Red or Crystal Violet F->G H Count plaques G->H I Calculate % plaque reduction and EC50 H->I G cluster_virus Viral Infection cluster_cell Host Cell cluster_nucleus Virus PRRSV Receptor Cellular Receptor Virus->Receptor Binds IKK IKK Complex Receptor->IKK Activates signaling cascade IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB degradation releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-viral & Pro-inflammatory Gene Expression DNA->Genes PDS Kalii Dehydrographolidi Succinas PDS->IKK Inhibits

References

Application Notes and Protocols for Determining Cell Viability with Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic and antiproliferative effects of Kalii Dehydrographolidi Succinas using common colorimetric cell viability assays: MTT and MTS. Detailed protocols, data interpretation guidelines, and visual representations of the experimental workflow and potential signaling pathways are included to facilitate robust and reproducible studies.

This compound , the potassium salt of dehydroandrographolide (B1139154) succinate (B1194679), is a derivative of andrographolide, a natural compound extracted from the plant Andrographis paniculata.[1][2][3] It is recognized for its anti-inflammatory, antiviral, and immunomodulatory properties.[1][4] Understanding its impact on cell viability is a critical first step in evaluating its therapeutic potential, particularly in oncology and immunology research.

Data Presentation: Evaluating Cytotoxicity

The primary output of cell viability assays is often the IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table provides a template for summarizing such quantitative data.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Key Findings
A549 (Lung Carcinoma)MTT24Datae.g., Moderate dose-dependent cytotoxicity
A549 (Lung Carcinoma)MTT48Datae.g., Increased cytotoxicity with longer exposure
MCF-7 (Breast Cancer)MTS24Datae.g., Minimal effect on cell viability
MCF-7 (Breast Cancer)MTS48Datae.g., Slight reduction in viability at high concentrations
PBMC (Normal Cells)MTT24Datae.g., Low toxicity to healthy cells

Experimental Workflow

The general workflow for assessing cell viability using either MTT or MTS assays involves several key stages, from cell preparation to data analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cluster_analysis Analysis prep_cells Prepare single-cell suspension seed_cells Seed cells into 96-well plate prep_cells->seed_cells add_compound Add varying concentrations of This compound seed_cells->add_compound incubate Incubate for desired time periods (e.g., 24, 48, 72 hours) add_compound->incubate add_reagent Add MTT or MTS reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent solubilize Add solubilization solution (MTT only) incubate_reagent->solubilize read_absorbance Measure absorbance with a plate reader incubate_reagent->read_absorbance MTS Assay Skips Solubilization solubilize->read_absorbance calc_viability Calculate percent cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for MTT/MTS cell viability assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 15-20 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol

The MTS assay is a more recent, one-step alternative to the MTT assay. It utilizes a tetrazolium salt that is reduced by viable cells to a colored formazan product soluble in the culture medium, eliminating the need for a solubilization step.[7][8]

Materials:

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Cell culture medium

  • FBS

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment: Follow the same procedure as for the MTT assay (Step 2).

  • Incubation: Follow the same procedure as for the MTT assay (Step 3).

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[5][9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2.[9]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7]

Potential Signaling Pathways

The biological activity of this compound may be attributed to the actions of both its dehydroandrographolide and succinate components. Dehydroandrographolide is related to andrographolide, which has been shown to inhibit the NF-κB pathway.[6] Succinate is a key metabolite that can act as an extracellular signaling molecule by activating the SUCNR1 receptor or as an intracellular signal by inhibiting enzymes like prolyl hydroxylases, leading to the stabilization of HIF-1α.[10][11]

G cluster_compound This compound cluster_pathways Potential Cellular Effects cluster_andro Dehydroandrographolide Moiety cluster_succinate Succinate Moiety compound Kalii Dehydrographolidi Succinas nfkb NF-κB Inhibition compound->nfkb Potential Action succinate ↑ Succinate compound->succinate Metabolic Contribution inflammation ↓ Inflammation nfkb->inflammation apoptosis Apoptosis nfkb->apoptosis viability ↓ Cell Viability inflammation->viability sdh SDH Inhibition succinate->sdh hif1a HIF-1α Stabilization sdh->hif1a cell_cycle Cell Cycle Arrest hif1a->cell_cycle hif1a->viability apoptosis->viability cell_cycle->viability

Caption: Hypothesized signaling pathways of the compound.

References

Application Notes: Modulating Cytokine Production with Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kalii Dehydrographolidi Succinas, the potassium salt of a dehydroandrographolide (B1139154) succinate (B1194679) derivative, belongs to a class of compounds derived from Andrographis paniculata. This plant has a long history of use in traditional medicine for treating inflammatory conditions. The parent compound, andrographolide, has been extensively studied for its potent anti-inflammatory properties. These effects are primarily attributed to its ability to suppress the production of pro-inflammatory cytokines, key mediators in the inflammatory cascade. This document provides a detailed protocol for assessing the in vitro efficacy of this compound in modulating cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action

This compound is expected to exert its anti-inflammatory effects through mechanisms similar to its parent compound, andrographolide. The primary mode of action involves the inhibition of critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

  • NF-κB Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Andrographolide has been shown to inhibit IKK activation and IκBα phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent cytokine gene expression.[1][2]

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating the synthesis of inflammatory mediators. Upon LPS stimulation, these kinases are phosphorylated and activated, leading to the activation of transcription factors that promote the expression of pro-inflammatory cytokines. Andrographolide has been demonstrated to suppress the phosphorylation of ERK1/2, JNK, and p38, thus inhibiting downstream cytokine production.[1][2]

By targeting these central signaling hubs, this compound can effectively reduce the production of key pro-inflammatory cytokines, making it a promising candidate for the development of novel anti-inflammatory therapeutics.

Data Presentation

Table 1: Effect of Andrographolide on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

Concentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
6.25Significant InhibitionSignificant InhibitionSignificant Inhibition
12.5Dose-dependent InhibitionDose-dependent InhibitionDose-dependent Inhibition
25Strong InhibitionStrong InhibitionStrong Inhibition

Data synthesized from qualitative descriptions in the literature indicating dose-dependent inhibition.[1][3]

Table 2: IC50 Values of Andrographolide for Inhibition of Pro-inflammatory Mediators

MediatorCell LineIC50 (µM)
TNF-αTHP-129.3
IL-6THP-1Not Determined
IL-1βTHP-118.1
IFN-γTHP-131.4

Data extracted from studies on THP-1 cells.[4]

Mandatory Visualization

G This compound: Mechanism of Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Kinases MAPK Kinases (ERK, JNK, p38) TLR4->MAPK_Kinases p-IκBα p-IκBα IKK->p-IκBα Phosphorylation IκBα IκBα NF-κB NF-κB IκBα->NF-κB Inhibition IκBα->p-IκBα NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation p-MAPK p-MAPK MAPK_Kinases->p-MAPK Phosphorylation p-MAPK->NF-κB_nucleus Kalii_Dehydrographolidi_Succinas Kalii Dehydrographolidi Succinas Kalii_Dehydrographolidi_Succinas->IKK Inhibits Kalii_Dehydrographolidi_Succinas->MAPK_Kinases Inhibits Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NF-κB_nucleus->Cytokine_Genes Transcription Cytokine_mRNA Cytokine mRNA Cytokine_Genes->Cytokine_mRNA Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Cytokines Translation

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytokine Production Assay Using ELISA

This protocol details the steps to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

Materials and Reagents:

  • This compound

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Mouse TNF-α, IL-6, and IL-1β ELISA kits

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Once cells reach 80-90% confluency, detach them and seed into 96-well plates at a density of 5 x 10^4 cells/well.

    • Incubate the plates for 24 hours to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

    • After the 24-hour incubation, remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium with 0.1% DMSO) and a positive control group (no compound treatment).

    • Incubate the plates for 1-2 hours.

  • LPS Stimulation:

    • Following the pre-treatment with the compound, add LPS to all wells (except the negative control group) to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the plates for an additional 18-24 hours.

  • Sample Collection:

    • After the incubation period, centrifuge the plates at a low speed to pellet any detached cells.

    • Carefully collect the cell culture supernatants from each well for cytokine analysis. Store the supernatants at -80°C if not used immediately.

  • ELISA Protocol:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the commercial kits. A general sandwich ELISA protocol is as follows:

      • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

      • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

      • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

      • Wash the plate.

      • Add the collected cell culture supernatants and the provided standards to the wells and incubate for 2 hours at room temperature.

      • Wash the plate.

      • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

      • Wash the plate.

      • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

      • Wash the plate.

      • Add the TMB substrate solution and incubate until a color develops.

      • Stop the reaction with a stop solution (e.g., 2N H2SO4).

      • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Determine the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated positive control.

    • If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of the cytokine production).

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in cytokine production is not due to cell death.

Materials and Reagents:

  • Materials from Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of Protocol 1 to seed and treat the cells with this compound at the same concentrations used in the cytokine assay.

    • Incubate for the same duration as the main experiment (e.g., 24-26 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

G Experimental Workflow for Cytokine Production Assay Start Start Seed_Cells Seed RAW264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of This compound Incubate_24h_1->Prepare_Compound Treat_Cells Pre-treat cells with compound (1-2 hours) Prepare_Compound->Treat_Cells LPS_Stimulation Stimulate with LPS (1 µg/mL) (18-24 hours) Treat_Cells->LPS_Stimulation Collect_Supernatant Collect cell culture supernatant LPS_Stimulation->Collect_Supernatant ELISA Perform Sandwich ELISA for TNF-α, IL-6, IL-1β Collect_Supernatant->ELISA Data_Analysis Calculate cytokine concentration and % inhibition ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cytokine production assay.

References

Application Notes and Protocols: Kalii Dehydrographolidi Succinas in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Kalii Dehydrographolidi Succinas (Potassium Dehydrographolide Succinate), a derivative of Andrographolide. The protocols detailed below are based on established animal models for evaluating anti-inflammatory and antiviral properties, drawing from studies on closely related compounds like Dehydroandrographolide Succinate (B1194679) (DAS).

I. Introduction

This compound is a water-soluble derivative of dehydroandrographolide, a key bioactive component of Andrographis paniculata. It is recognized for its potent anti-inflammatory, antiviral, and immunostimulatory effects.[1][2][3] In vivo studies are crucial for elucidating its therapeutic potential and mechanism of action. This document outlines protocols for animal models of acute lung injury and viral infection to facilitate further research and drug development.

II. Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its related compounds are primarily attributed to the downregulation of pro-inflammatory signaling pathways, notably the NF-κB and iNOS pathways.

Signaling Pathway: Anti-inflammatory Action

The mechanism involves the inhibition of key inflammatory mediators. This compound is suggested to suppress the activation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS Inflammation Inflammation Cytokines->Inflammation iNOS->Inflammation KDS Kalii Dehydrographolidi Succinas KDS->NFkB Inhibits KDS->iNOS Inhibits

Figure 1: Simplified signaling pathway of the anti-inflammatory action of this compound.
Experimental Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to evaluate the efficacy of this compound in mitigating acute lung inflammation.

Experimental Workflow

G Acclimatization Animal Acclimatization (BALB/c mice, 1 week) Grouping Random Grouping (n=10 per group) Acclimatization->Grouping Treatment Pre-treatment (KDS or Vehicle) Grouping->Treatment Induction LPS Instillation (Intratracheal) Treatment->Induction Monitoring Monitoring & Euthanasia (24 hours post-LPS) Induction->Monitoring Analysis Sample Collection & Analysis (BALF, Lung Tissue) Monitoring->Analysis

Figure 2: Experimental workflow for the LPS-induced acute lung injury model.

Protocol

  • Animals: Male BALB/c mice (6-8 weeks old, 20-25 g) are used.

  • Acclimatization: Animals are housed for one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Mice are randomly divided into three groups (n=10 each):

    • Control Group: Saline treatment + Saline instillation.

    • LPS Group: Saline treatment + LPS instillation.

    • KDS + LPS Group: this compound treatment + LPS instillation.

  • Drug Administration: this compound (dose to be determined by dose-response studies, e.g., 10, 20, 40 mg/kg) or an equivalent volume of sterile saline is administered intraperitoneally (i.p.) 1 hour before LPS challenge.

  • Induction of Lung Injury: Mice are anesthetized, and 50 µl of LPS (5 mg/kg) in sterile saline is instilled intratracheally. The control group receives 50 µl of sterile saline.

  • Sample Collection: 24 hours after LPS instillation, mice are euthanized.

    • Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile PBS to collect BALF for cytokine analysis.

    • Lung Tissue: The right lung is excised for histopathological examination and wet-to-dry weight ratio measurement. The left lung is snap-frozen for molecular analysis (RT-PCR, Western blot).

  • Analysis:

    • Cytokine Levels: IL-1β, IL-6, and TNF-α in BALF are measured by ELISA.

    • Oxidative Stress Markers: Malondialdehyde (MDA) and Superoxide Dismutase (SOD) activity in BALF are assessed using commercial kits.

    • Lung Edema: The wet-to-dry weight ratio of the right lung is calculated.

    • Histopathology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate lung injury scores based on inflammatory cell infiltration and alveolar damage.

    • Gene and Protein Expression: Expression of iNOS in lung tissue is analyzed by RT-PCR and Western blotting.

Quantitative Data Summary

The following table summarizes representative data from a study on a related compound, Dehydroandrographolide Succinate (DAS), in an LPS-induced acute lung injury model.[1]

ParameterControl GroupLPS GroupDAS + LPS Group
BALF Cytokines (pg/mL)
IL-1βLowSignificantly IncreasedSignificantly Decreased
IL-6LowSignificantly IncreasedSignificantly Decreased
TNF-αLowSignificantly IncreasedSignificantly Decreased
Oxidative Stress
MDA (nmol/mL)LowSignificantly IncreasedSignificantly Decreased
SOD (U/mL)HighSignificantly DecreasedSignificantly Increased
Lung Injury
Wet/Dry RatioNormalSignificantly IncreasedSignificantly Decreased
Lung Injury ScoreMinimalHighSignificantly Reduced
Gene/Protein Expression
iNOS mRNALowSignificantly UpregulatedSignificantly Downregulated
iNOS ProteinLowSignificantly UpregulatedSignificantly Downregulated

III. Antiviral Activity

While in vivo studies specifically for this compound in viral models are not extensively published, its in vitro efficacy against viruses like PRRSV suggests its potential.[[“]][5] The following protocol is a general model for assessing antiviral activity against respiratory viruses.

Experimental Model: Influenza Virus Infection in Mice

This model is used to evaluate the prophylactic and therapeutic efficacy of this compound against influenza virus infection.

Experimental Workflow

G Acclimatization Animal Acclimatization (C57BL/6 mice, 1 week) Grouping Random Grouping (e.g., n=10-15 per group) Acclimatization->Grouping Infection Virus Inoculation (Intranasal) Grouping->Infection Treatment Treatment (KDS or Vehicle) Infection->Treatment Monitoring Daily Monitoring (Weight, Survival) Treatment->Monitoring Analysis Endpoint Analysis (Viral Titer, Lung Pathology) Monitoring->Analysis

Figure 3: Experimental workflow for the influenza virus infection model.

Protocol

  • Animals: Female C57BL/6 mice (6-8 weeks old).

  • Virus: A mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1) is used.

  • Grouping: Mice are randomly divided into groups:

    • Mock-infected + Vehicle

    • Virus-infected + Vehicle

    • Virus-infected + KDS (Prophylactic)

    • Virus-infected + KDS (Therapeutic)

    • Virus-infected + Positive Control (e.g., Oseltamivir)

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of influenza virus in 50 µl of PBS.

  • Drug Administration:

    • Prophylactic: KDS is administered (e.g., i.p. or orally) daily starting 24 hours before infection and continuing for a specified duration.

    • Therapeutic: KDS administration begins at a specified time post-infection (e.g., 4, 24, or 48 hours) and continues daily.

  • Monitoring:

    • Survival: Mice are monitored daily for 14-21 days, and survival rates are recorded.

    • Body Weight: Body weight is measured daily as an indicator of morbidity.

  • Endpoint Analysis (at specified days post-infection):

    • Viral Titer: Lungs are harvested, homogenized, and viral titers are determined by plaque assay or TCID50 on MDCK cells.

    • Lung Pathology: Lungs are collected for histopathological analysis (H&E staining) to assess inflammation and tissue damage.

    • Cytokine Analysis: BALF or lung homogenates can be used to measure pro-inflammatory cytokine levels.

Expected Outcomes and Data Presentation

ParameterVirus + VehicleVirus + KDS (Prophylactic)Virus + KDS (Therapeutic)
Survival Rate (%) LowIncreasedIncreased
Mean Body Weight Loss (%) HighReducedReduced
Lung Viral Titer (PFU/g) HighSignificantly ReducedReduced
Lung Histology Score Severe InflammationMild to ModerateModerate
Pro-inflammatory Cytokines HighReducedReduced

IV. Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound. The LPS-induced acute lung injury model is a robust method for assessing its anti-inflammatory efficacy, while the influenza virus infection model can be adapted to investigate its antiviral potential. The strong anti-inflammatory activity, mediated through the inhibition of the NF-κB and iNOS pathways, makes this compound a promising candidate for further preclinical and clinical development for inflammatory and infectious diseases.

References

Application Notes and Protocols for "Kalii Dehydrographolidi Succinas" in an Influenza Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Influenza A virus (IAV) infection remains a significant global health threat, necessitating the development of novel antiviral and anti-inflammatory therapies. Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide Succinate, is a derivative of andrographolide (B1667393), a natural compound extracted from Andrographis paniculata.[1] Andrographolide and its derivatives have demonstrated potent antiviral and anti-inflammatory properties, making them promising candidates for influenza treatment.[2][3][4][5][6] Specifically, andrographolide has been shown to inhibit influenza A virus-induced inflammation in murine models by modulating key signaling pathways such as NF-κB and JAK-STAT.[7][8]

These application notes provide a detailed experimental design for evaluating the efficacy of this compound in a mouse model of influenza virus infection. The protocols outlined below cover animal infection, determination of viral load, histopathological analysis, and cytokine profiling.

Potential Signaling Pathways of this compound in Influenza A Virus Infection

This compound is hypothesized to exert its anti-influenza effects through multiple mechanisms, primarily by inhibiting the inflammatory response triggered by the virus. Upon IAV infection, viral components are recognized by host pattern recognition receptors (PRRs), leading to the activation of downstream signaling pathways, including NF-κB and JAK-STAT. This results in the production of pro-inflammatory cytokines and chemokines, contributing to lung pathology. This compound may interfere with these pathways, reducing the cytokine storm and mitigating lung injury.

G IAV Influenza A Virus (IAV) PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) IAV->PRRs activates NFkB NF-κB Pathway PRRs->NFkB activates JAK_STAT JAK-STAT Pathway PRRs->JAK_STAT activates Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, TNF-α) NFkB->Cytokines induces JAK_STAT->Cytokines induces Lung_Injury Lung Injury & Inflammation Cytokines->Lung_Injury leads to KDS Kalii Dehydrographolidi Succinas KDS->NFkB inhibits KDS->JAK_STAT inhibits

Figure 1: Hypothesized Signaling Pathway Inhibition by KDS.

Experimental Design and Workflow

A well-structured experimental design is crucial for evaluating the therapeutic potential of this compound. The following workflow outlines the key steps from animal acclimatization to data analysis.

G Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=10-15/group) Acclimatization->Grouping Infection Influenza A Virus Infection (Intranasal) Grouping->Infection Treatment Treatment Administration (this compound or Vehicle) Infection->Treatment Monitoring Daily Monitoring (Weight, Survival) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (Day 3, 5, 7 post-infection) Monitoring->Sacrifice Viral_Titer Lung Viral Titer (Plaque Assay) Sacrifice->Viral_Titer Histology Lung Histopathology (H&E Staining) Sacrifice->Histology Cytokines BALF Cytokine Analysis (ELISA) Sacrifice->Cytokines Analysis Data Analysis Viral_Titer->Analysis Histology->Analysis Cytokines->Analysis

Figure 2: Experimental Workflow Diagram.
Animal Model and Husbandry

  • Species: BALB/c or C57BL/6 mice, 6-8 weeks old, female.

  • Housing: Mice should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Experimental Groups
Group IDGroup NameTreatmentVirus Challenge
1Normal ControlVehicleNo
2Virus ControlVehicleYes
3KDS Low DoseThis compound (e.g., 50 mg/kg)Yes
4KDS High DoseThis compound (e.g., 100 mg/kg)Yes
5Positive ControlOseltamivir (e.g., 20 mg/kg)Yes

Detailed Experimental Protocols

Protocol 1: Influenza A Virus Infection in Mice
  • Virus Strain: A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1), is recommended.

  • Virus Preparation: Thaw the virus stock on ice and prepare serial dilutions in sterile phosphate-buffered saline (PBS) to achieve the desired lethal dose (e.g., 2x LD50).

  • Anesthesia: Anesthetize mice using an appropriate method, such as isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.

  • Intranasal Inoculation: While the mouse is anesthetized, hold it in a supine position and gently instill 50 µL of the virus suspension into the nares (25 µL per nostril).[2][3][9][10]

  • Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.

  • Monitoring: Record body weight and observe clinical signs (e.g., ruffled fur, hunched posture, lethargy) daily for 14 days. Mice that lose more than 25-30% of their initial body weight should be humanely euthanized.[3]

Protocol 2: Lung Viral Titer Determination (Plaque Assay)
  • Tissue Homogenization: At specified time points post-infection, humanely euthanize the mice. Aseptically collect the lungs and homogenize them in 1 mL of sterile PBS containing antibiotics.

  • Centrifugation: Centrifuge the lung homogenate at 1,500 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the lung homogenate supernatant in sterile PBS.

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 90-95% confluency.

  • Infection: Wash the MDCK cell monolayer with PBS and infect with 100 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Agarose (B213101) Overlay: After incubation, remove the inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing TPCK-trypsin.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the plaques and calculate the viral titer as plaque-forming units per milliliter (PFU/mL).[7][11][12]

Protocol 3: Histopathological Analysis of Lung Tissue
  • Tissue Fixation: At the time of sacrifice, perfuse the lungs with 10% neutral buffered formalin through the trachea.

  • Embedding and Sectioning: After fixation, embed the lung tissue in paraffin (B1166041) and cut 4-5 µm thick sections.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695).

    • Stain with hematoxylin solution.

    • Differentiate in acid alcohol.

    • Blue in running tap water.

    • Counterstain with eosin solution.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a coverslip.[1][4][5][6]

  • Microscopic Examination: Examine the stained sections under a light microscope to assess the degree of inflammation, including peribronchiolar and perivascular infiltration, alveolar damage, and edema. A semi-quantitative scoring system can be used to evaluate the severity of lung injury.[6]

Protocol 4: Cytokine Analysis in Bronchoalveolar Lavage Fluid (BALF)
  • BALF Collection: Following euthanasia, expose the trachea and insert a cannula. Gently instill and aspirate 0.5-1.0 mL of sterile, cold PBS three times. Pool the recovered fluid.[13][14][15]

  • Sample Processing: Centrifuge the BALF at 500 x g for 10 minutes at 4°C to pellet the cells. Collect the supernatant for cytokine analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use commercial ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IFN-γ).

    • Follow the manufacturer's instructions for coating the plates, adding standards and samples, incubation with detection antibodies, and addition of substrate.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.[13][14][16][17]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Body Weight Changes (% of Initial Body Weight)

DayNormal ControlVirus ControlKDS Low DoseKDS High DosePositive Control
0100 ± 0.0100 ± 0.0100 ± 0.0100 ± 0.0100 ± 0.0
1
2
...
14

Table 2: Survival Rate (%)

DayNormal ControlVirus ControlKDS Low DoseKDS High DosePositive Control
0100100100100100
1
2
...
14

Table 3: Lung Viral Titer (log10 PFU/mL) at Day 5 Post-Infection

GroupMean ± SD
Virus Control
KDS Low Dose
KDS High Dose
Positive Control

Table 4: Lung Histopathological Score at Day 5 Post-Infection

GroupMean ± SD
Virus Control
KDS Low Dose
KDS High Dose
Positive Control

Table 5: Cytokine Levels in BALF (pg/mL) at Day 5 Post-Infection

CytokineVirus ControlKDS Low DoseKDS High DosePositive Control
TNF-α
IL-6
IL-1β
IFN-γ

Conclusion

This document provides a comprehensive framework for designing and conducting experiments to evaluate the efficacy of this compound in a mouse model of influenza. The detailed protocols and structured data presentation will aid researchers in obtaining robust and reproducible results, contributing to the development of new therapeutic strategies against influenza.

References

Application Notes and Protocols for Kalii Dehydrographolidi Succinas in a Pre-clinical ARDS Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. The complex pathophysiology of ARDS involves a cascade of inflammatory processes, often mediated by signaling pathways such as Nuclear Factor-kappa B (NF-κB), leading to damage of the alveolar-capillary barrier, pulmonary edema, and severe hypoxemia. Kalii Dehydrographolidi Succinas, a derivative of andrographolide (B1667393) from the plant Andrographis paniculata, has demonstrated potent anti-inflammatory properties, suggesting its therapeutic potential in managing ARDS.[1] These application notes provide a detailed protocol for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced ARDS rat model, based on existing studies of its active components.

Key Signaling Pathway in ARDS: NF-κB

The NF-κB signaling pathway is a central regulator of the inflammatory response in ARDS. Upon activation by stimuli such as LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3] this compound and its parent compounds have been shown to inhibit NF-κB activation, thereby reducing the production of these inflammatory mediators.[2][4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB releases NF-κB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates KDHS Kalii Dehydrographolidi Succinas KDHS->IKK inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcribes

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocol: LPS-Induced ARDS Rat Model

This protocol outlines the methodology for inducing ARDS in rats using LPS and subsequently treating them with this compound.

Materials
  • Male Sprague-Dawley rats (250-300g)

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • This compound (Potassium dehydroandrographolide (B1139154) succinate)

  • Sterile, pyrogen-free saline

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for rat TNF-α, IL-6, and IL-1β

  • Myeloperoxidase (MPO) activity assay kit

  • Bicinchoninic acid (BCA) protein assay kit

  • Evans blue dye

Experimental Workflow

Experimental_Workflow acclimatization Acclimatization (1 week) grouping Random Animal Grouping (n=8-10 per group) acclimatization->grouping ards_induction ARDS Induction (Intratracheal LPS) grouping->ards_induction treatment Treatment Administration (i.v. or i.p. injection) ards_induction->treatment monitoring Monitoring (24 hours) treatment->monitoring sampling Sample Collection (BAL fluid, blood, lung tissue) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis

Figure 2: Experimental Workflow for ARDS Rat Model Study.
Procedure

  • Animal Acclimatization and Grouping:

    • Acclimatize male Sprague-Dawley rats for one week under standard laboratory conditions.

    • Randomly divide the rats into the following groups (n=8-10 per group):

      • Control Group: Intratracheal saline + vehicle treatment.

      • LPS Group: Intratracheal LPS + vehicle treatment.

      • LPS + Low-Dose KDHS Group: Intratracheal LPS + this compound (e.g., 5 mg/kg).

      • LPS + High-Dose KDHS Group: Intratracheal LPS + this compound (e.g., 10 mg/kg).

  • ARDS Induction:

    • Anesthetize the rats.

    • Intratracheally instill LPS (5 mg/kg body weight) dissolved in sterile saline. The control group will receive an equivalent volume of sterile saline.

  • Treatment Administration:

    • One hour post-LPS instillation, administer this compound or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection. Doses can be extrapolated from mouse studies on dehydroandrographolide succinate (B1194679).[5][6]

  • Monitoring and Sample Collection:

    • Monitor the animals for 24 hours for signs of respiratory distress.

    • At 24 hours post-LPS challenge, anesthetize the animals and collect blood samples via cardiac puncture.

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid.

    • Perfuse the lungs with saline and harvest the lung tissue.

Outcome Measures and Analysis
  • Lung Wet-to-Dry (W/D) Weight Ratio: A portion of the right lung will be weighed immediately (wet weight) and then after drying in an oven at 60°C for 72 hours (dry weight) to assess pulmonary edema.

  • Inflammatory Cell Infiltration: Centrifuge the BAL fluid and count the total cells and neutrophils using a hemocytometer.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the BAL fluid and serum using ELISA kits according to the manufacturer's instructions.

  • Lung Myeloperoxidase (MPO) Activity: Homogenize a portion of the lung tissue and measure MPO activity as an indicator of neutrophil accumulation.

  • Histopathological Examination: Fix the left lung in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including alveolar congestion, hemorrhage, and inflammatory cell infiltration.

Quantitative Data Summary

The following tables summarize expected outcomes based on studies with dehydroandrographolide succinate and andrographolide in rodent models of acute lung injury.

Table 1: Effect of Dehydroandrographolide Succinate (DAS) on Lung Injury and Inflammation in LPS-Induced ALI Mice

ParameterControl GroupLPS GroupLPS + DAS Group
Lung W/D Ratio ~ 4.5IncreasedSignificantly Reduced
BALF Total Cells (x10⁴/mL) ~ 5IncreasedSignificantly Reduced
BALF Neutrophils (x10⁴/mL) ~ 0.2IncreasedSignificantly Reduced
Lung MPO Activity (U/g tissue) BaselineIncreasedSignificantly Reduced
Lung Injury Score 0IncreasedSignificantly Reduced

Data are illustrative and based on trends observed in published studies.[1][5]

Table 2: Effect of Dehydroandrographolide Succinate (DAS) on Pro-inflammatory Cytokines in BALF of LPS-Induced ALI Mice

Cytokine (pg/mL)Control GroupLPS GroupLPS + DAS Group
TNF-α < 20Markedly IncreasedSignificantly Reduced
IL-6 < 15Markedly IncreasedSignificantly Reduced
IL-1β < 10Markedly IncreasedSignificantly Reduced

Data are illustrative and based on trends observed in published studies.[1][5]

Conclusion

This document provides a comprehensive framework for investigating the therapeutic efficacy of this compound in a rat model of ARDS. The proposed protocol is grounded in existing literature on the anti-inflammatory effects of its active components, primarily through the inhibition of the NF-κB signaling pathway. The expected outcomes suggest that this compound holds promise as a potential therapeutic agent for ARDS by mitigating pulmonary edema and inflammation. Further dose-response and pharmacokinetic studies are recommended to optimize its therapeutic application.

References

Application Notes and Protocols for Kalii Dehydrographolidi Succinas in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydrographolide Succinate, is a water-soluble derivative of dehydroandrographolide, a key bioactive component isolated from the plant Andrographis paniculata. This compound is recognized for its significant anti-inflammatory, antiviral, and immunostimulatory properties.[1][2][3] It is primarily investigated for its therapeutic potential in treating conditions such as viral pneumonia and upper respiratory tract infections.[1][2][3][4] These application notes provide a summary of the available data on its use in animal studies, focusing on dosage and administration, alongside relevant experimental protocols and an overview of its mechanism of action.

Data Presentation: Dosage and Administration in Animal Studies

While extensive in vivo studies detailing the dosage and administration of this compound in various animal models are not widely available in the public domain, data from related compounds and in vitro studies can provide preliminary guidance for experimental design. The following table summarizes the available data for a closely related andrographolide (B1667393) derivative, Dehydroandrographolide (DAP), in a relevant animal model.

Table 1: Summary of Dehydroandrographolide (DAP) Dosage in a Mouse Model of Acute Lung Injury

Animal ModelConditionCompoundDosageAdministration RouteFrequencyObserved Outcomes
MicePoly(I:C)-induced acute lung injuryDehydroandrographolide (DAP)10-40 mg/kgOralNot specifiedSuppressed the increase in lung wet-dry weight ratio, total cells, and total protein content in bronchoalveolar lavage fluid.

Experimental Protocols

Below are detailed methodologies for key experimental models relevant to the investigation of this compound's therapeutic effects.

Carrageenan-Induced Paw Edema in Rodents (General Protocol)

This model is a standard for evaluating the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin (B1671933) or diclofenac), and test groups (receiving different doses of the investigational compound).

  • Compound Administration: this compound, dissolved in a suitable vehicle (e.g., sterile saline), would be administered, typically via intraperitoneal or oral routes, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (General Protocol)

This model is used to assess the efficacy of a compound in mitigating acute inflammatory responses in the lungs.

  • Animals: C57BL/6 or BALB/c mice are frequently used.

  • Compound Administration: this compound would be administered to the test groups, typically via intravenous, intraperitoneal, or oral routes, at a predetermined time before or after the LPS challenge.

  • LPS Challenge: Mice are challenged with an intratracheal or intranasal instillation of LPS (e.g., 5 mg/kg) to induce lung inflammation.

  • Sample Collection: At a specified time point after LPS challenge (e.g., 6, 24, or 48 hours), animals are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissue may also be collected for histopathological examination and gene expression analysis.

  • Endpoints: Key endpoints include total and differential cell counts in BAL fluid, measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid and lung homogenates, and histological scoring of lung injury.

Mandatory Visualizations

Experimental Workflow for Evaluating Anti-Inflammatory Activity

G cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis acclimatization Acclimatization grouping Grouping (Control, Standard, Test) acclimatization->grouping drug_admin Compound Administration grouping->drug_admin inflammation_induction Inflammation Induction (e.g., Carrageenan) drug_admin->inflammation_induction measurement Measurement of Edema inflammation_induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Hypothesized Signaling Pathway Modulation

In vitro studies on andrographolide and its derivatives suggest that a key mechanism of their anti-inflammatory action is the inhibition of the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades and Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory Induces KDS Kalii Dehydrographolidi Succinas KDS->IKK Inhibits

References

Application Notes and Protocols for HPLC Analysis of Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed high-performance liquid chromatography (HPLC) methods for the analysis of Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide Succinate or Chuanhuning. It is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a derivative of andrographolide, the main active component of Andrographis paniculata. It is widely used in clinical applications for its anti-inflammatory and antiviral properties. Accurate and reliable analytical methods are crucial for its quality control, pharmacokinetic studies, and formulation development. HPLC is a primary technique for the determination and quantification of this compound. This note details a validated HPLC method, including mobile phase composition and other chromatographic conditions.

HPLC Methodologies for this compound and Related Compounds

Several HPLC methods have been established for the analysis of this compound and its parent compounds. The choice of mobile phase is critical for achieving optimal separation and detection. A summary of various mobile phase compositions and chromatographic conditions is presented in the table below.

Mobile Phase CompositionColumnDetection Wavelength (nm)Flow Rate (mL/min)Column Temperature (°C)Analyte(s)Source/Reference
5 µmol/L Ammonium (B1175870) Acetate (B1210297) (pH 3.0 with Formic Acid) and Methanol (B129727)Waters RP-C18MS/MS DetectionNot SpecifiedNot SpecifiedPotassium Dehydrographolidi Succinas[1]
Acetonitrile - 0.02 mol/L Ammonium Acetate (pH 3.0 with Glacial Acetic Acid) (35:65)Octyl Silane Bonded Silica Gel257Not SpecifiedNot SpecifiedGlycyrrhizic Acid (Related Method)[2]
Acetonitrile - Water (35:65)Merck Lichrom RP-C182251.040Andrographolide, Neoandrographolide[3]
Methanol - Water (53:47)Shimadzu Shim-pack VP-ODS225 (Andrographolide), 205 (Dehydroandrographolide and Neoandrographolide)1.025Andrographolide, Dehydroandrographolide, Neoandrographolide[4][5]

Detailed Experimental Protocol

This protocol describes a representative HPLC method for the quantitative analysis of this compound in pharmaceutical preparations. This method is based on the principles outlined in the referenced literature.[1]

3.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Formic Acid (ACS grade or higher)

  • Water (HPLC grade or ultrapure)

  • Acetonitrile (HPLC grade, for sample preparation if necessary)

  • Sample containing this compound

3.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or MS detector.

  • C18 reverse-phase HPLC column (e.g., Waters RP-C18, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

  • Ultrasonic bath

3.3. Mobile Phase Preparation

  • Aqueous Phase Preparation:

    • Weigh an appropriate amount of ammonium acetate to prepare a 5 µmol/L solution in HPLC-grade water.

    • Adjust the pH of the solution to 3.0 using formic acid.

    • Filter the buffer through a 0.22 µm membrane filter to remove any particulate matter.

  • Organic Phase:

    • Use HPLC-grade methanol.

  • Mobile Phase Degassing:

    • Degas both the aqueous and organic phases separately using an ultrasonic bath for 15-20 minutes or by using an online degasser within the HPLC system. Proper degassing is crucial to prevent air bubbles that can interfere with the analysis.

3.4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation:

    • For solid samples, accurately weigh the sample and dissolve it in a suitable solvent. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

    • For liquid samples (e.g., injections), a direct dilution with the mobile phase may be sufficient.

    • All sample solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging.

3.5. Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient or isocratic elution can be used. For a starting point, a gradient with 5 µmol/L ammonium acetate (pH 3.0) as mobile phase A and methanol as mobile phase B can be employed.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 225 nm or 257 nm) or Mass Spectrometric (MS) detection. For MS detection, positive or negative electrospray ionization (ESI) can be used.[1]

  • Injection Volume: 10 - 20 µL.

System Suitability

Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting a standard solution multiple times to check for parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area.

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration & System Suitability A->D B Standard Solution Preparation B->D C Sample Solution Preparation E Sample Injection C->E D->E System Ready F Chromatographic Separation E->F G Detection (UV or MS) F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantification of Kalii Dehydrographolidi Succinas using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, the potassium salt of dehydroandrographolide (B1139154) succinate (B1194679) (DAS-K), is a derivative of andrographolide (B1667393), a major bioactive component of Andrographis paniculata. This compound is utilized in clinical settings for its anti-inflammatory, antiviral, and immunostimulatory properties, particularly in the treatment of viral pneumonia and upper respiratory tract infections.[1] Accurate and sensitive quantification of DAS-K in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DAS-K.

Analytical Method

A sensitive and specific LC-MS/MS method has been developed for the quantitative analysis of this compound. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions
  • Column: Waters RP-C18 column or equivalent

  • Mobile Phase: A gradient of 5 µmol/L ammonium (B1175870) acetate (B1210297) (pH 3.0, adjusted with formic acid) and methanol (B129727) has been shown to be effective.[2]

  • Flow Rate: 0.50 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions
  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode

  • MRM Transition:

    • For DAS-K (positive mode): m/z 550.14 → 297.04[2]

    • For dehydroandrographolide succinate (DAS) (negative mode): m/z 531.2 → 99.0[4]

  • Ion Source Temperature: Dependent on instrument geometry

  • Collision Gas: Argon

Method Validation Summary

The LC-MS/MS method has been validated according to established guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

Quantitative Data Summary
ParameterResultReference
Linearity Range 2.0 - 100 ng/mL (for DAS-K in injection)[2]
10 - 5000 ng/mL (for DAS in human plasma)[4]
Correlation Coefficient (r) > 0.999[2]
> 0.99[4]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL (for DAS-K in injection)[2]
10 ng/mL (for DAS in human plasma)[4]
Intra-day Precision (RSD) < 1.7%[2]
Inter-day Precision (RSD) < 2.5%[2]
Accuracy 95.3% - 113% (for DAS in human plasma)[4]
Average Recovery > 98%[2]
85.5% - 93.4% (for DAS in human plasma)[4]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from the LLOQ to the upper limit of quantification.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of methanol (containing internal standard, if used).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Sample Analysis

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_methanol Add Methanol (300 µL) with IS plasma->add_methanol vortex Vortex (1 min) add_methanol->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (10 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for this compound quantification.

Proposed Anti-inflammatory Signaling Pathway Inhibition

Dehydroandrographolide, the active moiety of this compound, exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a central regulator of inflammatory responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) tlr4 TLR4 stimuli->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb_p50_p65_inactive NF-κB (p50/p65) (Inactive) ikb->nfkb_p50_p65_inactive sequesters nfkb_p50_p65_active NF-κB (p50/p65) (Active) nfkb_p50_p65_inactive->nfkb_p50_p65_active IκBα degradation nucleus Nucleus nfkb_p50_p65_active->nucleus dna DNA nfkb_p50_p65_active->dna binds genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes transcription das Dehydroandrographolide (from DAS-K) das->ikk Inhibition das->nfkb_p50_p65_active Inhibition of DNA binding

References

Application Notes and Protocols for Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide (B1139154) Succinate (B1194679), is a derivative of andrographolide (B1667393), a bioactive compound extracted from the plant Andrographis paniculata. This compound is utilized in research for its potential antiviral, anti-inflammatory, and immunostimulatory properties. These application notes provide detailed protocols for the preparation of stock solutions of this compound to ensure consistent and reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms Potassium dehydroandrographolide succinate
CAS Number 76958-99-1
Molecular Formula C₂₈H₃₅KO₁₀
Molecular Weight 570.67 g/mol
Appearance White to off-white solid
Purity Typically ≥98% (HPLC)

Preparation of Stock Solutions

The following section details the protocols for preparing stock solutions of this compound. It is crucial to use high-purity solvents and adhere to the recommended storage conditions to maintain the integrity of the compound.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened

  • Sterile, amber-colored polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile filtration unit with a 0.22 µm pore size filter (optional, for sterile applications)

Experimental Protocol: Dissolution in DMSO

DMSO is the recommended solvent for preparing primary stock solutions of this compound.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., 5 mg/mL). It is advisable to use a newly opened bottle of DMSO, as hygroscopic DMSO can negatively impact solubility[1].

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Place the vial in an ultrasonic water bath for 10-15 minutes to facilitate complete dissolution. Gentle warming to 37°C can also aid in solubilization[2].

    • Visually inspect the solution to ensure that no particulate matter is present. The solution should be clear and colorless.

  • Sterilization (Optional): For cell-based assays or other applications requiring sterile conditions, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, amber-colored vials. Store the aliquots as recommended in the stability and storage section.

Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. Researchers should note that quantitative solubility data in solvents other than DMSO is limited, and the provided information is based on qualitative descriptions from various sources. It is recommended to perform small-scale solubility tests for specific experimental needs.

SolventSolubilityNotes
DMSO 5 mg/mL[1][2]Ultrasonic treatment is recommended to aid dissolution. Use of newly opened, anhydrous DMSO is critical for optimal solubility[1].
Ethanol Soluble (qualitative)Some sources suggest solubility in ethanol, potentially with heating[3][4]. Specific concentrations are not well-documented.
Methanol Soluble (qualitative)Mentioned as a potential solvent in some preparation methods[5].
Water Poorly solubleThe parent compound, andrographolide, has poor water solubility. The succinate salt form may have improved aqueous solubility, but it is still limited.

Stability and Storage

Proper storage is critical to maintain the stability and activity of this compound. The solid compound is stable under recommended storage conditions[6]. However, the compound in solution is known to be unstable, and appropriate handling is necessary to minimize degradation[3].

Storage of Solid Compound
ConditionRecommendation
Temperature 4°C
Light Protect from light
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen)
Storage of Stock Solutions
ConditionRecommendationDuration
-80°C Aliquoted, protected from light, under nitrogenUp to 6 months[1][7][8]
-20°C Aliquoted, protected from light, under nitrogenUp to 1 month[1][7][8]

Note: Avoid repeated freeze-thaw cycles. For short-term use (within 4 hours), solutions in normal saline at room temperature have been shown to be relatively stable, though some color change may be observed[7].

Experimental Workflow and Signaling Pathway

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for the preparation of this compound stock solutions.

G cluster_prep Preparation cluster_handling Handling and Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex and Sonicate add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect sterile_filter Sterile Filter (Optional) inspect->sterile_filter For sterile applications aliquot Aliquot into Single-Use Vials inspect->aliquot sterile_filter->aliquot store Store at -80°C or -20°C aliquot->store end Ready for Use store->end

Workflow for preparing this compound stock solutions.
Proposed Signaling Pathway

While the direct signaling pathway of this compound is still under investigation, studies on its parent compound, andrographolide, and related derivatives suggest a mechanism involving the modulation of inflammatory and antioxidant pathways. A proposed pathway is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway and the inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

G cluster_compound Compound Action cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response compound Kalii Dehydrographolidi Succinas nrf2 Nrf2 Activation compound->nrf2 Activates nfkb NF-κB Inhibition compound->nfkb Inhibits antioxidant_genes Expression of Antioxidant Genes nrf2->antioxidant_genes inflammatory_cytokines Decreased Pro-inflammatory Cytokine Production nfkb->inflammatory_cytokines

Proposed mechanism of action for this compound.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety information. The compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents[6].

These application notes are intended to serve as a guide. Researchers may need to adapt these protocols to suit their specific experimental requirements.

References

Application Notes and Protocols: Kalii Dehydrographolidi Succinas in Primary Porcine Alveolar Macrophages (PAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydrographolide Succinate (PDS), is a water-soluble derivative of andrographolide (B1667393), a bioactive compound extracted from the plant Andrographis paniculata.[1] Andrographolide and its derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antiviral, and immunomodulatory effects.[2][[“]] These properties make this compound a compound of significant interest for research and development, particularly in the context of viral diseases and inflammatory conditions affecting livestock and potentially humans.

Primary porcine alveolar macrophages (PAMs) are the primary target cells for many respiratory pathogens in pigs, most notably the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). As such, PAMs serve as a crucial in vitro model for studying host-pathogen interactions and for the evaluation of novel antiviral and anti-inflammatory therapeutics.

These application notes provide a comprehensive overview of the use of this compound in primary PAM cultures, including its antiviral and anti-inflammatory properties, detailed experimental protocols, and insights into its mechanism of action.

Physicochemical Properties and Handling

PropertyValueReference
Synonyms Potassium Dehydrographolide Succinate, PDS, Chuanhuning[1]
CAS Number 76958-99-1
Molecular Formula C₂₈H₃₅KO₁₀
Molecular Weight 570.67 g/mol
Solubility Soluble in DMSO, water[4]
Storage Store stock solutions at -20°C or -80°C. Protect from light.

Stock Solution Preparation: For cell culture applications, it is recommended to dissolve this compound in a sterile solvent such as Dimethyl Sulfoxide (DMSO) or sterile water to prepare a concentrated stock solution. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is advisable to prepare fresh dilutions for each experiment to ensure compound stability and activity.

Antiviral Activity in Porcine Alveolar Macrophages (PAMs)

This compound has demonstrated potent antiviral activity against various strains of the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in primary PAMs.

Quantitative Antiviral Data

The following table summarizes the key quantitative data regarding the antiviral efficacy and cytotoxicity of this compound in PAMs.

ParameterCell TypeVirus StrainValueSelectivity Index (SI)Reference
CC₅₀ (50% Cytotoxic Concentration) PAMs-9359 µmol/L-[1]
EC₅₀ (50% Effective Concentration) PAMsPRRSV (GD-HD)47.16 µmol/L>198[1]

The high Selectivity Index indicates a favorable therapeutic window for this compound, suggesting that it can effectively inhibit viral replication at concentrations that are not toxic to the host cells.

Anti-inflammatory and Mechanistic Insights

The anti-inflammatory effects of andrographolide and its derivatives, including this compound, are primarily attributed to their ability to suppress key inflammatory signaling pathways. In macrophages, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory cytokines in response to stimuli like viral infections.

This compound has been shown to inhibit the activation of the NF-κB pathway.[1] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. By sequestering NF-κB in the cytoplasm, the transcription of pro-inflammatory genes is suppressed.

Furthermore, studies on andrographolide suggest that its derivatives also modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, ERK1/2, and JNK.

Signaling Pathway Diagrams

G cluster_membrane cluster_cytoplasm cluster_nucleus PRRSV PRRSV IKK IKK PRRSV->IKK activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) PRRSV->MAPK_pathway activates IkBa_p65 IκBα-p65/NF-κB IKK->IkBa_p65 phosphorylates IκBα p65 p65/NF-κB IkBa_p65->p65 IκBα degradation p65_nuc p65/NF-κB p65->p65_nuc translocation KDS Kalii Dehydrographolidi Succinas KDS->IKK inhibits KDS->MAPK_pathway inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription p65_nuc->Pro_inflammatory_genes activates

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

Protocol 1: Isolation and Primary Culture of Porcine Alveolar Macrophages (PAMs)

This protocol describes the collection of PAMs from the lungs of healthy, young pigs.

Materials:

  • Lungs from 4-6 week old healthy pigs

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Sterile gauze

  • Sterile beakers and bottles

  • 50 mL conical tubes

  • Refrigerated centrifuge

  • Cell culture flasks or plates

Procedure:

  • Aseptically collect the lungs from a euthanized pig.

  • Perform bronchoalveolar lavage by instilling 50-100 mL of sterile PBS into the lungs through the trachea.

  • Gently massage the lungs to dislodge the alveolar macrophages.

  • Collect the lavage fluid into a sterile beaker.

  • Repeat the lavage process 3-5 times, pooling the fluid.

  • Filter the collected fluid through several layers of sterile gauze to remove mucus and debris.

  • Centrifuge the filtered fluid at 400 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 50 mL of fresh RPMI-1640 medium.

  • Repeat the centrifugation and washing step twice.

  • After the final wash, resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the cells in cell culture plates or flasks at a density of 1 x 10⁶ cells/mL.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • After 2-4 hours of incubation, remove the non-adherent cells by washing with warm PBS.

  • Add fresh complete RPMI-1640 medium and continue the incubation. The adherent cells are the PAMs.

G start Start: Collect Pig Lungs lavage Bronchoalveolar Lavage with PBS start->lavage collect Collect Lavage Fluid lavage->collect filter Filter through Gauze collect->filter centrifuge1 Centrifuge (400g, 10 min) filter->centrifuge1 resuspend1 Resuspend Pellet in RPMI-1640 centrifuge1->resuspend1 wash Repeat Wash Step (2x) resuspend1->wash resuspend2 Resuspend in Complete Medium wash->resuspend2 count Count Viable Cells resuspend2->count seed Seed Cells in Culture Plates count->seed incubate Incubate (37°C, 5% CO2) seed->incubate wash_non_adherent Wash to Remove Non-adherent Cells incubate->wash_non_adherent add_medium Add Fresh Medium wash_non_adherent->add_medium end_node End: Adherent PAMs Ready add_medium->end_node

Caption: Workflow for the isolation and culture of primary PAMs.

Protocol 2: Cytotoxicity Assay using MTT

This protocol determines the cytotoxic effect of this compound on PAMs.

Materials:

  • Primary PAMs cultured in 96-well plates

  • This compound stock solution

  • Complete RPMI-1640 medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed PAMs in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control and determine the CC₅₀ value.

Protocol 3: Antiviral Assay against PRRSV in PAMs

This protocol evaluates the antiviral activity of this compound against PRRSV.

Materials:

  • Primary PAMs cultured in 96-well plates

  • PRRSV stock

  • This compound stock solution

  • Complete RPMI-1640 medium

  • Crystal violet solution

Procedure:

  • Seed PAMs in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Infect the cells with PRRSV at a Multiplicity of Infection (MOI) of 0.1. Include uninfected and untreated controls.

  • After 1 hour of virus adsorption, remove the inoculum and add fresh medium containing the same concentrations of this compound.

  • Incubate the plate for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

  • Assess the CPE visually under a microscope.

  • To quantify the antiviral effect, the viral titer in the supernatant can be determined by TCID₅₀ assay on fresh PAMs, or the cell viability can be assessed using the MTT assay as described in Protocol 2.

  • Alternatively, for a simpler endpoint, fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet to visualize cell survival.

  • Calculate the EC₅₀ value based on the reduction in viral replication or the protection from CPE.

G cluster_assessment start Start: Seed PAMs in 96-well plate pretreat Pre-treat with Kalii Dehydrographolidi Succinas start->pretreat infect Infect with PRRSV (MOI 0.1) pretreat->infect adsorb Virus Adsorption (1 hour) infect->adsorb replace_medium Replace with fresh medium + compound adsorb->replace_medium incubate Incubate (48-72 hours) replace_medium->incubate assess Assess Antiviral Effect incubate->assess cpe CPE Observation assess->cpe tcid50 TCID50 Assay assess->tcid50 mtt MTT Assay assess->mtt end_node End: Calculate EC50 cpe->end_node tcid50->end_node mtt->end_node

Caption: Workflow for the PRRSV antiviral assay in PAMs.

Protocol 4: NF-κB Activation Assay by Immunofluorescence

This protocol visualizes the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Primary PAMs cultured on coverslips in a 24-well plate

  • This compound stock solution

  • Lipopolysaccharide (LPS) or PRRSV to stimulate NF-κB activation

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed PAMs on sterile coverslips in a 24-well plate.

  • Pre-treat the cells with desired concentrations of this compound for 2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for 1 hour or PRRSV infection).

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • In unstimulated cells, p65 will be in the cytoplasm. Upon stimulation, p65 translocates to the nucleus. Treatment with this compound is expected to inhibit this translocation.

Conclusion

This compound is a promising compound for the development of novel therapies against viral and inflammatory diseases in veterinary medicine. Its potent antiviral activity against PRRSV in primary PAMs, coupled with its inhibitory effects on key inflammatory signaling pathways, highlights its dual therapeutic potential. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in a physiologically relevant primary cell model. Further studies are warranted to explore its in vivo efficacy and to fully elucidate its molecular targets.

References

Troubleshooting & Optimization

"Kalii Dehydrographolidi Succinas" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kalii Dehydrographolidi Succinas (Kal-DS) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common stability issues?

A1: this compound (Kal-DS), the potassium salt of dehydroandrographolide (B1139154) succinate (B1194679), is a derivative of andrographolide, a compound extracted from Andrographis paniculata. It is known to have anti-inflammatory and antiviral properties. The primary stability concern with Kal-DS in aqueous solutions is its susceptibility to hydrolysis, particularly at the ester linkages of the succinate groups. This degradation is influenced by pH, temperature, and light exposure. Adverse reactions to injectable forms have been reported, which may be linked to the instability of the compound in solution.[1]

Q2: What are the primary degradation pathways for Kal-DS in an aqueous solution?

A2: The degradation of Kal-DS in aqueous solutions primarily involves the hydrolysis of its ester bonds. This can lead to the formation of dehydroandrographolide and succinic acid. Further degradation of the dehydroandrographolide core may also occur. One study has identified three major degradation products in a Kal-DS injection, suggesting a complex degradation profile.[2] While a definitive, universally accepted degradation pathway is not extensively published, a proposed pathway based on chemical principles is illustrated below.

Q3: How do pH and temperature affect the stability of Kal-DS in aqueous solutions?

A3: While specific kinetic data for Kal-DS is limited in publicly available literature, studies on its parent compound, andrographolide, provide valuable insights. Andrographolide is most stable in acidic conditions (pH 2.0-4.0) and its degradation follows first-order kinetics.[3] It is reasonable to hypothesize that Kal-DS exhibits similar pH-dependent stability, with increased degradation rates at neutral and alkaline pH due to base-catalyzed hydrolysis of the ester linkages. Higher temperatures will also accelerate the degradation process.

Q4: Are there any known incompatibilities of Kal-DS with other substances in solution?

A4: There is limited specific data on the compatibility of Kal-DS with a wide range of substances. Therefore, it is recommended to perform compatibility studies before mixing Kal-DS with other compounds in a single solution.

Q5: What are the recommended storage conditions for Kal-DS stock solutions?

A5: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is also advisable to protect the solutions from light and to store them under an inert atmosphere, such as nitrogen, to minimize oxidative degradation.[4]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected precipitation in the aqueous solution. 1. pH of the solution is not optimal, leading to the formation of the less soluble free acid form. 2. The concentration of Kal-DS exceeds its solubility in the chosen solvent system. 3. Interaction with other components in the solution.1. Adjust the pH of the solution. Based on the stability of the parent compound, a slightly acidic pH may be preferable. 2. Prepare a more dilute solution or use a co-solvent if appropriate for the experiment. 3. Analyze the composition of your solution and perform compatibility tests with individual components.
Loss of biological activity or inconsistent experimental results. 1. Degradation of Kal-DS due to improper storage (temperature, light exposure). 2. Instability in the experimental buffer (unfavorable pH, presence of catalytic ions). 3. Multiple freeze-thaw cycles of the stock solution.1. Prepare fresh solutions for each experiment and store stock solutions under the recommended conditions (-20°C or -80°C, protected from light). 2. Validate the stability of Kal-DS in your specific experimental buffer by performing a time-course analysis of its concentration. 3. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Appearance of unknown peaks in HPLC analysis. 1. Degradation of Kal-DS has occurred. 2. Contamination of the sample or solvent.1. Compare the chromatogram with a freshly prepared standard. The additional peaks are likely degradation products. Refer to the proposed degradation pathway for potential structures. 2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and clean equipment.
Color change in the solution over time. 1. Formation of degradation products that absorb light in the visible spectrum.1. This is a visual indicator of degradation. Quantify the amount of remaining Kal-DS and the appearance of degradation products using a stability-indicating HPLC method. The solution should ideally be used shortly after preparation.

Data Presentation

Currently, there is a lack of comprehensive, publicly available quantitative data from forced degradation studies specifically on this compound. The following table provides a template for how such data could be presented. Researchers are encouraged to perform their own stability studies to generate data relevant to their specific experimental conditions.

Table 1: Hypothetical Forced Degradation Data for this compound in Aqueous Solution

Stress ConditionTime (hours)Temperature (°C)% Degradation of Kal-DSMajor Degradation Products Observed
0.1 M HCl2460Data not availableData not available
0.1 M NaOH840Data not availableData not available
3% H₂O₂2425Data not availableData not available
Photolytic (UV/Vis)4825Data not availableData not available
Thermal (Dry Heat)7280Data not availableData not available

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol is a general guideline based on ICH Q1A(R2) and should be adapted to specific laboratory conditions and analytical capabilities.[5][6][7]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., purified water or a buffer of known pH) to a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.

3. Sampling and Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer is a common starting point.[2][8]

4. Data Evaluation:

  • Calculate the percentage of degradation of Kal-DS at each time point.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics (e.g., zero-order, first-order).

Mandatory Visualizations

Proposed Degradation Pathway of this compound KDS Kalii Dehydrographolidi Succinas Hydrolysis1 Hydrolysis (pH, Temp) KDS->Hydrolysis1 Monoester Mono-succinoyl Dehydroandrographolide Hydrolysis1->Monoester SuccinicAcid1 Succinic Acid Hydrolysis1->SuccinicAcid1 Hydrolysis2 Hydrolysis (pH, Temp) Monoester->Hydrolysis2 Dehydro Dehydroandrographolide Hydrolysis2->Dehydro SuccinicAcid2 Succinic Acid Hydrolysis2->SuccinicAcid2 FurtherDecomp Further Degradation Products Dehydro->FurtherDecomp

Caption: Proposed hydrolytic degradation pathway for this compound.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis KalDS_stock Prepare Kal-DS Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) KalDS_stock->Acid Base Basic (0.1 M NaOH, 40°C) KalDS_stock->Base Oxidative Oxidative (3% H₂O₂, RT) KalDS_stock->Oxidative Thermal Thermal (60°C) KalDS_stock->Thermal Photo Photolytic (UV/Vis, RT) KalDS_stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Evaluation: - % Degradation - Degradation Products - Kinetics HPLC->Data

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting Logic for Loss of Activity Start Inconsistent Results or Loss of Activity CheckStorage Check Stock Solution Storage Conditions (-20°C/-80°C, light-protected?) Start->CheckStorage CheckFreshness Was the solution freshly prepared? CheckStorage->CheckFreshness Yes Aliquot Action: Aliquot new stock to avoid freeze-thaw. CheckStorage->Aliquot No CheckBuffer Check Experimental Buffer (pH, components) CheckFreshness->CheckBuffer Yes PrepareFresh Action: Prepare fresh solution from new solid stock. CheckFreshness->PrepareFresh No Sol_Deg Solution Degradation Likely CheckBuffer->Sol_Deg Potential Issue ValidateBuffer Action: Validate Kal-DS stability in the buffer. Sol_Deg->ValidateBuffer

Caption: Troubleshooting decision tree for loss of biological activity.

References

"Kalii Dehydrographolidi Succinas" degradation products identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Kalii Dehydrographolidi Succinas. The information provided is intended to assist with the identification of potential degradation products and to offer insights into the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, the potassium salt of dehydroandrographolide (B1139154) succinate (B1194679), is a derivative of andrographolide (B1667393), a compound extracted from the plant Andrographis paniculata.[1][2] It is used in the treatment of viral pneumonia and upper respiratory tract infections.[1][2] The stability of this compound is a significant concern because it is known to be unstable in solution, which can lead to the formation of degradation products that may have reduced efficacy or different toxicological profiles.[3]

Q2: What are the likely degradation pathways for this compound?

Based on the structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis of the Succinate Ester: The ester linkage is susceptible to hydrolysis, which would yield dehydroandrographolide and succinic acid. This is a common degradation pathway for ester-containing drug molecules.

  • Degradation of the Andrographolide Core: The core diterpene lactone structure of andrographolide is known to degrade under various conditions. Since this compound shares this core, it is expected to undergo similar degradation.

Q3: What are the specific degradation products identified for the andrographolide core structure?

A study on the degradation of andrographolide, the parent compound of this compound, identified several degradation products under different pH conditions.[4][5]

  • Under acidic conditions (pH 2.0):

    • Isoandrographolide

    • 8,9-didehydroandrographolide

  • Under neutral to basic conditions (pH 6.0 - 8.0):

    • 15-seco-andrographolide

    • 14-deoxy-15-methoxyandrographolide

    • 11,14-dehydro-14-deoxyandrographolide

It is highly probable that this compound will form the succinate esters of these andrographolide degradation products, or that it will first hydrolyze to andrographolide which then degrades via these pathways.

Troubleshooting Guide for Degradation Studies

Issue 1: Unexpected peaks are observed during HPLC analysis of a this compound sample.

  • Possible Cause: Degradation of the sample has occurred.

  • Troubleshooting Steps:

    • Review Sample Handling and Storage: Confirm that the sample was stored under the recommended conditions (e.g., protected from light, at the appropriate temperature) to minimize degradation.[6]

    • Perform Forced Degradation Studies: To intentionally generate degradation products for identification, subject the sample to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in confirming if the unexpected peaks correspond to degradation products.

    • Utilize Mass Spectrometry (LC-MS): Analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing the structures of the degradation products.

    • Compare with Known Degradants: Compare the retention times and mass spectra of the unknown peaks with those of known andrographolide degradation products.

Issue 2: Significant loss of the main this compound peak is observed over a short period in solution.

  • Possible Cause: The solution conditions (e.g., pH, solvent) are promoting rapid degradation.

  • Troubleshooting Steps:

    • Analyze Solution pH: The stability of andrographolide, and likely its derivatives, is pH-dependent. Determine the pH of your solution and consider adjusting it to a more optimal range for stability, which for andrographolide is between pH 2.0 and 4.0.[4][5]

    • Evaluate Solvent Effects: If using co-solvents, ensure they are not contributing to the degradation. Some organic solvents can accelerate hydrolysis or other degradation reactions.

    • Control Temperature: Degradation rates are often temperature-dependent. Ensure that the solution is maintained at a low temperature if it is not being used immediately.

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under various stress conditions based on general principles of forced degradation studies. The percentages are hypothetical and should be confirmed experimentally.

Stress ConditionReagent/ConditionExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h15 - 30%Dehydroandrographolide, Succinic Acid, Isoandrographolide Succinate, 8,9-didehydroandrographolide Succinate
Base Hydrolysis 0.1 M NaOH, RT, 4h20 - 40%Dehydroandrographolide, Succinic Acid, 15-seco-andrographolide Succinate, and other base-catalyzed degradants
Oxidation 3% H₂O₂, RT, 24h10 - 25%Oxidized derivatives of the andrographolide core
Thermal Degradation 80°C, 48h5 - 15%Isomers and other thermal degradants
Photodegradation UV light (254 nm), 24h10 - 20%Photodegradation products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.2 M NaOH.

    • Dilute the final solution to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize the solution with an appropriate amount of 0.2 M HCl.

    • Dilute the final solution for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute the final solution for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the initial solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light at 254 nm for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute the exposed sample for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (UV Light) stock->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms identification Degradation Product Identification lcms->identification

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis of Succinate Ester cluster_core_degradation Degradation of Andrographolide Core KDHS Kalii Dehydrographolidi Succinas DA Dehydroandrographolide KDHS->DA Hydrolysis SA Succinic Acid Acid_DPs Acidic Degradants (e.g., Isoandrographolide) DA->Acid_DPs Acidic Conditions Base_DPs Basic/Neutral Degradants (e.g., 15-seco-andrographolide) DA->Base_DPs Basic/Neutral Conditions

Caption: Proposed degradation pathways for this compound.

References

"Kalii Dehydrographolidi Succinas" optimizing solubility in DMSO for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the solubility of Kalii Dehydrographolidi Succinas (KDS) in Dimethyl Sulfoxide (DMSO) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (KDS)?

A1: this compound, also known as Potassium Dehydroandrographolide Succinate, is a derivative of a compound extracted from the medicinal plant Andrographis paniculata.[1] It is widely used in research for its anti-inflammatory, antiviral, and immunomodulatory properties.[1][2]

Q2: Why is DMSO a commonly used solvent for KDS?

A2: DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including KDS, making it suitable for in vitro studies.

Q3: What is the reported solubility of KDS in DMSO?

A3: The solubility of KDS in DMSO is reported to be approximately 5 mg/mL, which corresponds to a concentration of 8.76 mM.[1][3][4] Achieving this concentration may require assistance from sonication.[1][4][5]

Q4: How should I prepare a KDS stock solution in DMSO?

A4: To prepare a stock solution, weigh the desired mass of KDS and add the appropriate volume of newly opened, anhydrous DMSO to reach your target concentration.[1][4][6] Vigorous mixing, such as vortexing or sonication, is often necessary to achieve complete dissolution.[1][5] For detailed steps, refer to the Experimental Protocol section below.

Q5: How should I store my KDS/DMSO stock solution?

A5: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solution from light and store it under nitrogen if possible.[1][3]

Q6: I'm observing precipitation in my KDS/DMSO stock solution. What should I do?

A6: Precipitation can occur for several reasons, including solvent quality or storage conditions. Please refer to the Troubleshooting Guide for detailed solutions.

Quantitative Solubility Data

The following table summarizes the key solubility and concentration data for KDS in DMSO.

ParameterValueUnitNotes
Solubility 5mg/mLMay require sonication to achieve.[1][5]
Molar Concentration 8.76mMBased on a molecular weight of 571.68 g/mol .[3]
Molecular Weight 570.67 - 571.68 g/mol [3][5]

Table 1: Solubility of KDS in DMSO.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
KDS powder does not fully dissolve. 1. Insufficient mixing.2. Concentration exceeds solubility limit (5 mg/mL).3. Poor quality or hygroscopic DMSO.1. Vortex the solution vigorously for 2-3 minutes.2. Use an ultrasonic bath to sonicate the solution for 10-15 minutes.[1][4][5]3. Gently warm the tube to 37°C while shaking.[3]4. Ensure you are using newly opened, anhydrous (hygroscopic) DMSO.[1][4][6]
Precipitate forms after initial dissolution. 1. Temperature fluctuations.2. Solution was not fully dissolved initially.3. Freeze-thaw cycles.1. Re-warm the solution to 37°C and sonicate to redissolve.2. Ensure complete dissolution before storage.3. Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Solution appears cloudy or discolored. 1. Contamination of the solvent or compound.2. Degradation of KDS.1. Discard the solution and prepare a fresh one using new reagents.2. Ensure proper storage conditions (protected from light, under nitrogen).[1][3]

Table 2: Troubleshooting common solubility issues with KDS in DMSO.

Experimental Protocols

Protocol for Preparing a 5 mg/mL (8.76 mM) KDS Stock Solution in DMSO

  • Preparation: Bring the KDS vial and a new, sealed bottle of anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh 5 mg of KDS powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the KDS powder.

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Assisted Dissolution:

    • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.

    • Alternatively, or in addition, place the tube in a 37°C water bath or heat block for 5-10 minutes, vortexing intermittently, until the solution is clear.[3]

  • Verification: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the clear solution into smaller, single-use volumes in light-protecting tubes. Store at -20°C for up to one month or -80°C for up to six months.[1]

Visualizations

Below are diagrams illustrating a logical workflow for troubleshooting solubility issues and the primary signaling pathway inhibited by KDS.

G KDS/DMSO Solubility Troubleshooting Workflow start Start: Prepare KDS/DMSO Mixture vortex Vortex Vigorously (2-3 min) start->vortex check1 Is Solution Clear? vortex->check1 sonicate Sonicate in Ultrasonic Bath (10-15 min) check1->sonicate No success Solution Ready for Aliquoting and Storage check1->success Yes check2 Is Solution Clear? sonicate->check2 warm Warm to 37°C and Shake (5-10 min) check2->warm No check2->success Yes check3 Is Solution Clear? warm->check3 check3->success Yes fail Issue Persists: - Check DMSO quality - Re-evaluate concentration check3->fail No

Caption: A workflow diagram for dissolving KDS in DMSO.

KDS and its parent compound, dehydroandrographolide, have been shown to inhibit inflammatory responses by regulating the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2][7]

G Simplified Canonical NF-κB Signaling Pathway Inhibition by KDS cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa Inflammatory Stimuli (e.g., TNFα, LPS) ikk IKK Complex tnfa->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) ikb_nfkb->nfkb_nuc IκBα degradation & NF-κB translocation kds This compound (KDS) kds->ikk Inhibits dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Transcription dna->genes Initiates

Caption: Inhibition of the NF-κB pathway by KDS.

References

"Kalii Dehydrographolidi Succinas" challenges in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kalii Dehydrographolidi Succinas. The information is designed to address common challenges encountered during the long-term storage and experimental use of this compound.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the handling and storage of this compound.

Issue 1: Visible Changes in the Physical Appearance of the Compound

  • Question: My powdered this compound, which was initially a white to off-white solid, has developed a yellowish tint and appears clumpy after long-term storage. What could be the cause, and is the product still usable?

  • Possible Causes:

    • Degradation: The color change is a likely indicator of chemical degradation. Andrographolide (B1667393), the parent compound of this compound, is known to be unstable and prone to degradation, which can lead to colored impurities.

    • Hygroscopicity: The clumping suggests moisture absorption. This compound is hygroscopic, and exposure to humidity can lead to physical changes and may accelerate chemical degradation.

  • Recommended Actions:

    • Do not use for sensitive experiments: For assays requiring high purity and accurate concentration, it is strongly advised not to use the discolored and clumpy product.

    • Re-qualification is necessary: If the material must be considered for use, it requires re-qualification. This involves performing analytical tests to assess its purity, potency, and the presence of degradation products.

    • Review storage conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator to protect it from moisture.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Question: I am observing a loss of bioactivity or inconsistent results in my experiments (e.g., cell-based assays, animal studies) using a batch of this compound that has been stored for an extended period. What could be the problem?

  • Possible Causes:

    • Chemical Degradation: The active pharmaceutical ingredient (API) may have degraded over time, leading to a lower concentration of the intact compound and a loss of therapeutic efficacy. The parent compound, andrographolide, is susceptible to hydrolysis of its lactone ring and ester groups, as well as oxidation.

    • Formation of Less Active or Inactive Degradants: Degradation products may have different pharmacological profiles, potentially being less active or inactive.

  • Recommended Actions:

    • Purity and Potency Analysis: Perform a purity and potency assessment of your stored this compound sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Use a Fresh Batch: Compare the results obtained with the stored batch to those from a fresh, properly stored batch of the compound.

    • Proper Stock Solution Storage: When preparing stock solutions, use a high-purity, anhydrous solvent like DMSO. For long-term storage, it is recommended to store aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light and under a nitrogen atmosphere to minimize degradation. Avoid repeated freeze-thaw cycles.

Issue 3: Appearance of Unknown Peaks in HPLC Chromatograms

  • Question: During the HPLC analysis of my stored this compound, I am observing additional peaks that were not present in the chromatogram of the fresh sample. What are these peaks, and how can I identify them?

  • Possible Causes:

    • Degradation Products: The new peaks are likely degradation products formed during storage. Studies on this compound injections have identified several degradation products, and similar degradation can be expected in the solid state over time, especially under suboptimal storage conditions.

  • Recommended Actions:

    • Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies on a fresh sample of this compound. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. The retention times of the resulting degradation products can be compared to the unknown peaks in your stored sample's chromatogram.

    • Mass Spectrometry (MS) Analysis: For structural elucidation of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown compounds, which provides valuable information about their molecular weight and can help in their identification. A study on this compound injection identified three major degradation products using HPLC-ESI-MS/MS.[1]

    • Review Literature on Andrographolide Degradation: The degradation pathways of andrographolide are well-documented and can provide clues to the potential degradation products of its succinate (B1194679) derivative.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal long-term storage conditions for solid this compound?

    • A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., nitrogen or argon), and in a desiccated environment at 4°C. For extended periods, storage at -20°C is recommended.

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO. Due to its hygroscopic nature, using freshly opened DMSO is advised. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. The solutions should be protected from light and stored under a nitrogen atmosphere.

Stability and Degradation

  • Q3: What are the main factors that can cause the degradation of this compound?

    • A3: The primary factors contributing to the degradation of this compound are:

      • Moisture (Humidity): The compound is hygroscopic, and moisture can facilitate hydrolysis of the ester and lactone functionalities.

      • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

      • Light: Exposure to light, particularly UV light, can lead to photodegradation.

      • pH: In solution, the stability of the parent compound, andrographolide, is highly pH-dependent. Similar pH sensitivity can be expected for this compound, with increased degradation in alkaline conditions.

  • Q4: What are the likely degradation pathways for this compound?

    • A4: Based on the known instability of andrographolide and its derivatives, the following degradation pathways are likely:

      • Hydrolysis: Cleavage of the succinate ester bonds and the α,β-unsaturated γ-lactone ring.

      • Oxidation: Oxidation of the double bonds and other susceptible functional groups.

      • Isomerization: Conversion to isomeric forms.

Analytical Testing

  • Q5: How can I assess the stability of my this compound sample?

    • A5: A stability-indicating HPLC method is the most common and reliable way to assess the stability of your sample. This method should be able to separate the intact this compound from its potential degradation products. By comparing the peak area of the main compound and the total area of all peaks, the purity and extent of degradation can be determined.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAtmosphereLight and Moisture Protection
Solid 4°CLong-termInert (Nitrogen/Argon)Tightly sealed, light-resistant container in a desiccator
Solid -20°CExtended long-termInert (Nitrogen/Argon)Tightly sealed, light-resistant container in a desiccator
Stock Solution (in DMSO) -20°CUp to 1 monthInert (Nitrogen)Light-resistant, single-use aliquots
Stock Solution (in DMSO) -80°CUp to 6 monthsInert (Nitrogen)Light-resistant, single-use aliquots

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the solvent before analysis.

  • Photodegradation: Expose the stock solution in a transparent container to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified duration.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the parent compound and any degradation products. A suggested gradient is as follows:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Mandatory Visualization

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products KDS Kalii Dehydrographolidi Succinas (Intact) HP Hydrolysis Products (Ester & Lactone Cleavage) KDS->HP OP Oxidation Products KDS->OP IP Isomerization Products KDS->IP Moisture Moisture Moisture->HP Heat Heat Heat->HP Heat->OP Heat->IP Light Light Light->OP pH Extreme pH pH->HP

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow start Start: Stored KDS Sample (Potential Degradation) check_appearance Visual Inspection (Color, Clumping) start->check_appearance hplc_analysis Stability-Indicating HPLC Analysis check_appearance->hplc_analysis compare_fresh Compare with Fresh Sample Chromatogram hplc_analysis->compare_fresh no_degradation No Significant Degradation (Proceed with Experiment) compare_fresh->no_degradation Peaks Match degradation_detected Degradation Detected (Unknown Peaks) compare_fresh->degradation_detected Unknown Peaks forced_degradation Perform Forced Degradation Study degradation_detected->forced_degradation lcms_analysis LC-MS Analysis for Structural Elucidation degradation_detected->lcms_analysis re_qualify Re-qualify or Discard Batch forced_degradation->re_qualify lcms_analysis->re_qualify

Caption: Troubleshooting workflow for assessing the stability of a stored this compound sample.

References

Technical Support Center: Kalii Dehydrographolidi Succinas HPLC Method Validation and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the High-Performance Liquid Chromatography (HPLC) method validation and troubleshooting for Kalii Dehydrographolidi Succinas (Potassium Dehydroandrographolide Succinate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is HPLC analysis important?

A1: this compound, also known as Potassium Dehydroandrographolide Succinate, is a semi-synthetic derivative of andrographolide, extracted from the medicinal plant Andrographis paniculata.[1][2][3][4] It is widely used for its anti-inflammatory, anti-infective, and immunostimulatory properties, particularly in the treatment of viral pneumonia and upper respiratory tract infections.[1][3][4][5] HPLC is the standard method for testing the purity and concentration of this compound, making it crucial for quality control in pharmaceutical manufacturing.[1][2]

Q2: What are the key parameters for validating an HPLC method for this compound according to regulatory guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an HPLC assay method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8][9] These parameters ensure the method is suitable for its intended purpose.[8]

Q3: What is a forced degradation study and why is it necessary for this compound?

A3: A forced degradation or stress study involves subjecting the drug substance to more severe conditions than accelerated stability testing, such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][11] This is done to identify potential degradation products and establish the degradation pathways of the molecule.[10] For this compound, this is critical for developing a stability-indicating HPLC method that can separate the intact drug from any impurities or degradants that may form during manufacturing or storage.[10][12] A study has successfully identified three major degradation products of this compound using this approach.[13]

Experimental Protocol: HPLC-MS/MS Method

This section details a validated HPLC-ESI-MS/MS method for the quantification of this compound.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatography coupled with an Electrospray Ionization Tandem Mass Spectrometer (HPLC-ESI-MS/MS).[13]

  • Column: Waters RP-C18 column.[13]

  • Mobile Phase: A mixture of 5 µmol/L ammonium (B1175870) acetate (B1210297) (adjusted to pH 3.0 with formic acid) and methanol.[13]

  • Detection: Micromass Quattro micro triple quadrupole mass spectrometer with positive electrospray ionization.[13]

  • Monitoring: Multiple reaction monitoring (MRM) function with the transition m/z 550.14 → m/z 297.04 for this compound.[13]

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from a validated HPLC-MS/MS method for this compound and the general acceptance criteria based on ICH guidelines.

Table 1: Summary of Validated HPLC-MS/MS Method Parameters for this compound

Validation ParameterResult
Linearity Range2.0 - 100 ng/mL[13]
Correlation Coefficient (r)> 0.999[13]
Lower Limit of Quantification (LLOQ)2.0 ng/mL[13]
Limit of Detection (LOD)0.2 ng/mL[13]
Intra-day Precision (RSD)< 1.7%[13]
Inter-day Precision (RSD)< 2.5%[13]
Average Recovery> 98%[13]
Recovery Precision (RSD)< 3.0%[13]

Table 2: General Acceptance Criteria for HPLC Method Validation (Assay)

Validation ParameterAcceptance Criteria
SpecificityThe analyte peak should be well-resolved from impurities and excipients.
Linearity (Correlation Coefficient, r)≥ 0.995[9]
Range80% to 120% of the test concentration.[9]
Accuracy (% Recovery)Typically 98.0% to 102.0%.
Precision (RSD)≤ 2%[7]
RobustnessNo significant changes in results with small, deliberate variations in method parameters.

Troubleshooting Guide

Q1: My chromatogram shows peak tailing. What are the possible causes and solutions?

A1: Peak tailing, an asymmetrical peak with a trailing edge, can be caused by several factors.[14]

  • Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol (B1196071) groups.

    • Solution: Lower the pH of the mobile phase or use a column specifically designed to reduce these interactions. Adding a buffer to the mobile phase can also help.[15]

  • Cause: Column contamination or blockage.

    • Solution: Flush the column with a strong solvent in the reverse direction. If the problem persists, replace the guard column or the analytical column.[15]

  • Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[14][16]

Q2: I am observing split peaks for my analyte. How can I resolve this?

A2: Split peaks, where a single peak appears as two, can compromise accurate quantification.[17]

  • Cause: Contamination at the column inlet or a partially blocked frit.

    • Solution: First, try flushing the system with a strong organic solvent.[15] If that fails, replace the guard column. If the analytical column is obstructed, try a reverse flush. If the problem continues, the column may need to be replaced.

  • Cause: Sample solvent is incompatible with the mobile phase.

    • Solution: Dissolve the sample in the mobile phase whenever possible.[16] Early eluting peaks are more affected by solvent mismatch.

  • Cause: The column packing is uneven or has a void at the inlet.

    • Solution: This usually requires replacing the column.[17] Avoid sudden pressure shocks to the system.

Q3: My retention times are shifting. What should I check?

A3: Unstable retention times can indicate a problem with the HPLC system or the mobile phase.

  • Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements.[15] If using a gradient, check that the mixer is functioning correctly.[15] Ensure the mobile phase is adequately buffered.

  • Cause: Inconsistent flow rate.

    • Solution: Check for leaks in the system, particularly around fittings.[15] Purge the pump to remove any air bubbles and ensure the mobile phase is properly degassed.[15] If the issue persists, the pump seals or check valves may need replacement.[15]

  • Cause: Poor column equilibration or temperature fluctuations.

    • Solution: Increase the column equilibration time before starting the analysis.[15] Use a column oven to maintain a stable temperature.[15]

Q4: I'm experiencing a loss of sensitivity or very small peaks. What could be the cause?

A4: A significant decrease in peak area can be due to several factors.

  • Cause: Injection volume is too low or there is an issue with the injector.

    • Solution: Verify the injection volume setting.[15] Check for blockages in the injector needle or tubing.[15]

  • Cause: Leaks in the system.

    • Solution: Carefully inspect all fittings from the injector to the detector for any signs of leakage.[15]

  • Cause: Detector lamp is failing or the detector cell is contaminated.

    • Solution: Check the detector lamp's energy output; it may need replacement.[15] Clean the detector flow cell according to the manufacturer's instructions.[15]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Issues Problem Chromatographic Problem Identified PeakTailing Peak Tailing? Problem->PeakTailing PeakSplit Split Peak? Problem->PeakSplit RT_Shift Retention Time Shifting? Problem->RT_Shift Pressure_High High Backpressure? Problem->Pressure_High Sol_Tailing Check Mobile Phase pH Flush/Replace Column Reduce Sample Load PeakTailing->Sol_Tailing PeakFront Peak Fronting? Sol_Split Check for Column Void Use Sample Solvent = Mobile Phase Replace Guard Column PeakSplit->Sol_Split Sol_RT Prepare Fresh Mobile Phase Check for Leaks Check Pump & Temperature RT_Shift->Sol_RT Pressure_Low Low/No Pressure? Sol_Pressure Check for Blockages (Column, Tubing) Check Flow Rate Pressure_High->Sol_Pressure

Caption: A decision tree for troubleshooting common HPLC issues.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Precision->Accuracy

Caption: The relationship between key HPLC method validation parameters.

References

"Kalii Dehydrographolidi Succinas" overcoming poor absorption in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kalii Dehydrographolidi Succinas and other andrographolide (B1667393) derivatives. The focus is on overcoming the challenges associated with its poor absorption in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its absorption a concern?

A1: this compound is the potassium salt of dehydroandrographolide (B1139154) succinate (B1194679), a derivative of andrographolide. Andrographolide and its derivatives exhibit a range of promising pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[1][2] However, their therapeutic potential is often limited by poor oral bioavailability.[1][3] This poor absorption is attributed to several factors, including low aqueous solubility, potential hydrolysis in alkaline environments, first-pass metabolism, and efflux by transporters like P-glycoprotein (P-gp).[3][4]

Q2: What are the typical pharmacokinetic challenges observed with andrographolide derivatives in animal models?

A2: Researchers often encounter high variability in plasma concentrations, low peak plasma concentrations (Cmax), and low overall drug exposure (Area Under the Curve - AUC) following oral administration in animal models like rats.[5] Clinical studies with conventional oral dosage forms of the parent compound, andrographolide, have shown bioavailability as low as 2.67%.[1][3] While dehydroandrographolide succinate (DAS) is used clinically as an intravenous injection in China, its oral formulation presents significant hurdles.[6]

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

A3: The main strategies focus on improving the solubility and dissolution rate of the compound and protecting it from metabolic degradation. Common approaches can be broadly categorized as formulation and chemical modification strategies.[7][8][9] These include the use of lipid-based delivery systems, nanoparticle formulations, and solid dispersions.[10][11]

Q4: Can co-administration with other agents improve the bioavailability of andrographolide derivatives?

A4: Yes, co-administration with bioenhancers that inhibit metabolic enzymes or efflux transporters can improve bioavailability. For instance, piperine (B192125) is known to inhibit metabolic enzymes and efflux pumps.[7] Studies have shown that co-administration of andrographolide with boswellic acids can increase its bioavailability in rats, likely due to the inhibition of the CYP3A4 enzyme.[5]

Troubleshooting Guide

Issue: High variability in pharmacokinetic data between individual animals.

  • Possible Cause 1: Inconsistent Dosing Volume or Technique. Inaccurate gavage technique can lead to variable dosing and stress, affecting gastrointestinal transit and absorption.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use precise, calibrated equipment for dosing.

  • Possible Cause 2: Fed vs. Fasted State. The presence of food can significantly alter gastric emptying time and intestinal pH, affecting drug dissolution and absorption.

    • Solution: Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water). Report the feeding status in the experimental protocol.

  • Possible Cause 3: Formulation Instability or Inhomogeneity. If using a suspension, the compound may settle over time, leading to inconsistent dosing concentrations.

    • Solution: Ensure the formulation is homogenous before each administration. If using a suspension, vortex it immediately before drawing each dose. For lipid-based formulations, check for signs of phase separation.

Issue: Very low or undetectable plasma concentrations of the drug.

  • Possible Cause 1: Poor Aqueous Solubility. The parent compound, andrographolide, has very low water solubility (around 3.29 µg/mL).[3][4] The succinate salt form is expected to have improved solubility, but it may still be a limiting factor.

    • Solution: Consider advanced formulation strategies to enhance solubility. See the "Formulation Strategies to Enhance Bioavailability" section below for details on lipid-based systems and nanoparticles.[10][11]

  • Possible Cause 2: Rapid First-Pass Metabolism. The drug may be extensively metabolized in the liver before reaching systemic circulation.

    • Solution: Investigate the use of metabolic inhibitors (use with caution and appropriate controls) to understand the extent of first-pass metabolism. Alternatively, explore delivery systems that can facilitate lymphatic uptake, thereby partially bypassing the liver.[7]

  • Possible Cause 3: P-glycoprotein (P-gp) Efflux. The compound may be actively transported back into the intestinal lumen by P-gp.[3]

    • Solution: Co-administer a known P-gp inhibitor to assess the impact of efflux on absorption. This can help determine if this is a primary mechanism of poor bioavailability.

Data on Formulation Strategies to Enhance Bioavailability

Various formulation strategies have been explored to overcome the poor bioavailability of andrographolide and its derivatives. The following table summarizes some of these approaches.

Formulation StrategyKey Components/MethodMechanism of Bioavailability EnhancementPotential AdvantagesReference(s)
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Oils, surfactants, and co-surfactants.Forms a fine oil-in-water microemulsion in the GI tract, increasing the surface area for absorption and improving solubility.Enhanced dissolution and absorption; can be formulated for oral administration in capsules.[10][11]
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., triglycerides), emulsifiers, and water.Encapsulates the drug in a solid lipid core, protecting it from degradation and providing controlled release. Increases surface area.Improved stability, controlled release, potential for targeted delivery.[10]
Liposomes Phospholipids and cholesterol.Encapsulates the drug within a lipid bilayer, which can fuse with cell membranes to facilitate drug uptake.Can encapsulate both hydrophilic and lipophilic drugs; protects the drug from degradation.[7][10]
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA).Encapsulates the drug within a polymer matrix, allowing for sustained release and protection from degradation.Sustained release profile, potential for surface modification for targeting.[10]
Solid Dispersions Drug dispersed in a hydrophilic carrier (e.g., PVP, HPMC).Converts the crystalline drug into a more soluble amorphous state, enhancing the dissolution rate.Increased dissolution rate and solubility.[12][13]

Experimental Protocols

General Protocol for Oral Bioavailability Study in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with free access to standard pellet chow and water.

  • Fasting: Fast animals overnight (12-16 hours) before drug administration, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethyl cellulose, or a SMEDDS formulation). Ensure homogeneity.

  • Dosing:

    • Divide animals into groups (e.g., control formulation vs. enhanced formulation).

    • Administer the formulation via oral gavage at a predetermined dose (e.g., 50 mg/kg).

    • For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Processing and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of dehydroandrographolide succinate in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, and half-life (t₁/₂).

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Factors Contributing to Poor Oral Bioavailability

cluster_absorption Absorption Phase cluster_metabolism Metabolism Poor_Bioavailability Poor Oral Bioavailability GI_Tract GI Tract Lumen Enterocyte Enterocyte GI_Tract->Enterocyte Absorption Portal_Vein Portal Vein Enterocyte->Portal_Vein Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation To Circulation Solubility Low Aqueous Solubility Solubility->GI_Tract Limits Dissolution Metabolism First-Pass Metabolism Metabolism->Liver Degrades Drug Efflux P-gp Efflux Efflux->Enterocyte Pumps Drug Out

Caption: Key physiological barriers limiting the oral bioavailability of andrographolide derivatives.

Experimental Workflow for Evaluating a Novel Formulation

Start Start: Hypothesis (New formulation improves bioavailability) Formulation Formulation Development (e.g., SMEDDS, SLN) Start->Formulation Characterization In Vitro Characterization (Solubility, Dissolution, Stability) Formulation->Characterization Animal_Study In Vivo Animal Study (Rat PK Study) Characterization->Animal_Study PK_Analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, F%) Animal_Study->PK_Analysis Comparison Compare to Control Formulation PK_Analysis->Comparison Success Success: Bioavailability Improved Comparison->Success Yes Revise Revise Formulation Comparison->Revise No Revise->Formulation

Caption: A typical workflow for developing and testing a new formulation to enhance bioavailability.

References

Technical Support Center: Kalii Dehydrographolidi Succinas Nonlinear Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the nonlinear pharmacokinetic implications of Kalii Dehydrographolidi Succinas.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound, also known as Potassium dehydroandrographolide (B1139154) succinate (B1194679) (DAS), is a derivative of dehydroandrographolide, a compound extracted from the plant Andrographis paniculata.[1][2][3][4] It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and immunostimulatory properties, and is clinically used for treating conditions like viral pneumonia and upper respiratory tract infections.[1][2][3][4]

Q2: What does "nonlinear pharmacokinetics" mean in the context of this compound?

A2: Nonlinear pharmacokinetics for this compound means that as the dose of the drug is increased, its concentration in the blood (exposure) increases more than proportionally.[5] This is in contrast to linear pharmacokinetics, where exposure is directly proportional to the dose. This dose-dependent behavior is a critical consideration in preclinical and clinical development.[5]

Q3: What is the primary cause of the observed nonlinear pharmacokinetics?

A3: The primary cause is the saturation of metabolic enzymes responsible for breaking down the drug in the body.[5] At higher doses, these enzymes become saturated, leading to a decrease in the drug's clearance rate from the body and a disproportionate increase in its plasma concentration.[5]

Q4: Which enzymes are likely involved in the metabolism of this compound?

A4: While direct studies on this compound are limited, research on its parent plant, Andrographis paniculata, and its main active compound, andrographolide, suggests the involvement of cytochrome P450 (CYP) enzymes. Specifically, studies have shown interactions with CYP1A1, CYP2B, CYP2C9, and CYP3A4.[1][2][5] It is plausible that these enzymes are also involved in the metabolism of its succinate derivative.

Q5: What are the clinical and research implications of this nonlinearity?

A5: The key implication is that predicting the drug's behavior at different doses becomes more complex. A small increase in dose can lead to a much larger, potentially toxic, increase in drug concentration. Conversely, at very low doses, the drug might be cleared too quickly to be effective. For clinical use, this suggests that multiple small doses might be more effective and safer than a single large dose to maintain a therapeutic concentration without reaching toxic levels.[5] In a research setting, it necessitates careful dose selection and study design to accurately characterize the drug's pharmacokinetic profile.

Troubleshooting Guide

Issue 1: High variability in pharmacokinetic data between subjects at the same dose level.

  • Possible Cause 1: Genetic Polymorphisms in Metabolic Enzymes.

    • Explanation: Variations in the genes encoding for CYP enzymes (like CYP2C9 and CYP3A4) can lead to differences in metabolic capacity between individuals, causing significant variability in drug exposure.

    • Troubleshooting Steps:

      • Consider genotyping study subjects for relevant CYP polymorphisms.

      • Stratify data analysis based on genotype to identify patterns.

      • If using animal models, select inbred strains to minimize genetic variability.

  • Possible Cause 2: Co-administration of other compounds.

    • Explanation: Other substances, including other herbal components in a non-purified extract or other medications, can inhibit or induce the activity of metabolic enzymes, altering the pharmacokinetics of this compound.

    • Troubleshooting Steps:

      • Ensure a detailed record of all co-administered substances is maintained.

      • If possible, conduct studies with the pure compound to establish a baseline.

      • Perform in vitro studies to screen for potential interactions with co-administered drugs.

Issue 2: Inconsistent or unexpected dose-exposure relationship in preclinical models.

  • Possible Cause 1: Saturation of transporters.

    • Explanation: Besides metabolic enzymes, transporter proteins involved in the absorption, distribution, and excretion of the drug can also become saturated at higher doses, contributing to nonlinearity.

    • Troubleshooting Steps:

      • Conduct bidirectional permeability assays (e.g., using Caco-2 cells) to investigate the role of efflux transporters like P-glycoprotein.

      • Evaluate the impact of known transporter inhibitors on the pharmacokinetics of the compound.

  • Possible Cause 2: Issues with drug formulation and solubility at higher doses.

    • Explanation: The solubility of the compound in the dosing vehicle may be limited. At higher intended doses, the compound may not be fully dissolved, leading to lower-than-expected exposure.

    • Troubleshooting Steps:

      • Verify the solubility of this compound in the chosen vehicle at the highest concentration to be administered.

      • Consider using enabling formulations (e.g., with cyclodextrins or as a nanosuspension) for higher dose groups to ensure complete dissolution.

Issue 3: Difficulty in establishing a clear pharmacokinetic-pharmacodynamic (PK/PD) relationship.

  • Possible Cause: Complex interplay of active metabolites.

    • Explanation: The parent drug may be converted into one or more active metabolites. The nonlinear formation of these metabolites can complicate the correlation between the concentration of the parent drug and the observed pharmacological effect.

    • Troubleshooting Steps:

      • Develop and validate bioanalytical methods to quantify potential major metabolites in plasma and tissues.

      • Characterize the pharmacological activity of the identified metabolites.

      • Develop a PK/PD model that incorporates the parent drug and its active metabolites.

Data Presentation

Table 1: Summary of Dose-Dependent Pharmacokinetic Parameters of this compound (DAS) in Healthy Volunteers

Parameter80 mg Dose160 mg Dose320 mg Dose
Cmax (mg/L) 4.8212.8526.90
AUC0-12 (mg·h/L) 6.1816.9540.65
Clearance (mL/min) 13.279.608.07
t1/2 (h) ~1.51 - 1.89~1.51 - 1.89~1.51 - 1.89

Data adapted from a study in healthy Chinese volunteers.[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

  • Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., 5% dextrose solution) to achieve the desired concentrations for intravenous administration.

  • Dose Groups:

    • Group 1: Low dose (e.g., 20 mg/kg)

    • Group 2: Medium dose (e.g., 40 mg/kg)

    • Group 3: High dose (e.g., 80 mg/kg)

  • Administration: Administer the drug via intravenous (IV) bolus injection through the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or retro-orbital sinus at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Collect samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sample Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, Clearance, Vd, t1/2) using non-compartmental analysis with software such as WinNonlin. Plot the parameters against the dose to assess dose-proportionality.

Mandatory Visualizations

nonlinear_pk_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation dose_selection Dose Range Selection (e.g., 80, 160, 320 mg) iv_admin Intravenous Administration dose_selection->iv_admin Dosing blood_sampling Serial Blood Sampling iv_admin->blood_sampling Timepoints bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis Plasma Samples pk_params Calculate PK Parameters (AUC, Cmax, CL) bioanalysis->pk_params Concentration Data dose_prop Assess Dose Proportionality pk_params->dose_prop nonlinearity Observation: Nonlinear PK dose_prop->nonlinearity Disproportionate Increase enzyme_sat Hypothesis: Metabolic Enzyme Saturation nonlinearity->enzyme_sat Inference

Caption: Workflow for identifying nonlinear pharmacokinetics.

metabolic_pathway cluster_drug Drug Administration cluster_metabolism Hepatic Metabolism (Phase I) cluster_metabolites Metabolite Formation & Excretion kds This compound (in circulation) cyp3a4 CYP3A4 kds->cyp3a4 High Dose -> Saturation cyp2c9 CYP2C9 kds->cyp2c9 other_cyps Other CYPs (e.g., CYP1A1, CYP2B) kds->other_cyps metabolites Hydroxylated/Demethylated Metabolites cyp3a4->metabolites cyp2c9->metabolites other_cyps->metabolites excretion Renal/Biliary Excretion metabolites->excretion

Caption: Postulated metabolic pathway of this compound.

References

"Kalii Dehydrographolidi Succinas" identifying and minimizing impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kalii Dehydrographolidi Succinas. The information provided is designed to help identify and minimize impurities during synthesis, analysis, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources:

  • Synthesis-Related Impurities: These are impurities that arise during the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts. For instance, residual andrographolide (B1667393) or succinic anhydride (B1165640) could be present.

  • Degradation Products: this compound, being an ester, is susceptible to degradation. Hydrolysis of the succinate (B1194679) ester bond is a primary degradation pathway, which can be influenced by pH, temperature, and moisture.[1] Andrographolide itself is known to be unstable in alkaline conditions.[1]

  • Contaminants: These are extraneous substances that may be introduced during production, handling, or storage, such as dust, microorganisms, or leachables from container-closure systems.

Q2: How can I detect and quantify impurities in my this compound sample?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in pharmaceutical substances like this compound. A typical approach involves a reversed-phase HPLC method with UV detection. Method validation according to ICH guidelines is crucial to ensure accuracy, precision, and specificity.

Q3: My HPLC chromatogram shows unexpected peaks. What are the common causes and how can I troubleshoot this?

Unexpected peaks in an HPLC chromatogram can be due to various reasons. A systematic approach is key to identifying the cause. Please refer to the HPLC Troubleshooting Guide below for detailed steps. Common causes include mobile phase contamination, issues with the sample preparation, column degradation, or system leaks.[2][3][4][5]

Q4: What are the best practices for minimizing the formation of impurities?

Minimizing impurity formation requires control over the entire lifecycle of the product:

  • Synthesis: Optimize reaction conditions (temperature, pH, reaction time) to minimize side reactions. Ensure the purity of starting materials and reagents.

  • Purification: Employ robust purification techniques, such as recrystallization or chromatography, to effectively remove process-related impurities.

  • Storage and Handling: Store this compound in well-closed containers at controlled room temperature, protected from light and moisture, to prevent degradation. The optimal pH for stability of andrographolide derivatives is in the acidic range (pH 3-5).[1]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No Peaks / Low Sensitivity 1. Detector lamp is off. 2. Incorrect detector wavelength. 3. No sample injected. 4. Mobile phase flow interrupted.1. Turn on the detector lamp. 2. Verify the correct wavelength for this compound. 3. Check autosampler vials for sufficient sample volume and absence of air bubbles. Manually inject a standard to confirm. 4. Check for leaks, ensure mobile phase reservoirs are not empty, and purge the pump.[2]
Ghost Peaks / Spurious Peaks 1. Contaminated mobile phase or glassware. 2. Impurities in the injection solvent. 3. Carryover from previous injections. 4. Air bubbles in the detector.1. Prepare fresh mobile phase using high-purity solvents and water. Clean all glassware thoroughly. 2. Dissolve the sample in the mobile phase whenever possible. 3. Run a blank gradient to check for carryover. Implement a robust needle wash method. 4. Degas the mobile phase and purge the system.
Peak Tailing 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Column degradation (void formation). 4. Dead volume in the system.1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH or use a different column chemistry. 3. Replace the column. 4. Check all fittings and connections for proper installation.
Peak Splitting or Broadening 1. Clogged column frit. 2. Sample solvent incompatible with the mobile phase. 3. Column void or degradation. 4. Co-eluting impurities.1. Reverse and flush the column. If the problem persists, replace the inlet frit or the column.[3] 2. Ensure the injection solvent is weaker than or the same as the mobile phase. 3. Replace the column. 4. Optimize the chromatographic method to improve resolution.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction (inconsistent flow rate). 4. Column aging.1. Prepare mobile phase carefully and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks and service the pump if necessary. 4. Use a new column to verify.

Data Presentation

The following tables provide an example of how to present data related to impurity analysis of this compound. Note: The values presented are for illustrative purposes only and should be established for your specific product and process.

Table 1: Typical Impurity Profile

Impurity Retention Time (min) Relative Retention Time (RRT) Acceptance Criterion (%)
Andrographolide8.50.75≤ 0.15
Succinic Acid2.10.18≤ 0.20
Unknown Impurity 110.20.90≤ 0.10
Unknown Impurity 213.61.20≤ 0.10
Total Impurities--≤ 0.50

Table 2: Forced Degradation Study Summary

Stress Condition Treatment Assay (%) Total Impurities (%) Major Degradant (RRT)
Acid Hydrolysis0.1 M HCl, 60°C, 24h92.56.80.75
Base Hydrolysis0.1 M NaOH, 25°C, 4h85.114.20.75
Oxidation3% H₂O₂, 25°C, 24h98.21.51.15
Thermal80°C, 48h99.10.81.20
Photolytic1.2 million lux hours99.50.4-

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol describes a general reversed-phase HPLC method for the determination of related substances in this compound.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 70 30
      25 30 70
      30 30 70
      31 70 30

      | 40 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector Wavelength: 225 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: Mobile Phase A : Acetonitrile (50:50, v/v)

    • Test Solution: Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a concentration of 1.0 mg/mL.

  • System Suitability:

    • Inject a standard solution containing this compound and a known impurity.

    • The resolution between the two peaks should be not less than 2.0.

    • The tailing factor for the this compound peak should be not more than 1.5.

    • The relative standard deviation for six replicate injections of the standard solution should be not more than 2.0%.

Visualizations

Potential Impurity Formation Pathways cluster_synthesis Synthesis-Related cluster_degradation Degradation-Related A Andrographolide C Dehydroandrographolide Disuccinate (Intermediate) A->C B Succinic Anhydride B->C F Residual Succinic Anhydride B->F Excess Reagent D This compound (Final Product) C->D KOH E Unreacted Andrographolide C->E Incomplete Reaction G Side Reaction By-products C->G Side Reactions H This compound I Andrographolide H->I Hydrolysis (H₂O, pH) J Potassium Succinate H->J Hydrolysis (H₂O, pH) K Oxidative Degradants H->K Oxidation

Caption: Potential Impurity Formation Pathways.

Impurity Identification Workflow A Unexpected Peak Observed in HPLC B System Check A->B C Inject Blank (Mobile Phase) B->C Is it the system? D Inject Standard Solution B->D Is it the method? E Peak Persists? C->E G Evaluate Sample D->G Check F Source is Mobile Phase or System Contamination E->F Yes E->G No H Review Sample Preparation G->H Is it sample prep? I Perform Forced Degradation G->I Is it a degradant? J Impurity Identification (LC-MS, NMR) H->J I->J

Caption: Impurity Identification Workflow.

References

"Kalii Dehydrographolidi Succinas" protocol for assessing purity (e.g., >98%)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of Kalii Dehydrographolidi Succinas (also known as Potassium Dehydroandrographolide Succinate) to a standard of >98%.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment of this compound?

A1: RP-HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a relatively polar compound, RP-HPLC is ideal. The stationary phase is non-polar (commonly a C18 column), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The main component, being more polar, will elute earlier than non-polar impurities, allowing for accurate quantification of purity based on the area of the chromatographic peaks.

Q2: What is a suitable HPLC method for the routine purity analysis of this compound?

A2: A common method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent (such as methanol (B129727) or acetonitrile). Detection is typically performed using a UV detector.[1]

Q3: What are the potential degradation products or impurities I should be aware of?

A3: Degradation of this compound can occur, and an HPLC-ESI-MS/MS method has identified at least three major degradation products.[1] While specific process-related impurities depend on the synthesis route, it is crucial to develop a stability-indicating method that can separate the main compound from any potential degradants or by-products.

Q4: How can I prepare the sample and reference standard for analysis?

A4: Accurately weigh a known amount of the this compound sample and a reference standard. Dissolve them in a suitable solvent, typically the mobile phase or a mixture of water and the organic modifier used in the mobile phase, to a known concentration. Ensure complete dissolution, using sonication if necessary. Filter the solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from damaging the HPLC system.

Experimental Protocol: Purity Determination by HPLC

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm or 0.22 µm).

  • HPLC grade solvents (Methanol, Acetonitrile, Water).

  • Analytical grade reagents (Ammonium acetate, Potassium dihydrogen phosphate, Formic acid).

  • This compound reference standard (>99.5% purity).

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 5 mM Ammonium Acetate (pH 3.0, adjusted with Formic Acid)B: Methanol[1]
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 223 nm (based on related compounds)
Injection Volume 10 µL

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 5 mM solution. Adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC grade Methanol.

  • Reference Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the initial mobile phase composition (90:10 A:B) to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the reference standard solution five times to check for system suitability (RSD of peak area and retention time should be <2%).

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of organic solvent and then store it in an appropriate solvent (e.g., methanol/water mixture).

5. Calculation of Purity: The purity is calculated by the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - No sample injected (air bubble in syringe).- Incorrect vial position in autosampler.- Detector lamp is off.- Check for air bubbles in the syringe; prime the injector.- Verify correct vial placement.- Ensure the detector lamp is on and warmed up.
Peak Tailing - Column overload.- Secondary interactions with the stationary phase.- Low mobile phase pH for a basic compound.- Reduce the sample concentration.- Use a highly deactivated (end-capped) C18 column.- Adjust the mobile phase pH.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuating column temperature.- Pump malfunction or leaks.- Prepare mobile phase fresh and consistently.- Use a column oven to maintain a stable temperature.- Check for leaks in the system; purge the pump.
High Backpressure - Blockage in the system (guard column, column frit, or tubing).- Precipitated buffer in the mobile phase.- Replace the guard column or filter.- Back-flush the column (disconnect from the detector).- Ensure the mobile phase is well-dissolved and filtered.
Extra or Ghost Peaks - Contamination in the mobile phase or sample.- Carryover from a previous injection.- Use fresh, high-purity solvents.- Run a blank injection to check for contamination.- Implement a needle wash step in the injection sequence.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solution Prepare Mobile Phase & Sample/Standard Solutions filter_solution Filter Solutions (0.45 µm) prep_solution->filter_solution equilibrate Equilibrate System filter_solution->equilibrate inject_blank Inject Blank equilibrate->inject_blank system_suitability System Suitability (5x Standard Injections) inject_blank->system_suitability inject_sample Inject Sample (2x) system_suitability->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report (>98%) calculate->report G cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Issue Identified high_pressure High Pressure? start->high_pressure peak_tailing Peak Tailing? start->peak_tailing rt_shift RT Shifting? start->rt_shift check_blockage Check for Blockages (frit, guard column) high_pressure->check_blockage Yes check_concentration Reduce Concentration Adjust pH check_mobile_phase Check Mobile Phase Prep & Column Temperature peak_tailing->check_concentration Yes rt_shift->check_mobile_phase Yes

References

Validation & Comparative

A Comparative Guide to the Antiviral Efficacy of Kalii Dehydrographolidi Succinas and Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of Kalii Dehydrographolidi Succinas (Potassium Dehydrographolide Succinate) and its parent compound, andrographolide (B1667393). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential of these compounds.

Overview of the Compounds

Andrographolide is a labdane (B1241275) diterpenoid that is the main bioactive component of the medicinal plant Andrographis paniculata. It has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] this compound is a water-soluble derivative of andrographolide and is used clinically in some regions for the treatment of viral pneumonia and upper respiratory tract infections due to its reported immunostimulatory, anti-infective, and anti-inflammatory effects.[3]

Quantitative Comparison of Antiviral Activity

The following tables summarize the available quantitative data on the in vitro antiviral efficacy of andrographolide and this compound against various viruses. It is important to note that direct comparative studies are limited, and the existing data for this compound is sparse compared to andrographolide.

Table 1: Antiviral Efficacy of Andrographolide Against Various Viruses

Virus Family/SpeciesVirus Strain(s)Cell LineEfficacy Metric (IC₅₀/EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/IC₅₀)Reference(s)
Coronaviridae SARS-CoV-2Calu-3IC₅₀: 0.034 µM13.2–81.5 µM>380[4][5]
Orthomyxoviridae Influenza A (H9N2, H5N1, H1N1)MDCKEC₅₀: 7.2–15.2 µM-51–109[6][7]
Retroviridae HIV-1TZM-blIC₅₀: 0.59 µM--[2]
Herpesviridae Herpes Simplex Virus 1 (HSV-1)VeroIC₅₀: 8.28 µg/mL--[2]
Flaviviridae Dengue Virus 2 (DENV-2)HepG2, HeLaEC₅₀: 21.304 µM, 22.739 µM--[1]

Table 2: Comparative Antiviral Efficacy of Andrographolide and this compound Against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

CompoundVirus Strain(s)Cell LineEC₅₀ (µmol/L)Selectivity Index (SI)Reference(s)
AndrographolideGD-HD, XH-GD, NADC30-like HNhxMarc-14511.7–15.38.3–10.8[[“]]
This compoundGD-HD, XH-GD, NADC30-like HNhxMarc-14557.1–85.4344–515[[“]]

Note: A higher Selectivity Index (SI) indicates a more favorable safety profile, suggesting that the compound is more potent against the virus than it is toxic to the host cells.

Mechanisms of Antiviral Action

Andrographolide exerts its antiviral effects through multiple mechanisms, often targeting both viral and host factors. In contrast, the mechanism of this compound has been less explored, with current data suggesting some distinct characteristics.

Andrographolide

Andrographolide has been shown to interfere with various stages of the viral life cycle, including:

  • Inhibition of Viral Entry: For some viruses, andrographolide can prevent attachment and entry into host cells.[2]

  • Inhibition of Viral Replication: It can inhibit viral gene expression and genome replication.[1]

  • Inhibition of Viral Protein Synthesis and Maturation: Andrographolide can disrupt the production of functional viral proteins.[1]

  • Modulation of Host Immune and Inflammatory Responses: A key mechanism of andrographolide is its ability to suppress pro-inflammatory signaling pathways, such as the NF-κB and JAK-STAT pathways, which are often hijacked by viruses to facilitate their replication and cause pathology.[9]

andrographolide_pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_pathways Signaling Pathways cluster_response Cellular Response virus Virus nfkb NF-κB Pathway virus->nfkb jak_stat JAK-STAT Pathway virus->jak_stat inflammation Pro-inflammatory Cytokines nfkb->inflammation viral_replication Viral Replication nfkb->viral_replication jak_stat->inflammation jak_stat->viral_replication andrographolide Andrographolide andrographolide->nfkb andrographolide->jak_stat kds_pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_pathways Signaling Pathway cluster_response Cellular Response virus Virus (e.g., PRRSV) nfkb NF-κB Pathway virus->nfkb inflammation Pro-inflammatory Cytokines nfkb->inflammation viral_replication Viral Replication nfkb->viral_replication kds Kalii Dehydrographolidi Succinas kds->virus Direct Interaction kds->nfkb experimental_workflow cluster_setup Experimental Setup cluster_procedure Antiviral Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Calu-3, Marc-145) infection 3. Viral Infection of Cells cell_culture->infection virus_prep 2. Virus Preparation & Titration virus_prep->infection treatment 4. Treatment with Compound infection->treatment incubation 5. Incubation treatment->incubation efficacy 6. Efficacy Evaluation (e.g., Plaque Assay, IFA) incubation->efficacy cytotoxicity 7. Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity calculation 8. Calculation of IC₅₀/EC₅₀ and SI efficacy->calculation cytotoxicity->calculation

References

A Comparative Analysis of Cytotoxicity: Kalii Dehydrographolidi Succinas versus Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro cytotoxicity of Kalii Dehydrographolidi Succinas and its parent compound, andrographolide (B1667393). The information presented is based on experimental data from scientific literature, offering insights into their respective safety profiles at the cellular level.

Executive Summary

This compound, a water-soluble derivative of andrographolide, exhibits significantly lower in vitro cytotoxicity compared to andrographolide. This suggests a potentially wider therapeutic window for this compound. The following sections present a comprehensive breakdown of the available data, experimental methodologies, and the cellular pathways implicated in the cytotoxic effects of these compounds.

Quantitative Cytotoxicity Data

A direct comparative study on Marc-145 cells demonstrated a stark difference in the cytotoxic profiles of andrographolide and this compound, as detailed in the table below.

CompoundCell LineAssay50% Cytotoxic Concentration (CC50)Reference
AndrographolideMarc-145MTT126.8 µmol/L
This compoundMarc-145MTT29,409 µmol/L

This substantial difference in CC50 values, with this compound being over 230 times less cytotoxic in this specific cell line, underscores its improved safety profile at a cellular level. It is important to note that the cytotoxic effects of andrographolide can vary depending on the cell line. For instance, IC50 values for andrographolide in different cancer cell lines have been reported to range from 2.25 to 44.25 µM.[1]

Experimental Protocols

The most common method utilized to assess the cytotoxicity of both compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

MTT Assay Protocol for Cytotoxicity Determination

This protocol is a generalized representation based on common laboratory practices.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/mL) and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound and andrographolide in a complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add a sterile MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 4 hours.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50/IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine CC50/IC50 calculate_viability->determine_ic50

Fig. 1: Workflow of the MTT Cytotoxicity Assay.

Signaling Pathways in Andrographolide-Induced Cytotoxicity

Andrographolide exerts its cytotoxic effects, particularly in cancer cells, through the modulation of various signaling pathways, leading to apoptosis (programmed cell death) and cell cycle arrest. While specific pathways for this compound-induced cytotoxicity are less documented, likely due to its lower cytotoxic potential, understanding the mechanisms of andrographolide provides a valuable reference.

Andrographolide has been shown to influence the following key pathways:

  • NF-κB Pathway: Andrographolide can inhibit the activation of NF-κB, a crucial transcription factor involved in inflammation and cell survival.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Andrographolide can suppress this pathway, leading to anti-proliferative effects.[3]

  • JAK/STAT Pathway: By inhibiting the JAK/STAT pathway, andrographolide can interfere with cytokine signaling and induce apoptosis in cancer cells.[3]

  • MAPK Pathways: Andrographolide can modulate various MAPK pathways, including ERK, JNK, and p38, which are involved in stress responses and apoptosis.

  • Wnt/β-catenin Pathway: Inhibition of this pathway by andrographolide has been implicated in its anti-cancer effects.[3]

Andrographolide_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes andro Andrographolide nfkb NF-κB Pathway andro->nfkb Inhibits pi3k PI3K/Akt/mTOR Pathway andro->pi3k Inhibits jak_stat JAK/STAT Pathway andro->jak_stat Inhibits mapk MAPK Pathways andro->mapk Modulates wnt Wnt/β-catenin Pathway andro->wnt Inhibits apoptosis Apoptosis nfkb->apoptosis anti_proliferative Anti-proliferative Effects pi3k->anti_proliferative jak_stat->apoptosis mapk->apoptosis wnt->anti_proliferative cell_cycle_arrest Cell Cycle Arrest anti_proliferative->cell_cycle_arrest

Fig. 2: Signaling Pathways Modulated by Andrographolide.

Conclusion

The available evidence strongly indicates that this compound possesses a significantly more favorable in vitro cytotoxicity profile than its parent compound, andrographolide. This reduced cytotoxicity, demonstrated by a substantially higher CC50 value, suggests that this compound may offer a safer alternative in therapeutic applications. While andrographolide's cytotoxic mechanisms against various cell lines, particularly cancer cells, are well-documented and involve the modulation of multiple key signaling pathways, further research is needed to fully elucidate the cellular and molecular interactions of this compound. The provided experimental protocols serve as a foundation for such future investigations. This comparative guide aims to equip researchers with the necessary information to make informed decisions in their drug development and scientific research endeavors.

References

A Comparative Analysis of the Antiviral Activity of Kalii Dehydrographolidi Succinas and Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antiviral activities of Kalii Dehydrographolidi Succinas (also known as Potassium Dehydroandrographolide Succinate or PDS) and its parent compound, andrographolide (B1667393). The data presented herein is intended to inform research and development efforts in the field of antiviral therapeutics.

Executive Summary

Andrographolide, a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, has demonstrated a broad spectrum of antiviral activities. This compound, a water-soluble derivative of andrographolide, has also been investigated for its antiviral properties. This guide consolidates available experimental data to facilitate a direct comparison of their potency and mechanisms of action. The primary comparative data available is against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), which shows andrographolide to be more potent in terms of its 50% effective concentration (EC50). However, this compound exhibits a significantly higher selectivity index, suggesting a better safety profile in the tested cell lines. Both compounds appear to exert their antiviral effects, at least in part, through the inhibition of the NF-κB signaling pathway. Notably, this compound has been shown to directly interact with PRRSV particles, a mechanism not observed for andrographolide in the same study.

Quantitative Data Summary

The following table summarizes the available 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for andrographolide and this compound against various viral strains. It is important to note that direct comparative data for viruses other than PRRSV is limited in the current scientific literature.

CompoundVirusVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Andrographolide Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)GD-HDMarc-14511.75126.810.8[1]
XH-GDMarc-14515.29126.88.3[1]
NADC30-likeMarc-14512.03126.810.5[1]
GD-HDPAMs32.98173.25.25[1]
Herpes Simplex Virus-1 (HSV-1)-Vero8.28 µg/mL (~23.6 µM)--[2]
Dengue Virus (DENV2)-HepG221.304--[2]
Dengue Virus (DENV2)-HeLa22.739--[2]
SARS-CoV-2-Calu-30.03458.031707[2][3]
This compound (PDS) Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)GD-HDMarc-14557.1529,409515[1]
XH-GDMarc-14585.4129,409344[1]
NADC30-likeMarc-14563.2729,409465[1]
GD-HDPAMs47.169359198.4[1]

Note: The EC50 value for Andrographolide against HSV-1 was provided in µg/mL and has been approximately converted to µM for comparison.

Experimental Protocols

The following is a representative protocol for determining the antiviral activity and cytotoxicity of the compounds, based on the methodology used in the comparative study against PRRSV[1].

Cell Lines and Virus
  • Cell Lines: Marc-145 (a monkey kidney cell line) and primary porcine alveolar macrophages (PAMs) were used. Marc-145 cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS). PAMs were cultured in RPMI-1640 medium with 10% FBS.

  • Virus Strains: The study utilized three type 2 PRRSV strains: GD-HD, XH-GD, and a NADC30-like strain.

Cytotoxicity Assay (MTT Assay)
  • Cells (Marc-145 or PAMs) were seeded in 96-well plates.

  • After 24 hours, the cells were treated with serial dilutions of andrographolide or this compound for 72 hours.

  • The cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • The absorbance was measured at 490 nm, and the 50% cytotoxic concentration (CC50) was calculated.

Antiviral Activity Assay (Indirect Immunofluorescence Assay - IFA)
  • Marc-145 cells or PAMs were seeded in 96-well plates and infected with PRRSV at a specified multiplicity of infection (MOI).

  • The infected cells were then treated with various concentrations of the test compounds.

  • After a 24-hour incubation period, the cells were fixed with 4% paraformaldehyde.

  • The cells were then permeabilized and incubated with a primary antibody specific to the PRRSV nucleocapsid (N) protein.

  • Following washing steps, a fluorescein (B123965) isothiocyanate (FITC)-conjugated secondary antibody was added.

  • The number of infected cells (fluorescent cells) was counted under a fluorescence microscope.

  • The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of viral replication, was calculated.

Signaling Pathways and Mechanisms of Action

Both andrographolide and this compound have been shown to inhibit the activation of the NF-κB signaling pathway, which is a key regulator of the inflammatory response often triggered by viral infections[1]. By suppressing NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating virus-induced inflammation.

A key difference in their mechanism of action was observed in the study against PRRSV. This compound was found to directly interact with PRRSV particles, suggesting a virucidal effect or an inhibition of viral entry. In contrast, andrographolide did not demonstrate this direct interaction in the same experimental setup[1].

G cluster_workflow Experimental Workflow for IC50 Determination A Seed Host Cells (e.g., Marc-145) B Infect Cells with Virus (e.g., PRRSV) A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 24-72 hours C->D E Assess Viral Replication (e.g., IFA, Plaque Assay) D->E F Assess Cell Viability (e.g., MTT Assay) D->F G Calculate IC50/EC50 E->G H Calculate CC50 F->H I Determine Selectivity Index (SI = CC50 / IC50) G->I H->I

Caption: A generalized workflow for determining the IC50/EC50 and CC50 values of antiviral compounds.

G cluster_pathway Inhibition of NF-κB Signaling Pathway cluster_nucleus Virus Viral Infection IKK IKK Complex Virus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Andro Andrographolide & This compound Andro->IKK inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of the compounds.

References

A Comparative Analysis of Cytotoxicity: Kalii Dehydrographolidi Succinas vs. Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of Kalii Dehydrographolidi Succinas and its parent compound, andrographolide (B1667393). The data presented is intended to assist researchers in evaluating these compounds for further investigation in drug development.

Introduction to the Compounds

Andrographolide is a labdane (B1241275) diterpenoid that is the primary bioactive component of the plant Andrographis paniculata. It is known for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. However, its poor water solubility can limit its therapeutic application.

This compound, also known as Potassium Dehydroandrographolide Succinate, is a water-soluble derivative of andrographolide. It is one of several derivatives developed to improve the pharmacokinetic properties of the parent compound. Commercially, it is available in preparations such as "chuanhuning".[1][2] This guide focuses on the comparative cytotoxicity (CC50) of these two compounds in various cell lines.

Comparative Cytotoxicity Data (CC50)

The half-maximal cytotoxic concentration (CC50) is a critical measure of a compound's toxicity to cells. The following tables summarize the available CC50 data for andrographolide in various cell lines. Direct comparative studies on the CC50 of this compound against andrographolide in a wide range of cell lines are limited in the reviewed literature. However, a study by a research group provided a comparison of the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50), which offers an indirect comparison of their cytotoxicity.

Table 1: CC50 Values of Andrographolide in Various Cell Lines

Cell LineCell TypeCC50 (µM)Reference
A549Human Lung Carcinoma>100[3]
BHK-21Baby Hamster Kidney>500[3]
VeroAfrican Green Monkey Kidney>500[3]
HEK293T/17Human Embryonic Kidney>500[3]
P3HR1Human Burkitt's Lymphoma45.3 ± 2.5[4]
AGS-EBVHuman Gastric Adenocarcinoma38.7 ± 1.8[4]
HONE1-EBVHuman Nasopharyngeal Carcinoma42.1 ± 2.1[4]
MCF-7Human Breast Adenocarcinoma63.19 ± 0.03 (24h), 32.90 ± 0.02 (48h), 31.93 ± 0.04 (72h)[2]
MDA-MB-231Human Breast Adenocarcinoma65 ± 0.02 (24h), 37.56 ± 0.03 (48h), 30.56 ± 0.03 (72h)[2]
DBTRG-05MGHuman Glioblastoma>200 (72h)
SVGp12Human Normal Glial Cells>200 (72h)

Table 2: Comparative Antiviral Activity and Selectivity Index of Andrographolide and Potassium Dehydroandrographolide Succinate (PDS) in Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) Infected Cells

CompoundCell TypeEC50 (µmol/L)Selectivity Index (SI = CC50/EC50)
AndrographolideMarc-14511.7 - 15.38.3 - 10.8
PDSMarc-14557.1 - 85.4344 - 515
AndrographolidePrimary PAMsNot specifiedNot specified
PDSPrimary PAMsNot specifiedNot specified

Note: A higher selectivity index indicates a more favorable safety profile, suggesting that the compound is more effective at inhibiting viral replication at concentrations that are less toxic to the cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relationship between andrographolide and its derivative, as well as a typical workflow for determining CC50 values.

G Relationship and Evaluation cluster_0 Compound Relationship cluster_1 Cytotoxicity Evaluation Andrographolide Andrographolide KDS Kalii Dehydrographolidi Succinas Andrographolide->KDS Chemical Modification (improves water solubility) CellLines Cell Lines MTT_Assay MTT Assay CellLines->MTT_Assay CC50_Data CC50 Data (Comparison) MTT_Assay->CC50_Data

Caption: Relationship between Andrographolide and its derivative, and the evaluation process.

G Experimental Workflow for CC50 Determination start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add serial dilutions of Andrographolide or KDS plate_cells->add_compound incubate_24_72h Incubate for 24-72 hours add_compound->incubate_24_72h add_mtt Add MTT reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization reagent incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_cc50 Calculate CC50 value read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: A typical workflow for determining the CC50 value using the MTT assay.

Experimental Protocols

The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity.

MTT Assay Protocol for CC50 Determination

1. Materials:

  • Cell line of interest
  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
  • Andrographolide and/or this compound
  • Phosphate-buffered saline (PBS), sterile
  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light.
  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).
  • 96-well flat-bottom sterile cell culture plates.
  • Multichannel pipette.
  • Microplate reader capable of measuring absorbance at 570 nm.

2. Cell Plating: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Dilute the cells in complete culture medium to the desired seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well, depending on the cell line's growth rate). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

3. Compound Treatment: a. Prepare a stock solution of the test compound (Andrographolide or this compound) in a suitable solvent (e.g., DMSO for andrographolide, water for this compound). b. Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. c. After the 24-hour incubation of the cell plate, carefully remove the medium from each well. d. Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include wells with medium only (blank) and wells with cells treated with vehicle control (e.g., DMSO at the same concentration as in the highest compound concentration). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

4. MTT Assay: a. After the incubation period, add 10-20 µL of the MTT stock solution (5 mg/mL) to each well. b. Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals. c. After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before removing the supernatant. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. The absorbance values are proportional to the number of viable cells. c. Calculate the percentage of cell viability for each concentration using the following formula:

  • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control cells - Absorbance of blank)] x 100 d. Plot the percentage of cell viability against the logarithm of the compound concentration. e. Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by non-linear regression analysis of the dose-response curve.

References

"Kalii Dehydrographolidi Succinas" therapeutic index calculation and comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Kalii Dehydrographolidi Succinas, a derivative of the natural compound andrographolide (B1667393), against a commercially available antiviral agent, Favipiravir (B1662787). The therapeutic index is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher therapeutic index indicates a wider margin of safety for a drug. This comparison is based on available preclinical data to inform research and drug development professionals.

Comparative Therapeutic Index

The therapeutic index is calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective concentration (EC50). A higher therapeutic index suggests a more favorable safety profile.

CompoundLD50 (Mice, Oral)EC50 (in vitro)Calculated Therapeutic Index (LD50/EC50)
This compound (as Andrographolide complex)>2000 mg/kg[1]57.1 - 85.4 µmol/L (against PRRSV)Calculation not directly feasible due to unit mismatch and use of a related compound's LD50. A qualitative assessment suggests a potentially high therapeutic index.
Favipiravir>2000 mg/kg[2][3]Varies by virus (e.g., 50 mg/kg for Influenza B in mice)[4]>40

Note: The therapeutic index for this compound is presented as a qualitative assessment. A direct calculation is not feasible due to the LD50 being for an andrographolide complex and the EC50 being an in vitro measurement in µmol/L against a specific virus (Porcine reproductive and respiratory syndrome virus - PRRSV). However, the high LD50 of the related andrographolide complex suggests low toxicity.

Experimental Protocols

Determination of LD50 (Median Lethal Dose)

The LD50 values cited in this guide for both the andrographolide complex and Favipiravir were determined in mice through oral administration. A common experimental protocol for determining acute oral toxicity is the Up-and-Down Procedure (UDP), as described by OECD Test Guideline 425.

Experimental Workflow for LD50 Determination (UDP Method)

LD50_Workflow cluster_protocol LD50 Determination (Up-and-Down Procedure) start Start: Select initial dose animal1 Administer dose to a single mouse start->animal1 observe Observe for 48 hours (toxicity/survival) animal1->observe decision Outcome? observe->decision increase_dose Increase dose for next animal decision->increase_dose Survival decrease_dose Decrease dose for next animal decision->decrease_dose Toxicity/Mortality continue_test Continue with sequential animals (typically 4 more after the first reversal) increase_dose->continue_test decrease_dose->continue_test calculate Calculate LD50 using Maximum Likelihood Method continue_test->calculate end_point End: LD50 value calculate->end_point

Caption: Workflow for LD50 determination using the Up-and-Down Procedure.

In this method, animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This process is continued until a sufficient number of dose reversals have been observed, allowing for the statistical calculation of the LD50 with a reduced number of animals compared to traditional methods.

Determination of EC50 (Median Effective Concentration)

The EC50 value represents the concentration of a drug that produces 50% of the maximal effect. For antiviral drugs, this is often determined in vitro by measuring the reduction in viral replication or cytopathic effect in cell culture.

Experimental Workflow for In Vitro EC50 Determination

EC50_Workflow cluster_protocol In Vitro EC50 Determination cell_culture Seed host cells in multi-well plates add_compound Add serial dilutions of the test compound cell_culture->add_compound infect_cells Infect cells with the virus add_compound->infect_cells incubation Incubate for a defined period (e.g., 48 hours) infect_cells->incubation measure_effect Measure viral replication (e.g., qPCR, plaque assay, CPE) incubation->measure_effect dose_response Generate dose-response curve measure_effect->dose_response calculate_ec50 Calculate EC50 value dose_response->calculate_ec50 end_point End: EC50 value calculate_ec50->end_point

Caption: General workflow for determining the in vitro EC50 of an antiviral compound.

This protocol involves exposing virus-infected host cells to a range of concentrations of the drug. The effect of the drug on viral replication is then quantified, and the data is used to generate a dose-response curve from which the EC50 value is calculated.

Mechanism of Action: NF-κB Signaling Pathway

Andrographolide and its derivatives, including this compound, are known to exert their anti-inflammatory and antiviral effects in part through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8][9] Viral infections often activate the NF-κB pathway to promote viral replication and induce inflammation. By inhibiting this pathway, andrographolide derivatives can suppress both viral activity and the associated inflammatory response.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway in Viral Infection Virus Viral PAMPs (e.g., dsRNA) PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Virus->PRR activates IKK_complex IKK Complex PRR->IKK_complex activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_expression Pro-inflammatory & Viral Gene Transcription Nucleus->Gene_expression initiates Andrographolide Andrographolide Derivatives (e.g., this compound) Andrographolide->IKK_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.

This diagram illustrates how viral components are recognized by cellular receptors, leading to the activation of the IKK complex. This complex then phosphorylates IκB, an inhibitor of NF-κB, leading to its degradation and the release of NF-κB. Activated NF-κB translocates to the nucleus to induce the expression of genes involved in inflammation and viral replication. Andrographolide derivatives can inhibit the IKK complex, thereby blocking this entire cascade.

Conclusion

Based on the available preclinical data, both this compound (represented by its parent compound's derivative) and Favipiravir exhibit high LD50 values, indicating low acute toxicity. While a direct quantitative comparison of their therapeutic indices is challenging due to differing experimental conditions and endpoints, the data suggests that this compound holds promise as a therapeutic agent with a potentially favorable safety profile. Its mechanism of action through the inhibition of the NF-κB pathway provides a strong rationale for its observed anti-inflammatory and antiviral effects. Further studies are warranted to establish a definitive therapeutic index for this compound against specific viral respiratory pathogens and to directly compare its efficacy and safety with existing antiviral therapies in standardized preclinical models.

References

Comparative Analysis of the Anti-inflammatory Activity of Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Kalii Dehydrographolidi Succinas in comparison to standard anti-inflammatory agents.

This guide provides an objective comparative analysis of the anti-inflammatory activity of this compound, a derivative of the active compound found in the plant Andrographis paniculata. Its performance is evaluated against well-established anti-inflammatory drugs, Indomethacin (a non-steroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid), supported by available experimental data.

Executive Summary

This compound and its related compounds, dehydroandrographolide (B1139154) (DA) and andrographolide, have demonstrated significant anti-inflammatory properties. Their mechanism of action primarily involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the antioxidant Nrf2 pathway. While direct quantitative comparative data for this compound against standard drugs is limited, studies on the closely related compound, andrographolide, provide valuable insights into its potential efficacy. This guide synthesizes the available information to offer a comparative perspective for research and development purposes.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of this compound and the comparator drugs, Indomethacin and Dexamethasone, are mediated through distinct molecular pathways.

This compound and Related Compounds:

The anti-inflammatory action of this compound and its parent compounds is multi-targeted. It has been shown to:

  • Inhibit the NF-κB Pathway: This is a crucial signaling pathway that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Modulate MAPK Signaling: The MAPK pathways are involved in cellular responses to a variety of stimuli and play a key role in the production of inflammatory mediators.

  • Activate the Nrf2 Pathway: This pathway is a critical regulator of the cellular antioxidant response, and its activation can mitigate oxidative stress associated with inflammation.

Indomethacin (NSAID):

Indomethacin, a potent NSAID, primarily exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) .[1][2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Dexamethasone (Corticosteroid):

Dexamethasone is a synthetic glucocorticoid that acts by binding to the glucocorticoid receptor (GR) . The activated GR complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, such as those for cytokines and chemokines.

Quantitative Comparison of Anti-inflammatory Activity

Table 1: In Vitro Anti-inflammatory Activity of Andrographolide vs. NSAIDs

Inflammatory MediatorAndrographolide IC50 (µM)Indomethacin IC50 (µM)Diclofenac IC50 (µM)Ibuprofen IC50 (µM)Aspirin IC50 (µM)
Prostaglandin E2 (PGE2) 8.8---14.1
Nitric Oxide (NO) 7.4>200222>200>200
Tumor Necrosis Factor-α (TNF-α) 29.3>200>200>200>200
Interleukin-1β (IL-1β) 18.1>200>200>200>200
Interleukin-6 (IL-6) ->200>200>200>200

Data extracted from a study on andrographolide. Direct data for this compound may vary.

Experimental Protocols

This section details the methodologies for key experiments used to assess anti-inflammatory activity.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is based on the common methodology used to evaluate the inhibition of pro-inflammatory mediators in cell culture.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli.

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound, Indomethacin, or Dexamethasone for 1-2 hours.

    • LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.

    • After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory mediators such as PGE2, TNF-α, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The concentration of Nitric Oxide (NO) is measured using the Griess reagent.

    • The IC50 values are calculated from the dose-response curves.

Carrageenan-Induced Paw Edema in Rodents (In Vivo)

This is a classic in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Inducing Agent: Carrageenan solution (1% in saline).

  • Methodology:

    • Animals are divided into groups: vehicle control, positive control (Indomethacin or Dexamethasone), and this compound treated groups.

    • The test compounds are administered orally or intraperitoneally at specified doses.

    • After a set period (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes KDHS Kalii Dehydrographolidi Succinas KDHS->MAPK inhibits KDHS->IKK inhibits

Caption: Mechanism of Action of this compound.

G cluster_0 In Vitro Assay A Seed RAW 264.7 Cells B Pre-treat with Test Compounds A->B C Induce Inflammation with LPS B->C D Collect Supernatant C->D E Quantify Inflammatory Mediators (ELISA, Griess) D->E F Calculate IC50 E->F

Caption: In Vitro Anti-inflammatory Experimental Workflow.

G cluster_1 In Vivo Assay G Administer Test Compounds to Rats H Inject Carrageenan into Paw G->H I Measure Paw Volume (Plethysmometer) H->I J Calculate % Inhibition of Edema I->J

Caption: Carrageenan-Induced Paw Edema Experimental Workflow.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent with a multi-targeted mechanism of action focused on the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with industry-standard drugs like Indomethacin and Dexamethasone are currently limited, data from the closely related compound, andrographolide, suggest a potent inhibitory effect on a range of inflammatory mediators, in some cases exceeding that of common NSAIDs. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development to inform future investigations into this promising anti-inflammatory compound.

References

Validating the Mechanism of Action of Kalii Dehydrographolidi Succinas Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kalii Dehydrographolidi Succinas, an active component derived from Andrographis paniculata, and its purported mechanism of action in the context of inflammation and respiratory infections. While direct experimental validation using knockout models for this compound is not extensively documented in publicly available literature, this guide synthesizes the known mechanisms of its parent compound, andrographolide (B1667393), and proposes a framework for its validation through knockout models. The performance is compared with established anti-inflammatory and antiviral agents.

Mechanism of Action: A Comparative Overview

This compound is recognized for its immunostimulatory, anti-infective, and anti-inflammatory properties, making it a widely used treatment for viral pneumonia and upper respiratory tract infections.[1][2] The anti-inflammatory effects are largely attributed to the actions of its core structure, andrographolide, which is known to modulate key signaling pathways involved in the inflammatory response.

The primary proposed mechanisms of action for andrographolide, and by extension this compound, involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

  • NF-κB Pathway Inhibition: Andrographolide has been shown to inhibit the activation of NF-κB, a critical regulator of the immune and inflammatory response. By preventing NF-κB's translocation to the nucleus, it reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]

  • Nrf2 Pathway Activation: Andrographolide activates the Nrf2 signaling pathway, which plays a crucial role in the antioxidant defense system.[5][6] This activation leads to the expression of antioxidant enzymes that protect cells from oxidative stress, a common feature of inflammatory conditions.

Comparison with Alternative Therapies

To provide context, the mechanism of this compound is compared with two standard anti-inflammatory drugs, Dexamethasone and Ibuprofen, and general antiviral agents for respiratory infections.

FeatureThis compound (inferred from Andrographolide)DexamethasoneIbuprofenGeneral Antiviral Agents (for Respiratory Infections)
Primary Target(s) NF-κB, Nrf2/Keap1Glucocorticoid ReceptorCyclooxygenase (COX-1 & COX-2) enzymesVarious viral proteins (e.g., neuraminidase, M2 protein, RNA polymerase)
Mechanism of Action Inhibits pro-inflammatory gene expression via NF-κB pathway suppression.[3][4] Activates antioxidant response via Nrf2 pathway.[5][6]Binds to glucocorticoid receptors, leading to the suppression of multiple inflammatory genes and pathways, including NF-κB.[4][7][8]Non-selectively inhibits COX enzymes, reducing the synthesis of prostaglandins (B1171923) which mediate pain, fever, and inflammation.[5][9]Inhibit viral replication at different stages: blocking viral entry, inhibiting genome replication, or preventing viral release.[10][11][12]
Therapeutic Effect Anti-inflammatory, Immunomodulatory, AntioxidantPotent Anti-inflammatory, ImmunosuppressiveAnalgesic, Anti-inflammatory, AntipyreticInhibition of viral growth and spread

Validating Mechanism of Action with Knockout Models: Proposed Experimental Protocols

The definitive validation of the role of NF-κB and Nrf2 in the therapeutic effects of this compound can be achieved using knockout (KO) mouse models. Below are detailed experimental protocols for such validation.

Protocol 1: Validating NF-κB Inhibition in an Acute Lung Injury Model

Objective: To determine if the anti-inflammatory effects of this compound in a model of acute lung injury are dependent on the inhibition of the NF-κB pathway.

Animal Models:

  • Wild-type (WT) C57BL/6 mice.

  • NF-κB p65 knockout (p65-/-) mice (or a conditional knockout to bypass embryonic lethality). Studies in knockout mice have demonstrated distinct functions for different members of the NF-κB family.[13]

Experimental Procedure:

  • Induction of Lung Injury: Administer intratracheal lipopolysaccharide (LPS) to both WT and p65-/- mice to induce acute lung injury.

  • Treatment Groups:

    • WT + Vehicle

    • WT + LPS + Vehicle

    • WT + LPS + this compound

    • p65-/- + LPS + Vehicle

    • p65-/- + LPS + this compound

  • Assessment of Inflammation (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure total and differential cell counts (neutrophils, macrophages). Quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Lung Histology: Perfuse and fix lungs for H&E staining to assess inflammatory cell infiltration and lung edema.

    • Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in lung tissue homogenates.

Expected Outcomes & Interpretation:

  • WT mice: this compound is expected to significantly reduce LPS-induced inflammatory cell infiltration, cytokine production, and lung edema.

  • p65-/- mice: The inflammatory response to LPS will be attenuated compared to WT mice. Critically, the protective effect of this compound observed in WT mice is expected to be significantly diminished or absent in p65-/- mice. This would indicate that the drug's anti-inflammatory action is largely mediated through the NF-κB p65 subunit.

Protocol 2: Validating Nrf2 Activation in an Oxidative Stress Model

Objective: To determine if the protective effects of this compound against oxidative stress are mediated by the activation of the Nrf2 pathway.

Animal Models:

  • Wild-type (WT) C57BL/6 mice.

  • Nrf2 knockout (Nrf2-/-) mice. Nrf2 deficiency results in increased sensitivity to oxidative stress.[1]

Experimental Procedure:

  • Induction of Oxidative Stress: Expose mice to a pro-oxidant challenge relevant to respiratory distress, such as hyperoxia or viral infection.

  • Treatment Groups:

    • WT + Vehicle

    • WT + Oxidative Stress + Vehicle

    • WT + Oxidative Stress + this compound

    • Nrf2-/- + Oxidative Stress + Vehicle

    • Nrf2-/- + Oxidative Stress + this compound

  • Assessment of Oxidative Stress and Antioxidant Response (at a relevant time point):

    • Tissue Homogenate Analysis: Measure levels of reactive oxygen species (ROS) and markers of oxidative damage (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine).

    • Western Blot and qPCR: Analyze the expression of Nrf2 target genes and proteins (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1)) in lung tissue.

    • Enzyme Activity Assays: Measure the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.

Expected Outcomes & Interpretation:

  • WT mice: this compound is expected to reduce markers of oxidative stress and increase the expression and activity of Nrf2-dependent antioxidant enzymes.

  • Nrf2-/- mice: These mice will likely exhibit a heightened response to the oxidative challenge. The protective effects of this compound against oxidative damage and its ability to induce antioxidant enzymes are expected to be significantly reduced or abolished in the Nrf2-/- mice. This would confirm that the drug's antioxidant effects are Nrf2-dependent.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the mechanisms of action and the experimental design, the following diagrams are provided in DOT language.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Viruses) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates KDGS Kalii Dehydrographolidi Succinas KDGS->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_active->Proinflammatory_Genes Activates

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates KDGS Kalii Dehydrographolidi Succinas KDGS->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Experimental_Workflow Animal_Models Select Animal Models (WT and KO mice) Induce_Pathology Induce Pathology (e.g., LPS-induced lung injury) Animal_Models->Induce_Pathology Treatment Administer Treatment (Vehicle or KDGS) Induce_Pathology->Treatment Assess_Outcomes Assess Outcomes (Inflammation, Oxidative Stress) Treatment->Assess_Outcomes Compare_Results Compare Results between WT and KO groups Assess_Outcomes->Compare_Results Conclusion Draw Conclusion on Mechanism of Action Compare_Results->Conclusion

Caption: General experimental workflow for validating the mechanism of action using knockout models.

Conclusion

While direct evidence is pending, the available data on andrographolide strongly suggest that this compound exerts its therapeutic effects through the modulation of the NF-κB and Nrf2 pathways. The use of knockout mouse models, as outlined in the proposed experimental protocols, provides a robust and definitive approach to validate these mechanisms. Such studies would not only solidify our understanding of this important therapeutic agent but also pave the way for the development of more targeted therapies for inflammatory and respiratory diseases. The comparative analysis with existing drugs highlights the unique dual action of this compound in combating both inflammation and oxidative stress.

References

Cross-Validation of Analytical Methods for Kalii Dehydrographolidi Succinas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and impurity profiling of Kalii Dehydrographolidi Succinas, a crucial step in drug development and quality control. Cross-validation of analytical methods ensures consistency, reliability, and accuracy of results across different laboratories, instruments, and personnel.[1][2] This document outlines the protocols and presents comparative data for two prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the intended purpose of the analysis (e.g., routine quality control, impurity profiling), the required sensitivity, and the available instrumentation. This section compares the performance of a robust HPLC-UV method and a high-sensitivity UPLC-MS method for the analysis of this compound. The following tables summarize the validation parameters for both methods, established in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Table 1: Comparison of Method Validation Parameters for this compound Assay

ParameterHPLC-UV MethodUPLC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 0.8%≤ 0.5%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 0.9%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL0.015 µg/mL-
Robustness RobustRobustNo significant impact on results

Table 2: Comparison of Impurity Profiling Capabilities

ParameterHPLC-UV MethodUPLC-MS MethodRemarks
Specificity/Selectivity GoodExcellentUPLC-MS provides mass confirmation of impurities.
Sensitivity for Impurities ModerateHighUPLC-MS can detect and identify trace-level impurities.
Peak Resolution GoodExcellentUPLC offers superior separation efficiency.
Identification of Unknowns LimitedYesMass spectral data is crucial for structural elucidation of novel impurities.[5]

Experimental Protocols

Detailed methodologies are essential for the successful transfer and cross-validation of analytical methods between laboratories.[1][6][7]

HPLC-UV Method for Assay of this compound
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a variable wavelength detector.

  • Column: Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm.

  • Mobile Phase: Acetonitrile and water (40:60, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound reference standard (1 mg/mL) is prepared in methanol (B129727). Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: System suitability is assessed by five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

UPLC-MS Method for Impurity Profiling
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 50 - 1000.

Visualizing the Workflow and Biological Context

Diagrams are provided to illustrate the cross-validation process and a relevant biological pathway associated with the therapeutic class of this compound.

cross_validation_workflow cluster_lab1 Sending Laboratory cluster_lab2 Receiving Laboratory cluster_comparison Data Comparison & Evaluation lab1_protocol Validated Analytical Method Protocol lab1_samples Prepare & Analyze Homogenous Samples lab1_protocol->lab1_samples lab2_protocol Receive & Review Protocol lab1_protocol->lab2_protocol lab1_data Generate Analytical Data lab1_samples->lab1_data compare_data Statistical Comparison of Results lab1_data->compare_data lab2_samples Receive & Analyze Homogenous Samples lab2_protocol->lab2_samples lab2_data Generate Analytical Data lab2_samples->lab2_data lab2_data->compare_data acceptance Meet Pre-defined Acceptance Criteria? compare_data->acceptance acceptance->lab1_protocol Successful acceptance->lab1_protocol Failed - Investigate report Final Cross-Validation Report acceptance->report

Caption: Workflow for Comparative Analytical Method Cross-Validation.

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 inflammatory_stimulus->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nf_kb_activation NF-κB Activation ikk->nf_kb_activation pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb_activation->pro_inflammatory_cytokines Transcription kds Kalii Dehydrographolidi Succinas kds->ikk Inhibition

References

Kalii Dehydrographolidi Succinas: A Comparative Guide to its Antiviral Efficacy, with a Focus on PRRSV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide Succinate (PDS), with a particular focus on its activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). The information presented herein is compiled from experimental data to support research and development in antiviral therapies.

Executive Summary

This compound, a water-soluble derivative of andrographolide (B1667393) extracted from the plant Andrographis paniculata, has demonstrated significant antiviral properties.[1] It is widely used in the treatment of viral pneumonia and upper respiratory tract infections.[1] Experimental evidence highlights its robust activity against various strains of PRRSV. The primary mechanisms of its antiviral action against PRRSV involve the suppression of the NF-κB signaling pathway and direct interaction with viral particles.[1] This guide offers a comparative analysis of its efficacy against different PRRSV strains and in relation to other potential antiviral compounds.

Comparative Efficacy Against PRRSV Strains

This compound (PDS) and its parent compound, Andrographolide (Andro), have been evaluated for their in vitro efficacy against several clinically relevant strains of Type 2 PRRSV. The following table summarizes the 50% effective concentration (EC50) and the selectivity index (SI), providing a quantitative comparison of their antiviral activity in Marc-145 cells.

CompoundPRRSV StrainEC50 (μmol/L)Selectivity Index (SI)Reference
This compound (PDS) GD-HD57.1515[1]
XH-GD85.4344[1]
NADC30-like HNhx63.2465[1]
Andrographolide (Andro) GD-HD11.710.8[1]
XH-GD15.38.3[1]
NADC30-like HNhx13.59.4[1]

Comparison with Other Antiviral Agents Against PRRSV

The following table provides a comparative overview of the in vitro efficacy of various natural compounds against PRRSV, offering a broader context for the therapeutic potential of this compound.

CompoundPRRSV StrainCell LineEC50 / IC50Selectivity Index (SI)
This compound (PDS) GD-HD, XH-GD, NADC30-likeMarc-14557.1 - 85.4 μmol/L (EC50)344 - 515
Andrographolide GD-HD, XH-GD, NADC30-likeMarc-14511.7 - 15.3 μmol/L (EC50)8.3 - 10.8
Hyperoside Not SpecifiedMarc-145 & PAMsNot SpecifiedNot Specified
Matrine Not SpecifiedMarc-145Not SpecifiedNot Specified
Lycopene HP-PRRSV & LP-PRRSVMarc-145 & PAMsNot SpecifiedNot Specified

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

PRRSV infection is known to activate the NF-κB signaling pathway, which is crucial for viral replication and the induction of pro-inflammatory cytokines.[2] The viral non-structural protein 2 (Nsp2) and the nucleocapsid (N) protein have been identified as key viral components that trigger the degradation of IκBα, leading to the nuclear translocation of NF-κB and the subsequent transcription of target genes.[3][4]

This compound and its parent compound, andrographolide, exert their anti-PRRSV effects by potently suppressing this NF-κB activation.[1] Andrographolide has been shown to covalently modify the p50 subunit of NF-κB, thereby inhibiting its DNA binding activity without affecting IκBα degradation.[5][6] This disruption of the NF-κB pathway mitigates the inflammatory response and inhibits viral replication.

PRRSV_NFkB_Pathway cluster_virus PRRSV cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRRSV PRRSV Nsp2 Nsp2 N_protein N Protein IKK IKK Complex Nsp2->IKK activate N_protein->IKK activate IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50 p65 IκBα IkB->NFkB_inactive inhibits NFkB_active p50 p65 NFkB_inactive->NFkB_active IκBα degradation NFkB_DNA NF-κB binding to DNA NFkB_active->NFkB_DNA translocates to nucleus PDS Kalii Dehydrographolidi Succinas (PDS) PDS->NFkB_active inhibits DNA binding Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_DNA->Proinflammatory_Cytokines promote Viral_Replication Viral Replication NFkB_DNA->Viral_Replication promote

Figure 1. PRRSV-induced NF-κB signaling and inhibition by PDS.

Experimental Protocols

In Vitro Antiviral Activity Assay

A standardized protocol for evaluating the in vitro antiviral activity of compounds against PRRSV is outlined below.

1. Cell and Virus Culture:

  • Cell Lines: Marc-145 (a monkey kidney cell line) and porcine alveolar macrophages (PAMs) are commonly used. Marc-145 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). PAMs are cultured in RPMI-1640 medium with 10% FBS.

  • Virus Strains: PRRSV strains (e.g., GD-HD, XH-GD, NADC30-like HNhx) are propagated in Marc-145 cells. Viral titers are determined by the 50% tissue culture infectious dose (TCID50) assay.

2. Cytotoxicity Assay:

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC50) of the test compound.

3. Antiviral Assay (Post-treatment):

  • Confluent cell monolayers in 96-well plates are infected with PRRSV at a multiplicity of infection (MOI) of 0.05 for 2 hours.

  • The virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • Fresh medium containing serial dilutions of the test compound is added to the wells.

  • After a 48-72 hour incubation period, the antiviral effect is quantified by methods such as:

    • TCID50 Assay: To determine the reduction in viral titer.

    • qRT-PCR: To measure the inhibition of viral RNA replication.

    • Western Blot or Immunofluorescence Assay (IFA): To assess the reduction in viral protein expression.

  • The EC50 is calculated from the dose-response curve.

4. Selectivity Index (SI) Calculation:

  • The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety and efficacy profile.

Antiviral_Assay_Workflow start Start cell_culture Cell Culture (Marc-145 or PAMs) start->cell_culture cytotoxicity_assay Cytotoxicity Assay (MTT) Determine CC50 cell_culture->cytotoxicity_assay virus_infection PRRSV Infection (MOI = 0.05) cell_culture->virus_infection data_analysis Data Analysis Calculate EC50 and SI cytotoxicity_assay->data_analysis compound_treatment Compound Treatment (Serial Dilutions) virus_infection->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation quantification Quantification incubation->quantification tcid50 TCID50 Assay quantification->tcid50 Viral Titer qpcr qRT-PCR quantification->qpcr RNA Levels western_blot Western Blot / IFA quantification->western_blot Protein Levels tcid50->data_analysis qpcr->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for in vitro antiviral assay.

Broader Antiviral Spectrum

While this guide focuses on PRRSV, it is noteworthy that the parent compound, andrographolide, and its derivatives have shown a broad spectrum of antiviral activities against various other viruses, including Hepatitis B virus and Influenza virus. However, specific efficacy data (e.g., EC50 values) for this compound against these other viral strains are not as extensively documented in the currently available literature.

Conclusion

This compound presents a promising avenue for the development of effective antiviral therapies, particularly against PRRSV. Its potent inhibition of viral replication, favorable selectivity index, and well-defined mechanism of action involving the suppression of the NF-κB pathway make it a strong candidate for further preclinical and clinical investigation. The experimental protocols and comparative data provided in this guide are intended to facilitate such research endeavors.

References

Synergistic Frontiers: Enhancing the Efficacy of Kalii Dehydrographolidi Succinas Through Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kalii Dehydrographolidi Succinas, a water-soluble derivative of andrographolide (B1667393), has demonstrated significant therapeutic potential, particularly in antiviral and anti-inflammatory applications. Emerging research now indicates that its efficacy can be substantially amplified through synergistic combinations with other pharmacological compounds. This guide provides a comparative analysis of these synergistic effects, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development.

I. Synergistic Antimicrobial and Antiviral Effects

Andrographolide, the active parent compound of this compound, exhibits potent synergistic activity when combined with various antimicrobial and antiviral agents. This section details the enhanced efficacy observed in preclinical studies.

A. Enhanced Antibacterial and Antifungal Activity

In combination with standard antibiotics and antifungals, andrographolide has been shown to significantly reduce the minimum inhibitory concentrations (MICs) required to suppress microbial growth. This synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.

Table 1: Synergistic Effects of Andrographolide with Antimicrobial Agents

Co-administered CompoundTarget MicroorganismMIC of Andrographolide Alone (µg/mL)MIC of Co-administered Compound Alone (µg/mL)MIC in Combination (µg/mL)FICIReference
Ciprofloxacin Pseudomonas aeruginosa109.38Not Specified<0.855<0.63[1][2]
Enterococcus faecalis>875Not Specified<0.85<0.01[1][2]
Ceftriaxone Enterococcus faecalis>875Not Specified<0.85<0.03[1][2]
Vibrio cholerae1.71Not Specified<0.85<0.13[1][2]
Amikacin Enterococcus faecalis>875Not Specified<0.855<0.01[1][2]
Amphotericin B Candida albicans>875Not SpecifiedNot Specified0.375 - 0.5[3]
B. Potentiated Antiviral Activity against SARS-CoV-2

A notable synergistic effect has been observed between andrographolide and baicalin (B1667713), a flavonoid, in inhibiting SARS-CoV-2. The combination therapy demonstrates a more potent antiviral effect than either compound administered alone.[4][5] The primary mechanisms of this synergy involve the significant downregulation of Angiotensin-Converting Enzyme 2 (ACE2) protein levels, the host cell receptor for SARS-CoV-2, and the inhibition of the virus's main protease (Mpro).[4][6][7]

Table 2: Synergistic Antiviral Effects of Andrographolide and Baicalin against SARS-CoV-2

TreatmentEffect on ACE2 Protein ExpressionIC50 for Inhibition of ACE2 and S-protein Binding (µg/mL)Inhibition of SARS-CoV-2 Mpro ActivityIn Vivo Effect on Pro-inflammatory Cytokines (IL-6, TNF-α)Reference
Andrographolide Reduction13.57 ± 2.41Dose-dependent inhibitionReduction[4][6][7]
Baicalin Reduction19.52 ± 4.77No significant inhibitionReduction[4][6][7]
Andrographolide + Baicalin Significant synergistic reductionNot specifiedNot specifiedSignificant synergistic reduction[4][6][7]

II. Synergistic Effects in Combination with Antibiotics Against Bacterial Pneumonia

A water-soluble derivative, andrographolide sulfonate, has been shown to act as a potent synergist for the antibiotic imipenem (B608078) in treating Klebsiella pneumoniae pneumonia. This combination therapy not only improves survival rates but also mitigates the inflammatory damage associated with the infection.[7][8][9]

Table 3: Synergistic Effects of Andrographolide Sulfonate and Imipenem in a Mouse Model of Klebsiella pneumoniae Pneumonia

Treatment GroupSurvival RateMonocyte Chemotactic Protein 5 (MCP-5) LevelsLung Injury and InflammationReference
Vehicle 0%HighSevere[8][9]
Imipenem alone ~50%ReducedModerate[8][9]
Andrographolide sulfonate alone Not SpecifiedReducedReduced[8][9]
Andrographolide sulfonate + Imipenem 100%Further reducedSignificantly attenuated[8][9]

III. Enhanced Anti-Cancer Efficacy in Combination with Chemotherapeutics

The aqueous extract of Andrographis paniculata (APW), the plant from which andrographolide is derived, demonstrates synergistic anti-tumor and anti-metastatic effects when combined with conventional chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU) in preclinical models of esophageal cancer. The combination index of less than 0.7 indicates a strong synergistic interaction.[10][11]

Table 4: Synergistic Anti-Cancer Effects of Andrographis paniculata Water Extract (APW) with Chemotherapy

Treatment GroupEffect on Tumor Nodule GrowthEffect on MetastasisApoptosis in Cancer CellsCombination IndexReference
Chemotherapy (Cisplatin + 5-FU) InhibitionAttenuationIncreasedNot Applicable[10][11]
APW alone InhibitionAttenuationIncreasedNot Applicable[10][11]
APW + Chemotherapy Synergistic InhibitionEnhanced AttenuationSignificantly Increased<0.7[10][11]

IV. Mechanistic Insights: Signaling Pathways and Molecular Targets

The synergistic effects of andrographolide and its derivatives are rooted in their multi-target mechanisms of action, primarily involving the modulation of key inflammatory and viral entry pathways.

A. Inhibition of the NF-κB Signaling Pathway

Andrographolide is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][5][12] By blocking NF-κB activation, andrographolide prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This mechanism underlies its synergistic anti-inflammatory effects when combined with other agents.

NF_kB_Pathway cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB_IkB_alpha NF-κB/IκBα (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocates to NF_kB_IkB_alpha->NF_kB Releases Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF_kB_active->Proinflammatory_Genes Induces Transcription Andrographolide Andrographolide Andrographolide->IKK Inhibits Andrographolide->NF_kB_active Inhibits DNA binding

Caption: Andrographolide's inhibition of the NF-κB pathway.

B. Downregulation of ACE2 and Inhibition of SARS-CoV-2 Main Protease

The synergistic antiviral activity of andrographolide and baicalin against SARS-CoV-2 is attributed to a dual mechanism. The combination significantly reduces the expression of the ACE2 receptor on host cells, thereby hindering viral entry. Additionally, andrographolide directly inhibits the activity of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.

Antiviral_Mechanism cluster_cell Host Cell Andrographolide Andrographolide ACE2 ACE2 Receptor Andrographolide->ACE2 Downregulates Mpro Main Protease (Mpro) Andrographolide->Mpro Inhibits Baicalin Baicalin Baicalin->ACE2 Downregulates Host_Cell Host Cell Viral_Entry Viral Entry ACE2->Viral_Entry Mediates SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2 Binds to Viral_Replication Viral Replication Viral_Entry->Viral_Replication Viral_Replication->Mpro Requires

Caption: Synergistic antiviral mechanism of Andrographolide and Baicalin.

V. Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the synergistic effects of andrographolide and its combinations.

A. High-Throughput Spot Culture Growth Inhibition (HT-SPOTi) Assay

This assay is utilized to determine the Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) for antimicrobial synergy testing.[13][14]

  • Preparation of Drug Plates: A two-fold serial dilution of andrographolide and the partner antimicrobial agent is prepared in a 96-well plate. For checkerboard assays, serial dilutions of both compounds are arranged in a grid format.

  • Agar (B569324) Dispensing: Molten Mueller-Hinton agar (or another appropriate growth medium) is dispensed into each well of the drug plate and allowed to solidify.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., ~10^3 CFU) is spotted onto the surface of the agar in each well.

  • Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible microbial growth. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

HT_SPOTi_Workflow Start Start Prep_Plates Prepare Drug Dilution Plates Start->Prep_Plates Add_Agar Dispense Molten Agar and Solidify Prep_Plates->Add_Agar Inoculate Spot Inoculum of Microorganism Add_Agar->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MICs Incubate->Read_MIC Calc_FICI Calculate FICI Read_MIC->Calc_FICI End End Calc_FICI->End

Caption: Workflow for the HT-SPOTi assay.

B. SARS-CoV-2 Pseudovirus Neutralization Assay

This assay is used to quantify the inhibition of viral entry into host cells.[10][15][16]

  • Pseudovirus Production: HEK293T cells are co-transfected with plasmids encoding a lentiviral backbone (e.g., expressing luciferase), the SARS-CoV-2 Spike protein, and necessary lentiviral packaging proteins. The supernatant containing the pseudovirus is harvested after 48-72 hours.

  • Cell Seeding: Target cells stably expressing ACE2 and TMPRSS2 (e.g., 293T-ACE2/TMPRSS2) are seeded in a 96-well plate.

  • Neutralization Reaction: Serial dilutions of the test compounds (andrographolide, baicalin, and their combination) are incubated with a fixed amount of the SARS-CoV-2 pseudovirus for 1-2 hours at 37°C.

  • Infection: The pseudovirus-compound mixture is added to the seeded target cells.

  • Luciferase Assay: After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured. A decrease in luciferase signal compared to the virus control indicates inhibition of viral entry.

C. Western Blot Analysis for ACE2 Protein Expression

This technique is used to quantify changes in ACE2 protein levels in response to treatment.[17][18]

  • Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ACE2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

D. Quantitative Real-Time PCR (RT-qPCR) for ACE2 mRNA Expression

RT-qPCR is employed to measure the levels of ACE2 messenger RNA (mRNA) to determine if the compound affects gene transcription.[19][20]

  • RNA Extraction: Total RNA is extracted from treated cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the ACE2 gene and a reference gene (e.g., GAPDH). The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the ACE2 gene is calculated using the ΔΔCt method after normalization to the reference gene.

VI. Conclusion

The evidence presented in this guide strongly supports the potential of this compound and its parent compound, andrographolide, as valuable components in combination therapies. The synergistic interactions with a range of antimicrobials, antivirals, and chemotherapeutics highlight a promising strategy to enhance therapeutic efficacy, reduce required dosages, and potentially combat drug resistance. The detailed mechanistic insights and experimental protocols provided herein are intended to serve as a resource for the scientific community to further explore and harness the synergistic potential of this versatile compound. Further in-vivo studies and clinical trials are warranted to translate these preclinical findings into novel therapeutic strategies.

References

Kalii Dehydrographolidi Succinas: A Comparative Analysis Against Standard-of-Care Antivirals for Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kalii Dehydrographolidi Succinas against standard-of-care drugs for the treatment of viral pneumonia and upper respiratory tract infections. The information is compiled from preclinical and clinical data to offer an objective overview for research and development professionals.

Executive Summary

This compound, a derivative of andrographolide (B1667393) from the plant Andrographis paniculata, demonstrates a multi-faceted mechanism of action that includes anti-inflammatory, antiviral, and immunomodulatory effects. While direct head-to-head clinical trials with standard-of-care antiviral drugs are limited, preclinical data and clinical studies on Andrographis paniculata extracts suggest its potential as a therapeutic agent for viral respiratory infections. Standard-of-care treatments, such as neuraminidase inhibitors (e.g., Oseltamivir) and RNA polymerase inhibitors (e.g., Remdesivir), primarily target specific viral replication processes. This compound, in contrast, appears to modulate host inflammatory pathways, particularly the NF-κB and MAPK signaling pathways, in addition to potentially interacting directly with viral particles.

Mechanism of Action: A Tale of Two Strategies

Standard-of-care antiviral drugs predominantly function by directly inhibiting viral machinery. For instance, Oseltamivir blocks the neuraminidase enzyme of the influenza virus, preventing the release of new virions from infected cells. Remdesivir, a nucleotide analog, inhibits viral RNA polymerase, halting the replication of the viral genome.

This compound, and its parent compound andrographolide, employ a broader, host-centric approach. Evidence suggests that its anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK signaling pathways.[1][2][3] These pathways are critical in the production of pro-inflammatory cytokines that contribute to the pathology of severe respiratory infections. By dampening this inflammatory cascade, this compound may mitigate the excessive immune response often responsible for lung damage in viral pneumonia. Furthermore, preclinical studies suggest that Potassium Dehydrographolide Succinate may also exert a direct antiviral effect by interacting with viral particles.[[“]]

G Proposed Anti-Inflammatory and Antiviral Mechanisms of this compound cluster_virus cluster_cell Virus Viral PAMPs (e.g., dsRNA) TLR Toll-like Receptors (TLRs) Virus->TLR Activates IKK IKK Complex TLR->IKK Activates MAPK MAPK Signaling (p38, JNK, ERK) TLR->MAPK Activates NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates NFkB NF-κB (p65/p50) NFkB_Inhib->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation KDHS Kalii Dehydrographolidi Succinas KDHS->Virus Direct Interaction? KDHS->IKK Inhibits KDHS->MAPK Inhibits G Experimental Workflow for In Vitro Analysis Start Start Cell_Culture RAW264.7 Cell Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Stimulation LPS Stimulation or Viral Infection Treatment->Stimulation Incubation 24-hour Incubation Stimulation->Incubation Analysis Analysis Incubation->Analysis ELISA ELISA for Cytokines Analysis->ELISA Western_Blot Western Blot for Signaling Proteins Analysis->Western_Blot End End ELISA->End Western_Blot->End

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the research environment is paramount. A critical component of maintaining this environment is the safe and responsible disposal of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Kalii Dehydrographolidi Succinas, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not only a matter of best practice but also a core responsibility in the scientific community.

Understanding the Compound: Safety and Environmental Profile

This compound is a potassium salt of a succinate (B1194679) derivative of dehydroandrographolide. To ensure its safe handling and disposal, it is crucial to understand the properties of its constituent parts. The following table summarizes the available toxicological and environmental data.

Component/CompoundCAS NumberMolecular FormulaAcute Toxicity (Oral LD50)Aquatic ToxicityNotes
This compound 76958-99-1C28H35KO10Data not availableData not availableUnstable in solution; degrades in acidic and basic conditions.
Andrographolide 5508-58-7C20H30O5> 5 g/kg (mice)[1][2]Not classified as hazardous to the aquatic environment[3]The core bioactive component. Considered to have low toxicity.[1][2]
Potassium Salts (e.g., 7447-40-7 for KCl)VariesData not availableGenerally low toxicity to aquatic organisms, but high concentrations can be harmful.[4][5][6][7][8]The potassium component can react violently with water in its elemental form; as a salt, this reactivity is significantly diminished but caution is still advised with large quantities and moisture.[4][5][6][7][8]
Succinic Acid 110-15-6C4H6O42260 mg/kg (rat)Considered to have a low environmental impact.[9][10][11][12][13]A common metabolic intermediate.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Kalii Dehydrographolidi Succinas for Disposal check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity (< 1g) check_quantity->small_quantity Small large_quantity Large Quantity (> 1g) check_quantity->large_quantity Large deactivation Deactivate in a fume hood: 1. Dilute with a large amount of water. 2. Neutralize with a weak acid (e.g., citric acid). small_quantity->deactivation waste_collection Package for Hazardous Waste Collection: 1. Label clearly. 2. Segregate from incompatible waste. large_quantity->waste_collection sewer_disposal Dispose down the sanitary sewer with copious amounts of water. deactivation->sewer_disposal end End: Disposal Complete sewer_disposal->end waste_collection->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste. Always perform these procedures in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

For Small, Research-Scale Quantities (< 1 gram)

For trace amounts or very small quantities typically used in academic or early-stage research laboratories, the following procedure can be followed, provided it is in accordance with your institution's and local regulations for non-hazardous chemical waste.[14][15][16]

Experimental Protocol: Deactivation and Disposal of Small Quantities

  • Dilution: In a designated chemical fume hood, slowly add the this compound waste to a large volume of water (at least a 1:100 ratio of compound to water) in a suitable container (e.g., a beaker). Stir gently to dissolve.

  • Neutralization: While stirring, slowly add a weak acid, such as a 5% citric acid solution, to the diluted mixture. The goal is to neutralize the potassium salt and promote the degradation of the succinate ester. Monitor the pH to ensure it is near neutral (pH 6-8).

  • Sanitary Sewer Disposal: Once neutralized and fully dissolved, pour the solution down the sanitary sewer drain, followed by flushing with a copious amount of cold water (at least 20 times the volume of the neutralized solution).[17]

For Large Quantities (> 1 gram) or Bulk Disposal

For larger quantities, or if your institutional policy prohibits the sewer disposal of any chemical waste, the compound must be treated as chemical waste and disposed of through your institution's hazardous waste management program.

Procedure for Bulk Waste Collection

  • Packaging: Place the solid this compound waste in a clearly labeled, sealed, and non-reactive container. Ensure the container is appropriate for solid chemical waste.

  • Labeling: The label must clearly state "this compound," the approximate quantity, and any known hazards (e.g., "Instable in Solution").

  • Segregation: Store the container in a designated chemical waste storage area, segregated from incompatible materials, particularly strong acids and oxidizers.

  • Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Important Considerations:

  • Consult Local Regulations: Before proceeding with any disposal method, always consult your institution's EHS guidelines and local regulatory requirements. These regulations take precedence over any general guidance.

  • Avoid Incompatibilities: Do not mix this compound waste with other chemical waste streams unless you are certain of their compatibility.

  • Spill Management: In case of a spill, contain the material and absorb it with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[3] Collect the absorbed material into a sealed container for disposal as chemical waste.

By following these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible. Building trust in the scientific community begins with a commitment to safety and sustainability in all aspects of our work.

References

Personal protective equipment for handling Kalii Dehydrographolidi Succinas

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Kalii Dehydrographolidi Succinas (Potassium dehydroandrographolide (B1139154) succinate), a compound widely used in research for its immunostimulatory, anti-infective, and anti-inflammatory properties.[1][2] Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[3] However, standard laboratory best practices for handling chemical compounds should always be followed to minimize any potential risks and avoid contamination.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects eyes from accidental splashes or aerosol generation during handling.
Hand Protection Nitrile or latex gloves (ensure no allergies)Prevents direct skin contact and potential contamination of the compound.
Body Protection Standard laboratory coatProtects skin and clothing from spills.
Respiratory Generally not required under normal handling conditions. Use a fume hood if creating aerosols or handling large quantities.Minimizes inhalation risk, although the substance is not rated as a respiratory hazard.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to storage.

Experimental Workflow for Handling this compound:

prep 1. Preparation - Don PPE - Prepare clean workspace receive 2. Receiving & Inspection - Verify substance integrity - Check label and CAS No. 76958-99-1 prep->receive weigh 3. Weighing - Use calibrated balance - Handle gently to avoid dust receive->weigh dissolve 4. Dissolution - Add solvent slowly - Mix gently to dissolve weigh->dissolve use 5. Experimental Use - Follow specific experimental protocol dissolve->use storage 6. Storage - Store as per guidelines - Protect from light, store under nitrogen use->storage cleanup 7. Cleanup - Decontaminate workspace - Dispose of waste properly storage->cleanup

Caption: Workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above. Prepare a clean and organized workspace, preferably in an area with good ventilation or a fume hood if available.

  • Receiving and Inspection : Upon receiving the compound, visually inspect the container for any damage or leaks. Verify that the label correctly identifies the substance as this compound and matches the CAS No. 76958-99-1.[3]

  • Weighing : Use a properly calibrated analytical balance to weigh the desired amount of the substance. Handle the powder carefully to avoid creating dust.

  • Dissolution : When preparing solutions, add the solvent to the weighed compound slowly and gently mix or vortex until fully dissolved.

  • Experimental Use : Follow the specific protocols for your experiment, maintaining awareness of your surroundings and handling procedures.

  • Storage : For long-term storage, keep the compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[4] The substance should be protected from light and stored under nitrogen.[4]

  • Cleanup : After handling is complete, thoroughly clean the workspace and any equipment used. Dispose of all waste materials according to the disposal plan outlined below.

Disposal Plan

Even though this compound is not classified as hazardous, it should not be disposed of in the general trash or down the drain.

  • Solid Waste : Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, wipes) in a designated, sealed, and clearly labeled chemical waste container.

  • Liquid Waste : Dispose of solutions containing this compound in a designated, sealed, and clearly labeled liquid chemical waste container.

  • Disposal Vendor : All chemical waste should be disposed of through your institution's designated hazardous waste management vendor.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately.[3]

Emergency Response for Accidental Exposure:

cluster_exposure Exposure Event cluster_response Immediate Response spill Spill or Exposure Occurs skin Skin Contact: Rinse with plenty of water spill->skin Skin eye Eye Contact: Flush with water, seek medical attention spill->eye Eyes inhalation Inhalation: Move to fresh air spill->inhalation Inhalation ingestion Ingestion: Wash out mouth, do NOT induce vomiting, call a physician spill->ingestion Ingestion

Caption: First aid response to accidental exposure to this compound.

  • Eye Contact : Immediately flush the eyes with large amounts of water, separating the eyelids with your fingers to ensure adequate flushing. Remove contact lenses if present. Seek prompt medical attention.[3]

  • Skin Contact : Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing. A physician should be consulted if irritation develops.[3]

  • Inhalation : Move the affected individual to an area with fresh air. If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, but avoid mouth-to-mouth resuscitation.[3]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.